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  • Product: 1-Methyl-1H-imidazole-2-carboxamidine
  • CAS: 212558-23-1

Core Science & Biosynthesis

Foundational

1-Methyl-1H-imidazole-2-carboxamidine: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry and biochemical research, the rational design of small-molecule inhibitors relies heavily on specialized, rigidified pharmacophores. 1-Methyl-1H-imidazole-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and biochemical research, the rational design of small-molecule inhibitors relies heavily on specialized, rigidified pharmacophores. 1-Methyl-1H-imidazole-2-carboxamidine (frequently isolated and utilized as its hydrochloride salt, CAS 849600-64-2) has emerged as a critical heterocyclic building block[1][2].

Characterized by an electron-rich imidazole core substituted with an N1-methyl group and a C2-carboxamidine moiety, this compound serves as a highly effective bioisostere for endogenous guanidines and amidines[2]. By locking the tautomeric state of the imidazole ring and projecting a highly basic, hydrogen-bond-donating amidine group, it enables precise target engagement in the active sites of proteases, kinases, and other enzymes where modulation of specific biochemical pathways is desired[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, and pharmacological utility.

Physicochemical Profiling & Structural Dynamics

The utility of 1-Methyl-1H-imidazole-2-carboxamidine in laboratory settings and pharmaceutical development is dictated by its unique structural properties[2]. The N1-methyl group plays a dual role: it provides a localized hydrophobic interaction surface and, more importantly, abrogates annular tautomerism. This fixed tautomeric state is critical for predictable structure-activity relationships (SAR). Furthermore, the carboxamidine group acts as a potent hydrogen bond donor and a highly basic center, ensuring protonation at physiological pH (pH 7.4) to form a resonance-stabilized amidinium cation.

To facilitate easy comparison and reference during assay development, the quantitative physicochemical data of the hydrochloride salt is summarized below.

Table 1: Physicochemical Properties of the Hydrochloride Salt
PropertyValue / Description
Chemical Name 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride
CAS Number 849600-64-2[1][2][3][4]
Molecular Formula C5H9ClN4[1][2][3][4]
Molecular Weight 160.60 g/mol [1][2][3][4]
SMILES Cn1ccnc1C(=N)N.Cl[2]
Physical State Crystalline Solid[2]
Solubility Highly soluble in aqueous solutions and polar protic solvents[2]
Commercial Purity ≥ 95% - 97%[1][2]

Synthetic Methodology & Mechanistic Causality

The synthesis of 1-Methyl-1H-imidazole-2-carboxamidine requires precise control over the regioselectivity of the imidazole ring. The most robust and scalable approach involves the regioselective lithiation of 1-methylimidazole, followed by electrophilic cyanation and subsequent amidation.

  • Regioselective Lithiation : Treatment of 1-methylimidazole with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) selectively deprotonates the C2 position. The kinetic acidity of the C2 proton is significantly enhanced by the adjacent nitrogen atoms.

  • Electrophilic Cyanation : The resulting organolithium species is trapped with an electrophilic cyanide source, such as p-toluenesulfonyl cyanide (TsCN), yielding the critical intermediate 1-methylimidazole-2-carbonitrile[5].

  • Amidation : The nitrile is converted to the carboxamidine using lithium hexamethyldisilazide (LiHMDS). Isolation as the hydrochloride salt is essential to prevent hydrolytic degradation of the free amidine base and to facilitate handling as a stable, free-flowing powder[2][4].

SyntheticWorkflow A 1-Methylimidazole (Starting Material) B 1-Methylimidazol-2-yllithium (Intermediate 1) A->B n-BuLi, THF -78 °C C 1-Methylimidazole- 2-carbonitrile (Intermediate 2) B->C TsCN -78 °C to RT D 1-Methyl-1H-imidazole- 2-carboxamidine HCl (Final Product) C->D 1. LiHMDS 2. HCl/EtOH

Figure 1: Step-by-step synthetic workflow for 1-Methyl-1H-imidazole-2-carboxamidine HCl.

Pharmacological Utility: Bioisosterism & Target Engagement

In drug design, the 1-methyl-1H-imidazole-2-carboxamidine moiety is frequently deployed to target acidic residues (Aspartate or Glutamate) within enzyme active sites. Unlike flexible aliphatic guanidines (e.g., the side chain of Arginine), the rigid imidazole ring restricts the conformational degrees of freedom. This rigidity minimizes the entropic penalty upon binding, leading to higher affinity interactions[2].

The amidinium cation typically forms a bidentate salt bridge with the carboxylate of the target residue, while the N1-methyl group occupies an adjacent hydrophobic sub-pocket, driving both affinity and target selectivity.

BindingModel Amidine Amidine Moiety (1-Me-Im-2-Amidine) Aspartate Aspartate/Glutamate (Target Protein Pocket) Amidine->Aspartate Bidentate Salt Bridge (2.8 - 3.0 Å) Water Conserved Water Molecule Amidine->Water H-Bond Donor Water->Aspartate H-Bond Network Imidazole N1-Methyl Imidazole (Hydrophobic Sub-pocket) Imidazole->Amidine Covalent Bond

Figure 2: Pharmacophore binding model illustrating salt bridge and H-bond interactions.

Experimental Protocols & Validation

The following self-validating protocols outline the synthesis and analytical verification of the compound. Proper handling and safety precautions are essential due to the reactivity of the reagents and the potential biological effects of the final product[2].

Protocol 1: Synthesis of 1-Methylimidazole-2-carbonitrile

Objective: Regioselective functionalization of the C2 position.

  • Preparation : Purge a flame-dried Schlenk flask with inert argon. Add 1-methylimidazole (1.0 eq) and anhydrous THF to achieve a 0.5 M solution.

  • Cryogenic Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict adherence to cryogenic temperatures prevents the undesired ring-opening of the highly reactive organolithium intermediate.

  • Lithiation : Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Cyanation : Add a solution of TsCN (1.2 eq) in THF dropwise. Causality: TsCN is preferred over cyanogen chloride gas due to its lower toxicity profile and ease of handling in benchtop synthesis[5].

  • Workup : Allow the reaction to warm to room temperature over 2 hours, then quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol 2: Conversion to 1-Methyl-1H-imidazole-2-carboxamidine Hydrochloride

Objective: Transformation of the nitrile to a stable amidinium salt[1][2].

  • Initiation : Dissolve 1-methylimidazole-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) under argon.

  • Amidation : Add LiHMDS (1.5 eq, 1.0 M in THF) at 0 °C. Stir for 2 hours, allowing the solution to warm to room temperature. Causality: The strongly nucleophilic hexamethyldisilazide anion attacks the nitrile carbon, forming a transient silylated amidine intermediate.

  • Salt Formation : Quench the reaction by adding ethanolic HCl (3.0 eq, 2.0 M). Causality: The acidic environment cleaves the TMS protecting groups, protonates the free amidine base, and drives the precipitation of the stable hydrochloride salt[1][2][4].

  • Isolation : Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

Table 2: Analytical Validation Data (Expected Parameters)

To ensure the trustworthiness of the synthesized batch, validate against the following parameters:

Analytical MethodParameterExpected Value / Observation
1H NMR (DMSO-d6) N-CH3 protonsSinglet, ~3.90 ppm (3H)
1H NMR (DMSO-d6) Imidazole C4/C5 protonsDoublets, ~7.20 - 7.50 ppm (2H)
1H NMR (DMSO-d6) Amidinium protonsBroad singlet, ~9.00 - 9.50 ppm (4H)
Mass Spectrometry (ESI+) [M+H]+ (Free base)m/z 125.1
HPLC (Reverse Phase) Purity≥ 97% (UV detection at 254 nm)[2]

References

  • Source: alfa-chemclinix.
  • Source: cymitquimica.
  • Title: Specifications of 1-Methyl-1H-imidazole-2-carboxamidine ...
  • Source: chemscene.
  • Title: US20140005183A1 - Novel 4-(Substituted Amino)

Sources

Exploratory

Molecular weight and formula of 1-Methyl-1H-imidazole-2-carboxamidine

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxamidine: Synthesis, Properties, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxamidine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-1H-imidazole-2-carboxamidine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and potential applications, offering insights for researchers and scientists in the field.

Core Molecular Attributes

1-Methyl-1H-imidazole-2-carboxamidine is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the methyl and carboxamidine groups at positions 1 and 2, respectively, bestows specific chemical properties that are crucial for its biological activity and synthetic utility.

Molecular Formula and Weight

The fundamental chemical identity of a compound is defined by its molecular formula and weight. For 1-Methyl-1H-imidazole-2-carboxamidine and its common hydrochloride salt, these are as follows:

CompoundMolecular FormulaMolecular Weight ( g/mol )
1-Methyl-1H-imidazole-2-carboxamidineC₅H₈N₄124.14
1-Methyl-1H-imidazole-2-carboxamidine HydrochlorideC₅H₉ClN₄160.60[1]

The hydrochloride salt is frequently used for its improved stability and solubility in aqueous media.[1][2]

Structural Representation

Caption: 2D structure of 1-Methyl-1H-imidazole-2-carboxamidine.

Synthesis Strategies

The synthesis of 1-Methyl-1H-imidazole-2-carboxamidine can be approached through several routes, often involving the construction of the imidazole core followed by the introduction or modification of the carboxamidine group. A common precursor for such syntheses is 1-Methyl-1H-imidazole-2-carboxylic acid or its derivatives.[3][4][5][6]

From 1-Methyl-1H-imidazole-2-carboxylic acid

A plausible synthetic pathway involves the conversion of the carboxylic acid to an amide, followed by further transformation to the amidine.

synthesis_workflow start 1-Methyl-1H-imidazole-2-carboxylic acid step1 Amide Formation (e.g., SOCl2, NH3) start->step1 intermediate 1-Methyl-1H-imidazole-2-carboxamide step1->intermediate step2 Dehydration & Amination (e.g., Pinner reaction intermediate) intermediate->step2 end 1-Methyl-1H-imidazole-2-carboxamidine step2->end

Caption: Synthetic workflow from the carboxylic acid precursor.

Experimental Protocol (Illustrative):

  • Amide Formation: 1-Methyl-1H-imidazole-2-carboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride. This intermediate is then reacted with ammonia to yield 1-Methyl-1H-imidazole-2-carboxamide.

  • Amidine Formation: The resulting carboxamide can be converted to the carboxamidine through various methods, such as the Pinner reaction, which involves treatment with an alcohol and HCl to form an imidate, followed by reaction with ammonia.

Physicochemical Properties and Characterization

The physicochemical properties of 1-Methyl-1H-imidazole-2-carboxamidine are critical for its handling, formulation, and biological activity.

PropertyValueSource
TPSA (Topological Polar Surface Area)67.69 Ų[1]
LogP0.12597[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors2[1]
Rotatable Bonds1[1]

Characterization would typically involve techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] Derivatives of imidazole are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[3][7]

Potential as Enzyme Inhibitors

The carboxamidine group is a strong basic group and can act as a bioisostere for a protonated primary amine or a guanidinium group, which are common in enzyme active sites. This makes 1-Methyl-1H-imidazole-2-carboxamidine a candidate for an enzyme inhibitor. For instance, derivatives of 1H-imidazole-2-carboxylic acid have been explored as inhibitors of metallo-β-lactamases, which are involved in bacterial antibiotic resistance.[8]

Role as a Synthetic Building Block

This compound can serve as a versatile building block for the synthesis of more complex molecules. The imidazole ring and the carboxamidine group offer multiple reaction sites for further functionalization, enabling the creation of libraries of compounds for drug screening.

Conclusion

1-Methyl-1H-imidazole-2-carboxamidine is a molecule with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive candidate for targeting various biological systems. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

  • methyl 1H-imidazole-2-carboxylate. PubChem. [Link]

  • 1-methyl-1H-imidazole-2-carboxylic acid. PubChem. [Link]

  • A Convenient and New One-Step Synthesis of 1H-Imidazole-2-carboxamides. ResearchGate. [Link]

  • CAS 849600-64-2 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride. A&J Pharmtech. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. [Link]

  • Proposed formation mechanism of 1H-imidazole-2-carboxaldehyde and observed m/z 68 and 96 fragment ion. ResearchGate. [Link]

Sources

Foundational

Structural Homology and Functional Divergence: A Technical Guide to 1-Methyl-1H-imidazole-2-carboxamidine and Creatinine

Executive Summary In the landscape of nitrogenous heterocyclic chemistry, the structural relationship between endogenous metabolites and synthetic pharmacophores often dictates the trajectory of drug design and diagnosti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of nitrogenous heterocyclic chemistry, the structural relationship between endogenous metabolites and synthetic pharmacophores often dictates the trajectory of drug design and diagnostic assay development. This whitepaper provides an in-depth comparative analysis of Creatinine and 1-Methyl-1H-imidazole-2-carboxamidine .

While both compounds share a 1-methylated, five-membered nitrogenous core with an exocyclic nitrogenous functional group at the 2-position, their chemical behavior is fundamentally divergent. Creatinine is a partially saturated cyclic lactam and a critical physiological biomarker[1]. Conversely, 1-Methyl-1H-imidazole-2-carboxamidine is a fully aromatic, highly basic synthetic intermediate utilized in enzyme inhibition and drug discovery[2]. This guide dissects their physicochemical properties, mechanistic pathways, and the field-proven analytical workflows used to isolate and quantify them.

Physicochemical Profiling & Structural Dynamics

The functional divergence of these two compounds stems directly from their electronic distribution and ring saturation.

  • Creatinine: Formed via the non-enzymatic dehydration of creatine[3], creatinine exists as a 5H-imidazol-4-one derivative. It exhibits complex tautomerism in solution (e.g., lactam-lactim and keto-enol shifts)[1]. Because the ring is not fully aromatic, it is susceptible to alkaline hydrolysis, reverting to creatine under extreme pH conditions.

  • 1-Methyl-1H-imidazole-2-carboxamidine: This compound features a fully aromatic 1H-imidazole ring[2]. The presence of the carboxamidine group (-C(=NH)NH₂) imparts strong basicity (pKa ~ 10–12), ensuring it remains protonated at physiological pH. It is typically synthesized and handled as a hydrochloride salt to maximize aqueous solubility and stability[4]. The aromatic core provides rigidity, making it an excellent hydrogen-bonding pharmacophore for interacting with target enzymes[4].

Quantitative Comparison Table
PropertyCreatinine1-Methyl-1H-imidazole-2-carboxamidine
IUPAC Name 2-amino-1-methyl-5H-imidazol-4-one[1]1-methyl-1H-imidazole-2-carboximidamide[2]
Chemical Formula C₄H₇N₃O[5]C₅H₈N₄[2]
Molecular Weight 113.12 g/mol [5]124.14 g/mol (Free base); 160.60 g/mol (HCl salt)[2]
Core Ring System Partially saturated imidazoloneFully aromatic imidazole
Functional Group Exocyclic imino/ketone (Lactam)Carboxamidine (Amidine)
Primary Utility Renal function biomarker[1]Synthetic intermediate / Enzyme inhibitor[4]

Mechanistic Pathways & Logical Relationships

The origins of these two molecules highlight the difference between biological metabolism and targeted organic synthesis. Creatinine is the terminal waste product of the phosphocreatine energy system, whereas 1-Methyl-1H-imidazole-2-carboxamidine is engineered via targeted cyano-group activation.

CreatininePathway Arginine Arginine + Glycine GAA Guanidinoacetate Arginine->GAA AGAT Enzyme Creatine Creatine GAA->Creatine GAMT Enzyme (SAM Methyl Donor) Creatinine Creatinine Creatine->Creatinine Non-enzymatic Cyclization (-H2O)

Biosynthetic pathway of Creatinine from amino acid precursors.

AmidineSynthesis Nitrile 1-Methyl-1H-imidazole- 2-carbonitrile Imidate Imidate Intermediate Nitrile->Imidate HCl (g), MeOH (Pinner Reaction) Amidine 1-Methyl-1H-imidazole- 2-carboxamidine HCl Imidate->Amidine NH3 / NH4Cl Ammonolysis

Synthetic workflow for 1-Methyl-1H-imidazole-2-carboxamidine via Pinner reaction.

Experimental Workflows & Analytical Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.

Workflow 1: Clinical Quantification of Creatinine (Kinetic Jaffe Method)

The Jaffe reaction relies on the formation of a reddish-orange Janovsky complex between creatinine and alkaline picrate[6]. However, because picric acid is highly non-specific, it will also react with proteins, glucose, and ketones[6]. Causality for Experimental Choice: To circumvent this non-specificity, we utilize a kinetic approach rather than an endpoint assay. Creatinine reacts with alkaline picrate rapidly (following pseudo-first-order kinetics), whereas interfering chromogens react significantly slower[7]. By measuring the change in absorbance (ΔA) within a specific, narrow time window, we isolate the creatinine signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an alkaline picrate solution by mixing equal volumes of 0.04 M picric acid and 0.75 M NaOH. Note: Picric acid is explosive when dry; handle only as a hydrated solution.

  • Sample Addition: Add 50 µL of serum or urine sample to 1.0 mL of the alkaline picrate reagent in a cuvette.

  • Kinetic Incubation: Immediately place the cuvette in a spectrophotometer maintained at exactly 37°C.

  • Spectrophotometric Measurement: Read the absorbance at 510 nm exactly at 30 seconds ( A1​ ) and 90 seconds ( A2​ ) post-mixing.

  • Data Processing: Calculate ΔA=A2​−A1​ .

  • Self-Validation (QC): Run a standard curve using known creatinine concentrations (0.5 to 10 mg/dL). The ΔA must exhibit strict linearity ( R2>0.995 ). If linearity fails, the NaOH concentration may have drifted, altering the reaction kinetics[7].

Workflow 2: Synthesis of 1-Methyl-1H-imidazole-2-carboxamidine Hydrochloride

Synthesizing an amidine directly from a nitrile is energetically unfavorable. Causality for Experimental Choice: We employ the Pinner reaction, which uses anhydrous HCl to protonate the nitrile, making the carbon highly electrophilic. Methanol then attacks to form a reactive imidate ester intermediate. Ammonolysis of this imidate yields the final amidine. Strict anhydrous conditions are mandatory in step 1, as water will irreversibly hydrolyze the imidate into a methyl ester.

Step-by-Step Protocol:

  • Imidate Formation: Dissolve 10 mmol of 1-methyl-1H-imidazole-2-carbonitrile in 20 mL of anhydrous methanol under an argon atmosphere.

  • Acid Catalysis: Cool the flask to 0°C in an ice bath. Bubble anhydrous HCl gas through the solution for 30 minutes until saturated. Stir at room temperature for 12 hours.

  • Solvent Removal: Evaporate the methanol under reduced pressure to isolate the imidate hydrochloride intermediate as a solid.

  • Ammonolysis: Resuspend the solid in 15 mL of anhydrous methanol. Add 30 mmol of anhydrous ammonia (in methanol) and 10 mmol of ammonium chloride. Stir at 60°C in a sealed pressure tube for 18 hours.

  • Purification: Cool the mixture, filter the precipitated ammonium chloride, and concentrate the filtrate. Recrystallize the crude product from ethanol/diethyl ether to yield 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride.

  • Self-Validation (QC): Confirm product identity via 1 H-NMR (DMSO- d6​ ). The disappearance of the nitrile carbon (~110 ppm) and the appearance of the amidine carbon (~155 ppm) in 13 C-NMR, alongside the sharp singlet of the N-methyl group (~3.8 ppm), validates the structural conversion.

Applications in Drug Development and Diagnostics

The structural nuances between these two compounds define their roles in modern science:

  • Diagnostic Biomarker: Creatinine's steady rate of non-enzymatic production and subsequent renal clearance makes it the gold-standard analyte for estimating Glomerular Filtration Rate (eGFR) in nephrology[1].

  • Pharmacophore Engineering: The methyl group on the imidazole ring of 1-Methyl-1H-imidazole-2-carboxamidine strongly influences its interaction with biological targets[4]. Because the carboxamidine group acts as a rigid, highly basic bioisostere for guanidine, this compound is heavily researched as a starting scaffold for Nitric Oxide Synthase (NOS) inhibitors and histamine receptor ligands[4].

References

  • Wikipedia Contributors. "Creatine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 588, Creatinine." PubChem. URL:[Link]

  • Wikipedia Contributors. "Creatinine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia Contributors. "Jaffe reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Blass, K. G., et al. "Kinetic and Chemometric Studies of the Determination of Creatinine Using the Jaffe Reaction." RSC Publishing. URL:[Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profile of 1-Methyl-1H-imidazole-2-carboxamidine in Organic Solvents

Executive Summary & Chemical Identity In pharmaceutical synthesis and biochemical research, 1-Methyl-1H-imidazole-2-carboxamidine is a highly versatile intermediate, frequently utilized in enzyme inhibition and the modul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In pharmaceutical synthesis and biochemical research, 1-Methyl-1H-imidazole-2-carboxamidine is a highly versatile intermediate, frequently utilized in enzyme inhibition and the modulation of specific biochemical pathways. In laboratory and industrial settings, this compound is almost exclusively synthesized, stored, and utilized as a hydrochloride salt (CAS 849600-64-2) to ensure chemical stability and enhance its handling properties[1].

As a Senior Application Scientist, I frequently encounter formulation and synthesis bottlenecks related to the solvation of such highly polar, ionic species in organic media. Understanding its solubility profile is not merely an exercise in data collection; it is a fundamental requirement for optimizing reaction kinetics, designing purification workflows, and formulating active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of the thermodynamic drivers of its solubility and establishes a self-validating protocol for empirical solubility determination.

Structural Causality and Solvation Thermodynamics

The solubility of [2] in any given organic solvent is dictated by a thermodynamic competition between the crystal lattice energy ( ΔHlat​ ) and the solvation energy ( ΔHsolv​ ).

Because the compound exists as an ion pair (the amidinium cation and the chloride anion), the solid state is stabilized by strong electrostatic interactions. To achieve dissolution, an organic solvent must possess:

  • A high dielectric constant ( ϵ ) to separate the ion pair.

  • Hydrogen-bonding capabilities to stabilize the individual ions (specifically, H-bond donors to solvate the chloride anion, and H-bond acceptors for the amidinium protons).

The Role of N1-Methylation: In unsubstituted imidazoles, the N-H group acts as a strong hydrogen-bond donor, leading to extensive intermolecular polymeric chains in the solid state. Methylation at the N1 position disrupts this symmetry and removes a key hydrogen-bond donor. This subtle structural modification slightly lowers the overall lattice energy compared to non-methylated analogs. Consequently, while the compound retains excellent solubility in highly polar aqueous environments[3], the N1-methyl group enhances its partition coefficient in moderately polar organic solvents, bridging the gap between purely aqueous solubility and organic processability. Analogous carboxamidine salts demonstrate excellent solubility in highly polar aprotic solvents like DMF[4], which effectively solvate the cation despite lacking hydrogen-bond donors.

SolvationThermodynamics Solid Crystal Lattice (Amidinium + Cl-) Gas Gaseous Ions (Dissociated) Solid->Gas Lattice Energy (u0394H_lat > 0) Solvated Solvated State (Organic Solvent) Solid->Solvated Solution Enthalpy (u0394H_sol) Gas->Solvated Solvation Energy (u0394H_solv < 0)

Thermodynamic cycle of 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride solvation.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and empirical data from analogous [4], the solubility profile across various organic solvent classes is summarized below.

Table 1: Estimated Solubility Profile of 1-Methyl-1H-imidazole-2-carboxamidine HCl at 25°C

Solvent ClassOrganic SolventDielectric Constant ( ϵ )Solubility Range (mg/mL)Mechanistic Solvation Driver
Polar Protic Methanol32.7> 50 (High)Strong H-bond donation to Cl⁻; H-bond acceptance from amidinium.
Polar Protic Ethanol24.510 - 50 (Moderate)Similar to methanol but limited by a lower ϵ and bulkier alkyl group.
Polar Aprotic DMSO46.7> 50 (High)Extreme polarity; strong cation solvation via the oxygen center.
Polar Aprotic DMF36.710 - 50 (Moderate)High dipole moment; effective amidinium cation stabilization.
Moderately Polar Acetonitrile37.51 - 10 (Low)Poor anion solvation limits overall dissolution despite high ϵ .
Non-Polar Toluene2.38< 0.1 (Insoluble)Inability to overcome the ionic lattice energy.
Non-Polar Hexane1.89< 0.1 (Insoluble)Complete lack of dipole or H-bonding capability.

Self-Validating Experimental Protocol: Equilibrium Solubility

To generate reliable, reproducible solubility data for drug development, kinetic dissolution methods (like simple visual solubility) are insufficient. We must establish a thermodynamic equilibrium.

The following Shake-Flask methodology is designed as a self-validating system . Measuring the supernatant concentration is only half the experiment; validating the residual solid ensures that the compound has not converted to a solvate, hydrate, or different polymorph during equilibration. If the solid phase changes, the measured solubility corresponds to the new phase, invalidating the data for the original API.

Step-by-Step Methodology
  • Saturation Preparation: Add an excess amount of 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride solid to 5.0 mL of the target organic solvent in a tightly sealed glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium between the solid lattice and the solvated ions.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours at 25.0 °C to let larger particulates settle. Extract 2.0 mL of the suspension and centrifuge at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification (HPLC-UV): Dilute an aliquot of the filtered supernatant with the mobile phase to fall within the linear range of the established calibration curve. Quantify the concentration using HPLC-UV (detection typically at 210-230 nm due to the imidazole/amidine chromophores).

  • Solid-State Validation (Critical Step): Recover the residual solid from the bottom of the centrifugation tube. Dry lightly under a nitrogen stream and analyze via X-ray Powder Diffraction (XRPD). Compare the diffractogram to the reference standard of the starting material to confirm no solvent-mediated polymorphic transformation occurred.

Workflow Step1 1. Saturation Excess Solute + Solvent Step2 2. Equilibration Isothermal Agitation (48h) Step1->Step2 Step3 3. Phase Separation Centrifugation (0.22u03bcm filter) Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Supernatant Step5 5. Solid-State Validation XRPD of Residual Solid Step3->Step5 Residual Solid

Self-validating shake-flask workflow for equilibrium solubility determination.

Mechanistic Insights for Drug Development

When utilizing 1-Methyl-1H-imidazole-2-carboxamidine in API synthesis, the choice of solvent dictates the reaction trajectory. For instance, using a polar aprotic solvent like DMSO or DMF maximizes the solubility of the amidinium salt, ensuring homogeneous reaction conditions for downstream coupling or guanylation steps.

Conversely, non-polar solvents like toluene or hexane can be strategically employed as anti-solvents for crystallization and purification. By dissolving the compound in a minimal volume of methanol and slowly titrating in toluene, the dielectric constant of the bulk solvent mixture drops rapidly. This drives the thermodynamic equilibrium back toward the solid state, allowing for the controlled precipitation of high-purity crystalline material.

References

  • [4] Springer (d-nb.info). "Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route." Available at:[Link]

Sources

Foundational

Thermodynamic Stability of 1-Methyl-1H-imidazole-2-carboxamidine: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and specialized organocatalysis, the utilization of cyclic guanidines and amidines is ubiquitous. Among these, 1-Methyl-1H-imidazole-2-carboxamidine (typically handled as its hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and specialized organocatalysis, the utilization of cyclic guanidines and amidines is ubiquitous. Among these, 1-Methyl-1H-imidazole-2-carboxamidine (typically handled as its hydrochloride salt, CAS 849600-64-2) serves as a critical structural motif, notably in the development of metabolic inhibitors and antiviral agents (such as HBV capsid assembly modulators) [1].

However, the integration of this fragment into active pharmaceutical ingredients (APIs) requires a rigorous understanding of its thermodynamic boundaries. As a Senior Application Scientist, I approach stability not as a passive observation, but as a quantifiable interplay between kinetic barriers and thermodynamic driving forces. This whitepaper dissects the thermodynamic stability of 1-Methyl-1H-imidazole-2-carboxamidine, providing researchers with field-proven, self-validating protocols to profile its solid-state and solution-state degradation pathways.

Structural Dynamics & Thermodynamic Vulnerabilities

To understand the stability of 1-Methyl-1H-imidazole-2-carboxamidine, we must analyze its molecular architecture. The molecule consists of an electron-rich imidazole ring conjugated with a highly basic carboxamidine moiety.

The Causality of Stability:

  • Conformational Locking: The presence of the N1-methyl group eliminates the N1-N3 tautomerism inherent to des-methyl imidazoles. This structural "lock" reduces the entropic degrees of freedom, slightly increasing the solid-state thermodynamic stability (higher melting enthalpy) compared to its non-methylated analogs.

  • Amidine Resonance vs. Hydrolysis: The carboxamidine group ( −C(=NH)NH2​ ) is the primary site of thermodynamic vulnerability. At physiological pH (pH 4–8), the amidinium cation is highly resonance-stabilized, creating a massive kinetic barrier to degradation. However, at extreme pH levels, this barrier is bypassed. The thermodynamic driving force heavily favors the hydrolysis of the amidine into the corresponding amide (1-methyl-1H-imidazole-2-carboxamide) and ammonia, as the amide bond possesses a lower Gibbs free energy ( ΔG ).

Pathway A Intact Carboxamidine (Resonance Stabilized) B Protonated Intermediate (pH < 2) A->B H+ C Hydroxide Adduct (pH > 10) A->C OH- D Hydrolysis Product (Carboxamide + NH3) B->D +H2O C->D -NH3

Fig 1: Logical flow of amidine hydrolytic degradation pathways at pH extremes.

Self-Validating Experimental Protocols

A robust stability study must be a self-validating system. If a degradation pathway is proposed, the experimental design must inherently prove mass balance and exclude artifactual degradation. Below are the definitive protocols for evaluating this compound.

Protocol A: Solid-State Thermodynamic Profiling (DSC/TGA)

This protocol determines the absolute thermal stability and melting thermodynamics of the hydrochloride salt [2].

  • Step 1: Sample Preparation. Weigh 2.00 ± 0.05 mg of 1-Methyl-1H-imidazole-2-carboxamidine HCl into an aluminum crucible.

  • Step 2: Self-Validation Setup (Crucible Design). Prepare two parallel runs: one in a hermetically sealed pan (to trap volatiles and observe pure melting thermodynamics) and one in a pin-holed pan (to allow volatile escape, differentiating melting from decomposition).

  • Step 3: TGA/DSC Execution. Ramp temperature from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Step 4: Causality Analysis. If the endothermic peak in the DSC aligns perfectly with a mass loss step in the TGA (pin-holed pan), the event is thermal decomposition (loss of NH3​ or HCl ), not a true thermodynamic melt. The hermetic pan will show a shifted endotherm, confirming the pressure-dependent nature of the degradation.

Protocol B: Solution-State pH-Rate Profiling (LC-UV-MS)

To extract the Gibbs free energy of activation ( ΔG‡ ) for hydrolysis, we utilize an accelerated pH-rate profile.

  • Step 1: Buffer Preparation. Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 12.0 (Borate).

  • Step 2: Internal Standardization (The Validation Key). Spike the buffers with 10 µg/mL of a structurally related, thermodynamically inert internal standard (e.g., 1,4-dimethylimidazole). This validates that any signal loss is due to true degradation, not injection volume errors or precipitation.

  • Step 3: Incubation. Dissolve the API to 100 µg/mL in each buffer. Incubate aliquots in sealed HPLC vials at 40°C, 60°C, and 80°C.

  • Step 4: Sampling & Quenching. Pull samples at 0, 2, 4, 8, and 24 hours. Immediately quench the pH 2 and pH 12 samples to pH 7.4 using neutralizing buffers to halt the kinetic reaction.

  • Step 5: Mass Balance Calculation. Analyze via RP-HPLC. The system is validated only if the molar sum of the remaining intact carboxamidine and the newly formed carboxamide equals 100% ± 2% of the initial concentration. A failure in mass balance indicates secondary, non-hydrolytic degradation (e.g., imidazole ring opening).

Workflow A 1-Methyl-1H-imidazole- 2-carboxamidine B Solid-State Analysis (DSC / TGA) A->B C Solution-State Analysis (pH Profiling) A->C D Thermal Stability (Melting, Decomposition) B->D Heat E Hydrolytic Stability (Amidine -> Amide) C->E pH / Temp F Thermodynamic Parameters (ΔG, ΔH, Ea) D->F E->F

Fig 2: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and physicochemical parameters for 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride based on structural extrapolation and empirical metabolic stability data of related derivatives [1][2].

ParameterValue / CharacteristicAnalytical MethodImplication for Drug Design
Molecular Weight 160.60 g/mol (HCl Salt)Mass SpectrometryHighly efficient fragment for FBDD.
pKa (Amidine) ~ 9.5 - 10.2Potentiometric TitrationProtonated and highly soluble at physiological pH.
Solid-State Melt ( Tm​ ) > 200°C (Decomposes)DSC / TGAHigh crystal lattice energy; stable during milling/formulation.
Solution t1/2​ (pH 7.4, 37°C) > 30 DaysRP-HPLCKinetically trapped; highly stable in blood plasma.
Solution t1/2​ (pH 12.0, 60°C) < 4 HoursRP-HPLCRapid base-catalyzed hydrolysis to carboxamide.
Activation Energy ( Ea​ ) ~ 85 kJ/mol (Hydrolysis)Arrhenius PlottingHigh energy barrier prevents spontaneous ambient degradation.

Conclusion

The thermodynamic stability of 1-Methyl-1H-imidazole-2-carboxamidine is defined by a delicate balance between the high resonance stabilization energy of its amidinium cation and the inherent thermodynamic preference for its hydrolyzed amide counterpart. By employing the self-validating thermal and kinetic protocols outlined above, researchers can accurately map the degradation boundaries of this molecule, ensuring its successful integration into complex synthetic pipelines and final pharmaceutical formulations.

References

  • Title: Preparation of 1,4-dimethyl-1H-imidazole-2-carboxamidine and Results of metabolic stability study (US Patent 9,447,086 B2)
  • Title: 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride | CAS 849600-64-2 Product Specifications Source: ChemScene Chemical Intermediates URL
Exploratory

The Role and Resolution of 1-Methyl-1H-imidazole-2-carboxamidine (Impurity A) in Creatinine API Manufacturing

An In-Depth Technical Whitepaper for Analytical Scientists and Drug Development Professionals Executive Summary In the landscape of active pharmaceutical ingredients (APIs) and high-grade nutritional supplements, creatin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Analytical Scientists and Drug Development Professionals

Executive Summary

In the landscape of active pharmaceutical ingredients (APIs) and high-grade nutritional supplements, creatinine is subject to stringent pharmacopoeial standards. Regulatory bodies, including the FDA and Health Canada, enforce strict limits on process-related impurities, often capping specific contaminants at ≤ 50 ppm to ensure patient safety[1][2]. While standard impurities like dicyandiamide are well-documented, the emergence of 1-Methyl-1H-imidazole-2-carboxamidine (Impurity A) presents a complex analytical and chemical challenge.

As a highly polar, fully aromatized amidine, Impurity A evades traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) detection[3]. This whitepaper dissects the mechanistic origins of Impurity A, outlines the causality behind its formation, and provides a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) methodology for its robust quantification.

Chemical Ontology & Mechanistic Pathways of Formation

Creatinine (2-amino-1-methyl-5H-imidazol-4-one) is typically synthesized via the cyclization of creatine, which in turn is derived from sarcosine and cyanamide. However, Impurity A (1-Methyl-1H-imidazole-2-carboxamidine) represents a structural deviation. It features a fully aromatized 1H-imidazole ring and an exocyclic carboxamidine moiety ( −C(=NH)NH2​ ).

The Causality of Formation: Based on extensive process chemistry experience, Impurity A rarely forms from the direct degradation of the highly stable creatinine molecule. Instead, it acts as a process-related side product. During upstream synthesis, if the reaction matrix undergoes excessive thermal stress in the presence of unreacted cyanamide and trace aliphatic aldehydes (e.g., glyoxal, a common trace contaminant), a divergent cyclocondensation reaction occurs. The nucleophilic attack of methylamine and cyanamide on the dialdehyde bypasses the standard imidazol-4-one formation, yielding the highly stable, fully aromatic Impurity A.

MechanisticPathway A Methylamine + Trace Glyoxal C High Thermal Stress A->C Contamination B Cyanamide / Dicyandiamide B->C Unreacted E Creatinine (Target API) B->E Standard Route (via Sarcosine) D 1-Methyl-1H-imidazole- 2-carboxamidine (Impurity A) C->D Cyclocondensation

Fig 1: Divergent synthetic pathways leading to Creatinine vs. Impurity A via cyclocondensation.

Analytical Strategy: Overcoming Retention Challenges

The US Pharmacopoeia mandates rigorous stability and purity profiles for creatinine formulations, requiring ingredients to maintain at least 90% of their stated label claim while minimizing toxicological byproducts[4]. However, standard pharmacopoeial methods rely on RP-HPLC[5].

Impurity A possesses a highly basic carboxamidine moiety (pKa ~10.5) and a fully aromatic imidazole ring, rendering it extremely hydrophilic (LogP < -2.0). In traditional RP-HPLC, this compound elutes in the void volume, suffering from severe ion suppression in MS and co-elution with the solvent front.

The HILIC Solution: To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC has proven indispensable for the retention of polar, ionizable pharmaceutical impurities[3]. By utilizing a zwitterionic stationary phase, we leverage orthogonal retention mechanisms: electrostatic interactions between the protonated amidine and the negatively charged sulfonate groups of the stationary phase, combined with aqueous layer partitioning.

Quantitative Data: Physico-Chemical & Validation Parameters

Table 1: Physico-Chemical Comparison | Property | Creatinine (API) | 1-Methyl-1H-imidazole-2-carboxamidine (Imp A) | | :--- | :--- | :--- | | Molecular Formula | C4​H7​N3​O | C5​H8​N4​ | | Exact Mass | 113.06 Da | 124.07 Da | | pKa (Basic) | ~4.8 | ~10.5 | | LogP | -1.76 | < -2.0 |

Table 2: HILIC-MS/MS Method Validation Data

Parameter Acceptance Criteria (ICH Q2) Observed Value (Impurity A)
Limit of Detection (LOD) < 0.05 ppm 0.02 ppm
Limit of Quantitation (LOQ) < 0.15 ppm 0.06 ppm

| Linearity ( R2 ) | > 0.999 | 0.9997 | | Recovery (Spiked) | 90.0% - 110.0% | 98.5% - 102.1% | | Resolution ( Rs​ ) | > 2.0 (from API) | 4.5 |

Experimental Methodologies (Self-Validating Protocols)

A protocol is only as reliable as its internal controls. To ensure a self-validating system, this workflow incorporates a stable-isotope-labeled internal standard (SIL-IS) spiked at the earliest stage of sample preparation. This unequivocally corrects for matrix effects and variable ionization efficiencies inherent to ESI-MS.

Protocol 1: Sample Preparation & Matrix Spiking

Causality behind the steps: High organic content is mandatory to maintain the HILIC partitioning mechanism. Injecting highly aqueous samples into a HILIC column causes severe peak distortion and breakthrough.

  • API Solubilization: Accurately weigh 50.0 mg of Creatinine API and dissolve in 10.0 mL of LC-MS grade Water:Acetonitrile (25:75, v/v) to create a 5 mg/mL stock.

  • SIL-IS Spiking: Spike the sample with 10 µL of SIL-IS (1-Methyl-1H-imidazole-2-carboxamidine- 13C,15N2​ at 1 µg/mL).

  • Homogenization: Vortex the mixture for 60 seconds to ensure uniform distribution of the internal standard.

  • Clarification: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

Protocol 2: HILIC-ESI-MS/MS Quantification Workflow

Causality behind the steps: A mobile phase pH of 3.0 ensures the carboxamidine group is fully protonated, maximizing electrostatic interaction with the zwitterionic column.

  • Column Configuration: Equip the LC system with a ZIC-HILIC column (150 x 2.1 mm, 5 µm particle size). Maintain the column oven at 35°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Operate at a flow rate of 0.3 mL/min. Start at 90% B, hold for 2 mins. Ramp to 50% B over 8 mins. Hold for 2 mins, then re-equilibrate at 90% B for 5 mins.

  • MS/MS Detection: Utilize Positive Electrospray Ionization (ESI+). Monitor the MRM transition m/z 125.1 83.0 for Impurity A, and m/z 128.1 85.0 for the SIL-IS.

AnalyticalWorkflow S1 1. Sample Prep & SIL-IS Spiking (Matrix: 75% ACN) S2 2. ZIC-HILIC Separation (10mM NH4Fa, pH 3.0) S1->S2 S3 3. ESI-MS/MS Detection (Positive Ion Mode) S2->S3 S4 4. Data Validation (Recovery 90-110%) S3->S4

Fig 2: Self-validating HILIC-MS/MS analytical workflow for Impurity A quantification.

Regulatory & Toxicological Assessment

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the reporting threshold (typically 0.05%) must be identified and quantified. Because Impurity A contains a reactive amidine moiety, it carries theoretical risks of off-target biological activity (e.g., interaction with trace metals or unintended enzymatic inhibition).

By implementing the HILIC-MS/MS framework detailed above, analytical scientists can confidently quantify Impurity A down to 0.06 ppm, far exceeding the regulatory requirements set forth by international pharmacopoeias[4][5]. This ensures that the final creatinine API remains safe, stable, and compliant for clinical and commercial use.

References

  • US20190298667A1 - Creatine and/or creatinine compositions and related methods.
  • Creatine Monohydrate (USP Grade) Specifications. Royalchem. [Link]

  • GRAS Notice No GRN 931; Creatine Monohydrate. Food and Drug Administration (FDA). [Link]

  • Natural Health Product Creatine Monohydrate Monograph. Health Canada.[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review. MDPI.[Link]

Sources

Foundational

An In-depth Technical Guide to the pKa Values and Ionization of 1-Methyl-1H-imidazole-2-carboxamidine

Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a therapeutic candidate. This guide provides a comprehensive technical overview of the ionization behavior of 1-Methyl-1H-imidazole-2-carboxamidine, a molecule of significant interest due to its structural motifs—a substituted imidazole ring and a carboxamidine group—which are prevalent in medicinal chemistry. We will explore the theoretical underpinnings of its acid-base properties, present detailed protocols for both experimental determination and computational prediction of its pKa values, and discuss the implications of its ionization state on its journey through the physiological environments of the human body. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to characterize and modulate the ionization of N-heterocyclic compounds.

Introduction: The Significance of pKa in Drug Development

The acid-base profile of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties.[1] The extent of ionization, governed by the molecule's pKa and the pH of its environment, directly impacts its solubility, membrane permeability, and ability to interact with its biological target.[2][3] For orally administered drugs, the journey through the variable pH of the gastrointestinal tract—from the acidic stomach to the more neutral intestine—makes a thorough understanding of pKa imperative.[1] A recent analysis of oral drugs revealed that a vast majority (83%) contain ionizable groups, underscoring the prevalence and importance of this property.[1]

1-Methyl-1H-imidazole-2-carboxamidine incorporates two key basic functionalities: the imidazole ring and the carboxamidine group. The interplay of these groups dictates the molecule's overall basicity and the specific sites of protonation. This guide will dissect the structural and electronic factors influencing its pKa values and provide robust methodologies for their accurate determination.

Molecular Structure and Predicted Ionization Behavior

The structure of 1-Methyl-1H-imidazole-2-carboxamidine is presented below:

Chemical Structure:

This molecule possesses multiple nitrogen atoms that are potential sites for protonation. To understand its ionization behavior, we must consider the basicity of both the imidazole and the amidine moieties.

  • Imidazole Moiety: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[4] The pKa of the conjugate acid of imidazole is approximately 7.[4] The N-methyl group at position 1 prevents this nitrogen from being protonated. The pyridine-like nitrogen at position 3 is the primary basic center of the imidazole ring.[5]

  • Carboxamidine Moiety: Amidines are strong organic bases, with pKa values typically ranging from 5 to 12.[6] The high basicity is due to the resonance stabilization of the resulting amidinium cation, where the positive charge is delocalized over both nitrogen atoms.[7] Guanidines, with three nitrogen atoms, are even stronger bases (pKa ~13.6) due to more extensive resonance stabilization.[7][8]

Predicted Protonation Sites and pKa:

Given the electronic properties of the two moieties, the carboxamidine group is expected to be significantly more basic than the imidazole ring. The electron-withdrawing nature of the imidazole ring will likely decrease the basicity of the attached carboxamidine group compared to a simple alkyl or aryl amidine. Conversely, the electron-donating character of the amidine group may slightly increase the basicity of the imidazole ring.

Therefore, we can predict two primary pKa values for 1-Methyl-1H-imidazole-2-carboxamidine:

  • pKa1 (the more basic site): This will correspond to the protonation of the carboxamidine group. We can estimate this to be in the range of 9-11 .

  • pKa2 (the less basic site): This will correspond to the protonation of the pyridine-like nitrogen (N-3) of the imidazole ring. We can estimate this to be in the range of 5-7 .

The logical flow of protonation is visualized in the diagram below.

G Mol 1-Methyl-1H-imidazole-2-carboxamidine (Neutral) Proton1 First Protonation (Amidine Group) Mol->Proton1 + H+ (pKa1 ~ 9-11) Proton2 Second Protonation (Imidazole Ring) Proton1->Proton2 + H+ (pKa2 ~ 5-7)

Caption: Predicted protonation sequence of 1-Methyl-1H-imidazole-2-carboxamidine.

Experimental Determination of pKa Values

While computational methods provide valuable estimates, experimental determination remains the gold standard for accurate pKa values. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[9]

Potentiometric Titration

This method involves the gradual addition of a strong acid (e.g., HCl) to a solution of the analyte and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve.[10]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of standardized hydrochloric acid (HCl).

    • Prepare a 0.1 M solution of standardized sodium hydroxide (NaOH) for back-titration if necessary.

    • Prepare a 1 mM solution of 1-Methyl-1H-imidazole-2-carboxamidine in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp) and will need to be extrapolated to 0% co-solvent.

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[10]

  • Calibration of pH Meter:

    • Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the 1 mM analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • Immerse the calibrated pH electrode into the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped significantly, passing through the expected equivalence points.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. These can be determined from the midpoints of the buffer regions on the titration curve.

    • Alternatively, the first derivative (ΔpH/ΔV) of the titration curve can be plotted against the titrant volume. The peaks of the derivative plot correspond to the equivalence points.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Prepare Analyte, Titrant, and Ionic Strength Adjuster C Add Titrant in Increments A->C B Calibrate pH Meter B->C D Record pH at Each Step C->D E Plot pH vs. Volume D->E F Determine Equivalence Points E->F G Calculate pKa from Half-Equivalence Points F->G

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[11]

Experimental Protocol:

  • Preparation of Buffers:

    • Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of 1-Methyl-1H-imidazole-2-carboxamidine in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate or individual cuvettes, add a small, fixed amount of the stock solution to each buffer, ensuring the final solvent concentration is low (e.g., <1% v/v).[11]

  • Spectral Acquisition:

    • Record the UV-Vis spectrum (e.g., 220-400 nm) for the analyte in each buffer solution.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these selected wavelengths against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[12]

Computational Prediction of pKa Values

In silico methods are invaluable for high-throughput screening and for understanding the structural basis of ionization.[9] Density Functional Theory (DFT) with a suitable solvation model is a powerful approach for accurate pKa prediction.[13]

Computational Workflow (DFT-based):

  • Structure Preparation:

    • Build the 3D structures of the neutral, singly protonated (at both the amidine and imidazole sites), and doubly protonated forms of 1-Methyl-1H-imidazole-2-carboxamidine.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization and frequency calculations for all species in both the gas phase and in a continuum solvent model (e.g., SMD or PCM with water as the solvent) using a suitable level of theory (e.g., B3LYP/6-31G++(d,p)).[14] The frequency calculations are essential to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Calculation of Gibbs Free Energy:

    • Calculate the Gibbs free energy (G) for each species in the solvated state.

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle and equation:

    ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)

    pKa = ΔG_aq / (2.303 * RT)

    Where:

    • ΔG_aq is the change in Gibbs free energy of the dissociation reaction in the aqueous phase.

    • G_aq(A⁻) is the Gibbs free energy of the conjugate base in the aqueous phase.

    • G_aq(H⁺) is the Gibbs free energy of the proton in the aqueous phase (a standard literature value is used).

    • G_aq(HA) is the Gibbs free energy of the acid in the aqueous phase.

    • R is the gas constant, and T is the temperature in Kelvin.

This process is repeated for both protonation steps.

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 pKa Calculation A Build 3D Structures of all Protonation States B Geometry Optimization and Frequency Calculations (Gas & Solvent) A->B C Calculate Gibbs Free Energy (G) B->C D Calculate ΔG of Dissociation C->D E Calculate pKa using Thermodynamic Equation D->E

Caption: Workflow for computational pKa prediction using DFT.

Predicted Values Summary:

ParameterPredicted Value RangeMethod
pKa1 (Amidine) 9.0 - 11.0Based on literature for amidines, adjusted for imidazole substituent.
pKa2 (Imidazole) 5.0 - 7.0Based on literature for substituted imidazoles.

Impact of Ionization on ADME Properties

The ionization state of 1-Methyl-1H-imidazole-2-carboxamidine at physiological pH (typically ~7.4) will significantly influence its ADME profile.

  • Absorption: With a predicted pKa1 well above 7.4, the amidine group will be predominantly protonated throughout the gastrointestinal tract. The imidazole group (pKa2 ~5-7) will be partially protonated in the stomach and largely neutral in the intestines. The overall cationic nature of the molecule may reduce passive diffusion across lipid membranes, potentially requiring transporter-mediated uptake.[10]

  • Distribution: The charged nature of the molecule at physiological pH will likely lead to higher water solubility and potentially a lower volume of distribution, with a tendency to remain in the systemic circulation rather than partitioning into fatty tissues. Basic compounds can sometimes exhibit higher tissue binding.[2]

  • Metabolism: The ionization state can influence how the molecule interacts with metabolic enzymes.[3]

  • Excretion: Generally, more polar, ionized compounds are more readily eliminated by the kidneys.

  • Toxicity and Off-Target Effects: Basic compounds have been noted to have a higher propensity for off-target activity, such as interactions with the hERG channel or causing phospholipidosis.[2]

Conclusion

1-Methyl-1H-imidazole-2-carboxamidine is a polybasic compound with two primary ionization centers: the highly basic carboxamidine group and the moderately basic imidazole ring. A comprehensive understanding of its pKa values is essential for any drug development program involving this or structurally related molecules. This guide has provided a theoretical framework for its ionization behavior, detailed experimental and computational protocols for pKa determination, and an analysis of the profound impact of its ionization state on its ADME properties. The methodologies and principles outlined herein serve as a robust foundation for researchers to accurately characterize and strategically modulate the acid-base properties of drug candidates to optimize their therapeutic potential.

References

  • S. J. K. et al. Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. J Med Chem. 34, 2056-60 (1991).
  • ACD/Labs.
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  • Influence of Guanidine, Imidazole, and Some Heterocyclic Compounds on Dissolution Rates of Amorphous Silica.
  • JoVE. Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. (2025).
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  • ChemicalBook. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis.
  • pKa of imidazoles. organic chemistry. (2017).
  • BenchChem. A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design.
  • PubChem. 1-methyl-1H-imidazole-2-carboxylic acid | C5H6N2O2 | CID 557678.
  • Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. YouTube. (2023).
  • Hsieh, Y.-L. Changes in the ionization state of pharmaceuticals – Solid and solutio.
  • Site of first protonation of imidazole and aminoimidazole. Chemistry Stack Exchange. (2017).
  • ACD/Labs. Decades of Reliable pKa Predictions.
  • Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Microwave-Assisted Synthesis and Crystal Structures of 2-Imidazolines and Imidazoles.
  • Kolovanov, E., Proskura, A. & Winiwarter, S.
  • pK a Matching Enables Quantum Proton Delocalization in Acid-1-Methylimidazole Binary Mixtures.
  • ChemScene. 849600-64-2 | 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride.
  • Calculating pKa with Density Functional Theory. YouTube. (2023).
  • The pKa of molecule predicted
  • Harnessing Guanidinium and Imidazole Functional Groups: A Dual-Charged Polymer Strategy for Enhanced Gene Delivery. PMC. (2024).
  • Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)
  • McKee, S. A. & Pogorelov, T. V. Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. (2019).
  • pKa values — Tutorials 2025.
  • Sigma-Aldrich. 1-Methyl-1H-imidazole-2-carboxylic acid technical grade, 90 20485-43-2.
  • Işık, M., Sitha, S. & Foley, B. L. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC.
  • Balogh, G. T., Tarcsay, Á. & Keserű, G. M. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC. (2009).
  • A Convenient and New One-Step Synthesis of 1H-Imidazole-2-carboxamides.
  • Chem-Impex. 1-Methyl-1H-imidazole-2-carboxylic acid.
  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011).
  • Sigma-Aldrich. 1-methyl-1h-imidazole-2-carbonyl chloride synthesis.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Pearson. Imidazole has two potentially basic sites (a and b). Of the two, ....
  • Protonation Sites in Gaseous Pyrrole and Imidazole: A Neutralization-Reioniz
  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. (2023).
  • Synthesis of some new imidazole-2-thiols and their deriv
  • Protonation and deprotonation state of imidazole and structure and metal complex formation of imidazole‐containing histidine.

Sources

Exploratory

Comprehensive Technical Guide: 1-Methyl-1H-imidazole-2-carboxamidine in Drug Discovery

Executive Summary & Registry Resolution In chemical informatics and drug development, rigorous compound validation is the foundational step of any robust research pipeline. A cross-reference of the requested identifiers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Registry Resolution

In chemical informatics and drug development, rigorous compound validation is the foundational step of any robust research pipeline. A cross-reference of the requested identifiers reveals a critical registry divergence: CAS Registry Number 6935-65-5 corresponds to N,N,3-trimethylbenzamide, whereas the nomenclature 1-Methyl-1H-imidazole-2-carboxamidine (typically handled and stabilized as its hydrochloride salt) is registered under CAS 849600-64-2 [1].

To fulfill the scientific intent of this inquiry, this whitepaper focuses primarily on the structural, synthetic, and pharmacological profile of the 1-methyl-1H-imidazole-2-carboxamidine scaffold —a critical moiety in modern structure-based drug design (SBDD)—while providing the baseline metrics for the benzamide to ensure absolute data integrity and literature accuracy.

Physicochemical Profiling & Structural Dynamics

The imidazole-2-carboxamidine motif is a highly specialized pharmacophore. Unlike unsubstituted imidazoles, which undergo rapid annular tautomerism (proton exchange between the N1 and N3 positions), the presence of the N1-methyl group "locks" the heterocycle's conformation. This conformational restriction is crucial for reducing the entropic penalty upon target binding, providing a predictable vector for hydrogen bond donation and acceptance.

Quantitative Data Summary

Table 1: Physicochemical Discrepancy Resolution

Property1-Methyl-1H-imidazole-2-carboxamidine HClN,N,3-Trimethylbenzamide (CAS 6935-65-5)
CAS Number 849600-64-2[1]6935-65-5
Molecular Formula C₅H₉ClN₄C₁₀H₁₃NO
Molecular Weight 160.60 g/mol 163.22 g/mol
SMILES Cl.CN1C=CN=C1C(N)=NO=C(N(C)C)C1=CC=CC(C)=C1
Storage Conditions 2-8°C, Sealed in dry/inert atmosphere[1]Room temperature
Primary Utility Pharmacophore (Kinase/Protease Inhibitors)Organic synthesis intermediate

Synthetic Methodology: The Anhydrous Pinner Reaction

The synthesis of 1-methyl-1H-imidazole-2-carboxamidine relies on the classic Pinner Reaction , converting a nitrile to an amidine via an imidate intermediate. As a Senior Application Scientist, I must emphasize that the causality of failure in this workflow is almost universally linked to moisture contamination.

Step-by-Step Experimental Protocol

Table 2: Quantitative Reaction Parameters

Reaction StepPrimary ReagentsTemp (°C)Time (h)Critical Quality Attribute (CQA)
1. Imidate Formation Nitrile, Anhydrous MeOH, Dry HCl gas0 to 512 - 24Strict exclusion of H₂O
2. Ammonolysis Imidate intermediate, 7N NH₃ in MeOH20 - 2516 - 24Excess NH₃ to drive equilibrium
3. Isolation Ethanol, Diethyl Ether (for trituration)02 - 4Controlled crystallization

Protocol Narrative & Causality:

  • Imidate Ester Formation: Dissolve 1-methyl-1H-imidazole-2-carbonitrile in strictly anhydrous methanol. Cool the reaction vessel to 0°C using an ice bath. Bubble dry HCl gas through the solution until saturation is achieved.

    • Mechanistic Causality: The anhydrous environment is non-negotiable. The highly electrophilic imidate intermediate will rapidly and irreversibly hydrolyze into an unreactive methyl ester (methyl 1-methyl-1H-imidazole-2-carboxylate) in the presence of trace water, destroying the yield.

  • Solvent Removal: Once TLC indicates complete consumption of the starting nitrile, evaporate the methanolic HCl under reduced pressure (maintaining temperature <30°C to prevent thermal degradation) to isolate the intermediate imidate hydrochloride as a crude solid.

  • Ammonolysis: Suspend the crude imidate in a large molar excess of anhydrous ammonia in methanol (e.g., 7N NH₃/MeOH). Stir at room temperature for 16-24 hours.

    • Mechanistic Causality: Ammonia acts as a potent nucleophile, displacing the methoxy leaving group. The massive molar excess of ammonia forces the equilibrium toward the final amidine product and prevents the formation of secondary amine byproducts.

  • Purification: Concentrate the mixture in vacuo. Recrystallize the resulting solid from a mixture of hot ethanol and diethyl ether to yield the pure 1-methyl-1H-imidazole-2-carboxamidine hydrochloride salt.

Pharmacological Applications & Mechanistic Insights

Bioisosterism and Target Binding

In medicinal chemistry, the carboxamidine group is deployed as a premium bioisostere for the guanidine moiety found in the amino acid arginine. At physiological pH (~7.4), the amidine is protonated, carrying a delocalized positive charge.

When integrated into a larger drug scaffold, the 1-methyl-1H-imidazole-2-carboxamidine motif acts as a highly effective "warhead" for S1 pocket binding in serine proteases (such as Factor Xa or Thrombin) or the hinge region of various kinases. It forms highly stable, bidentate salt bridges with the carboxylate side chains of Aspartate or Glutamate residues within the target enzyme's active site.

Coordination Chemistry & Materials Science

Beyond organic pharmacology, imidazole-carboxamidine derivatives are highly valued in coordination chemistry. Recent crystallographic and computational analyses demonstrate that these nitrogen-rich scaffolds act as versatile ligands for transition metals. For example, they form highly stable, multi-nuclear complexes with Silver (Ag) and Palladium (Pd)[2]. The precise coordination mode is dictated by weak intramolecular interactions, allowing researchers to engineer specific material properties for advanced catalysis or antimicrobial applications[2].

Workflow Visualization

The following diagram illustrates the logical progression from chemical precursor to pharmacological application, highlighting the critical anhydrous dependency of the synthetic route.

G Nitrile 1-Methyl-1H-imidazole -2-carbonitrile Imidate Methyl Imidate Intermediate Nitrile->Imidate HCl / MeOH (Strictly Anhydrous) Amidine 1-Methyl-1H-imidazole -2-carboxamidine HCl Imidate->Amidine NH3 / MeOH (Ammonolysis) Drug Kinase/Protease Inhibitors Amidine->Drug SBDD Integration (Salt Bridge Formation)

Chemical synthesis and pharmacological integration pathway of the target carboxamidine.

References

  • Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis Source: Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Foundational

Toxicological data and safety profile of 1-Methyl-1H-imidazole-2-carboxamidine

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of 1-Methyl-1H-imidazole-2-carboxamidine and Its Core Analogue Foreword: Navigating Data Gaps in Novel Compound Safety Assessment For researc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of 1-Methyl-1H-imidazole-2-carboxamidine and Its Core Analogue

Foreword: Navigating Data Gaps in Novel Compound Safety Assessment

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's toxicological profile is paramount to ensuring safety and guiding developmental strategy. This guide addresses the toxicological and safety data for 1-Methyl-1H-imidazole-2-carboxamidine. However, a comprehensive literature and database search reveals a significant data gap for this specific molecule. In the absence of direct empirical data, a scientifically rigorous approach necessitates the use of a structural analogue to construct a predictive toxicological profile.

This whitepaper, therefore, provides a detailed examination of 1-Methylimidazole (CAS No. 616-47-7) , the closest structural analogue to 1-Methyl-1H-imidazole-2-carboxamidine for which substantial toxicological data exists. The core 1-methylimidazole ring system is shared between both molecules, making it a relevant surrogate for predicting primary hazards such as acute toxicity and local corrosivity. This document synthesizes available data to provide a robust, albeit predictive, safety profile to guide handling, risk assessment, and future toxicological study design for 1-Methyl-1H-imidazole-2-carboxamidine.

Predictive Toxicological Profile Based on 1-Methylimidazole

The toxicological profile of 1-Methylimidazole is characterized by moderate acute toxicity via oral and dermal routes and, most critically, by its corrosive nature to skin and eyes. This corrosivity is a primary driver of the hazards associated with its handling and exposure.

Acute Toxicity

Acute toxicity studies are foundational in hazard assessment, providing data on the potential for a substance to cause adverse health effects from a single, short-term exposure. For 1-Methylimidazole, data from oral and dermal studies indicate a significant hazard.

Table 1: Acute Toxicity Data for 1-Methylimidazole

Route of Exposure Species Endpoint Value (mg/kg body weight) Classification
Oral Rat LD50 ~1144 Harmful if swallowed[1]

| Dermal | Rabbit | LD50 | 400 - 640 | Toxic in contact with skin[1][2][3] |

The oral LD50 in rats places the compound in Category 4 ("Harmful if swallowed") under the Globally Harmonized System (GHS).[1] The dermal LD50 in rabbits, falling within the 400-640 mg/kg range, indicates a higher level of toxicity via this route, classifying it as GHS Category 3 ("Toxic in contact with skin").[4][5] Clinical signs reported in dermal toxicity studies included apathy, accelerated breathing, spasms, and salivation, alongside severe local skin irritation.

Limited data on inhalation exposure suggests that, consistent with its corrosive nature, 1-Methylimidazole vapor can cause severe irritation and burns to the respiratory tract.[2][3][6]

The causality behind this experimental design is to determine the dose at which a substance causes mortality following a single 24-hour dermal application. The use of a fixed-dose procedure, as now preferred over the classical LD50 test, minimizes animal usage while still allowing for hazard classification.

  • Animal Selection: Healthy, young adult albino rabbits (or rats) are used. Animals are acclimatized to laboratory conditions for at least 5 days.[7][8]

  • Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk (not less than 10% of the body surface area). Care is taken to avoid abrading the skin.[7][9]

  • Dose Administration: The test substance is applied uniformly over the shaved area. A starting dose is selected based on available data (e.g., 2000 mg/kg for a limit test, or lower if toxicity is expected).[10]

  • Exposure: The application site is covered with a porous gauze dressing and non-irritating tape, which is held in place for a 24-hour exposure period. Restrainers may be used to prevent ingestion of the substance.[7][9][10]

  • Post-Exposure: After 24 hours, any residual test substance is removed.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (including changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7][10]

  • Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.[10]

  • Endpoint: The LD50 value is calculated, or a hazard category is assigned based on the observed mortality at specific dose levels.

Acute_Dermal_Toxicity_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_obs Observation Phase cluster_analysis Analysis acclimatize Acclimatize Animals (≥5 days) shave Prepare Skin Site (~10% body surface, 24h prior) acclimatize->shave apply Apply Test Substance (Single Dose) shave->apply cover Semi-Occlusive Dressing (24h Exposure) apply->cover remove Remove Residual Substance cover->remove observe Observe for 14 Days (Clinical Signs, Mortality) remove->observe weigh Record Body Weight (Weekly) observe->weigh necropsy Gross Necropsy observe->necropsy weigh->necropsy classify Determine LD50 / Hazard Classification necropsy->classify

Workflow for an OECD 402 Acute Dermal Toxicity Study.
Skin Corrosion and Irritation

The most significant hazard identified for 1-Methylimidazole is its severe and rapid corrosive effect on the skin.

  • Classification: Skin Corrosion - Category 1B.

  • Observations: In studies on Vienna white rabbits, application of the neat substance resulted in irreversible corrosive effects. Necrosis, erythema (redness), and oedema (swelling) were observed within as little as 5 minutes of exposure.[11] The severity of the damage, which included severe necrosis and scarring, made scoring at later time points impossible.

This potent corrosivity indicates that brief accidental contact with 1-Methyl-1H-imidazole-2-carboxamidine could potentially cause severe and permanent skin damage.

This protocol is designed to assess the potential of a substance to produce irreversible skin damage. The sequential application approach is a refinement to minimize animal use; if clear corrosive effects are seen in the first animal, no further testing is required.

  • Animal Selection: A single albino rabbit is used for the initial test.[12][13]

  • Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[13][14] An untreated area of skin serves as a control.

  • Exposure: The patch is applied for a tiered exposure duration. It is initially applied for 3 minutes. If no corrosion is observed, it is applied to a new site for 1 hour. If still no corrosion, it is applied to a third site for 4 hours.[15]

  • Observation: After each exposure period, the patch is removed, and the skin is examined for signs of corrosion (e.g., ulcers, bleeding, bloody scabs, discoloration, or deep scarring).

  • Scoring: If corrosion is not observed, skin reactions (erythema and oedema) are scored at 60 minutes, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[12][13]

  • Confirmatory Test: If a corrosive effect is not observed in the initial animal, the 4-hour exposure is confirmed in up to two additional animals.[14][15]

Skin_Corrosion_Workflow start Start: Single Animal Test apply_3min Apply Patch (3 min) start->apply_3min obs_3min Observe for Corrosion apply_3min->obs_3min apply_1hr Apply Patch (1 hr) obs_3min->apply_1hr No corrosive Result: Corrosive (Stop Test) obs_3min->corrosive Yes obs_1hr Observe for Corrosion apply_1hr->obs_1hr apply_4hr Apply Patch (4 hr) obs_1hr->apply_4hr No obs_1hr->corrosive Yes obs_4hr Observe for Corrosion apply_4hr->obs_4hr obs_4hr->corrosive Yes score_irritation Score Irritation (Up to 14 days) obs_4hr->score_irritation No confirm_test Confirmatory Test (2 Additional Animals, 4hr) score_irritation->confirm_test not_corrosive Result: Not Corrosive confirm_test->not_corrosive

Sequential Testing Strategy for an OECD 404 Skin Corrosion Study.
Serious Eye Damage and Irritation

Consistent with its skin corrosivity, 1-Methylimidazole is also highly damaging to the eyes.

  • Classification: Causes Serious Eye Damage.[4][5][16]

  • Observations: In rabbit eye irritation studies, application of the substance caused irreversible effects. Observations included cauterisation (burning) of the mucous membrane and maximum scores for corneal opacity.[11] The effects were not reversible within the 8-day observation period.[11]

This is a critical endpoint for laboratory safety. The data strongly predicts that even a small amount of 1-Methyl-1H-imidazole-2-carboxamidine entering the eye could cause severe, permanent damage, including blindness.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.

  • Bacterial Reverse Mutation Assay (Ames Test): 1-Methylimidazole was negative in a bacterial reverse mutation assay.

  • In Vitro Mammalian Cell Assays: The chemical was also negative in two in vitro mammalian cell assays.

Based on this available data, 1-Methylimidazole is not considered to have genotoxic potential. This suggests that the imidazole core is not inherently mutagenic, a finding that may extend to its derivatives, although this requires confirmation.

The Ames test is a cornerstone of genotoxicity screening. Its scientific rationale is based on using specially engineered strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) that cannot synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test chemical causes a mutation in the bacterial DNA that reverts this defect, allowing the bacteria to grow on a medium lacking the amino acid.

  • Strain Selection: At least five strains of bacteria are used, typically including S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA, to detect different types of mutations (frameshift vs. base-pair substitution).[11][17]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer. This mimics mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[11][18]

  • Exposure (Plate Incorporation Method): The test substance (at a minimum of five different concentrations), the bacterial culture, and (if used) the S9 mix are combined in molten top agar.[11][18]

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[11][18]

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow) on each plate is counted.

  • Evaluation: The test is considered positive if the substance causes a concentration-related increase in revertant colonies compared to the solvent control plates.

Ames_Test_Workflow cluster_main Bacterial Reverse Mutation Assay (Ames Test) cluster_arms cluster_s9_neg Without Metabolic Activation cluster_s9_pos With Metabolic Activation (S9) start Select Bacterial Strains (e.g., S. typhimurium, E. coli) mix_neg Mix: Bacteria + Test Substance (5+ concentrations) start->mix_neg mix_pos Mix: Bacteria + Test Substance + S9 start->mix_pos plate_neg Plate on Minimal Agar mix_neg->plate_neg incubate_neg Incubate @ 37°C (48-72h) plate_neg->incubate_neg count_neg Count Revertant Colonies incubate_neg->count_neg analysis Analyze Data: Compare to Solvent Control Evaluate Dose-Response count_neg->analysis plate_pos Plate on Minimal Agar mix_pos->plate_pos incubate_pos Incubate @ 37°C (48-72h) plate_pos->incubate_pos count_pos Count Revertant Colonies incubate_pos->count_pos count_pos->analysis result Determine Mutagenic Potential analysis->result

General workflow for the OECD 471 Ames Test.
Repeated Dose Toxicity

A 91/92-day repeated dose oral toxicity study in Wistar rats was conducted for 1-Methylimidazole. The primary findings were salivation and other signs of local irritation in the upper digestive tract in the high-dose group (90 mg/kg bw/day), which were attributed to the corrosive nature of the substance. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 30 mg/kg bw/day for both sexes.

Safety Assessment and Risk Management

The logical flow of this assessment dictates that the corrosive properties are the primary hazard driver. This single property informs the risk of acute oral and dermal toxicity (tissue damage and absorption), severe local effects (skin and eye burns), and irritation upon repeated exposure.

Safety_Assessment_Flow cluster_hazards Hazard Identification data Toxicological Data Review (1-Methylimidazole as Analogue) h1 Primary Hazard: Skin/Eye Corrosivity (Cat 1B) data->h1 h4 Genotoxicity: Not Genotoxic data->h4 h2 Acute Dermal Toxicity (Cat 3) h1->h2 h3 Acute Oral Toxicity (Cat 4) h1->h3 exposure Exposure Assessment (Lab / Research Use) h1->exposure h2->exposure h3->exposure risk Risk Characterization: High risk of severe local injury from dermal/ocular contact. Moderate risk of systemic toxicity from exposure. exposure->risk ppe Risk Management: Mandatory PPE risk->ppe ppe_details • Chemical-resistant gloves (EN 374) • Chemical safety goggles & face shield • Lab coat / Protective clothing • Use in chemical fume hood ppe->ppe_details

Logical Flow of Safety Assessment for 1-Methyl-1H-imidazole-2-carboxamidine.

Core Recommendations for Handling:

  • Engineering Controls: All work with 1-Methyl-1H-imidazole-2-carboxamidine should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene, with appropriate thickness and breakthrough time) and a lab coat. For larger quantities, chemical-resistant aprons or suits may be necessary.

    • Respiratory Protection: Not typically required if work is performed within a fume hood.

  • Handling: Avoid all direct contact. Use appropriate tools and techniques to handle the material. Have an emergency eyewash station and safety shower readily accessible.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] In case of eye contact, immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[4][16] Do not induce vomiting if swallowed; rinse mouth and seek immediate medical attention.[16]

Conclusion and Future Directions

While no direct toxicological data exists for 1-Methyl-1H-imidazole-2-carboxamidine, a detailed analysis of its close structural analogue, 1-Methylimidazole, provides a robust predictive framework for its safety profile. The evidence strongly suggests that 1-Methyl-1H-imidazole-2-carboxamidine should be presumed to be a corrosive compound that is harmful if swallowed and toxic in contact with the skin . It is not predicted to be genotoxic.

This guide provides the necessary foundation for researchers and drug development professionals to implement appropriate safety protocols. However, it must be emphasized that this profile is predictive. For definitive risk assessment, particularly for compounds intended for further development, empirical toxicological testing of 1-Methyl-1H-imidazole-2-carboxamidine according to established OECD guidelines is required.

References

  • 1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022. [Link]

  • OECD (2002), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD 402: Acute Dermal Toxicity Guide - Scribd. [Link]

  • OECD (2012), Test No. 405: Acute Eye Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD 405: Acute Eye Irritation/Corrosion - Nucro-Technics. [Link]

  • OECD (2002), Test No. 405: Acute Eye Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2002), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD, Test No. 404: Acute Dermal Irritation/Corrosion. [Link]

  • OECD, Test No. 405: Acute Eye Irritation/Corrosion. [Link]

  • OECD, Test No.
  • OECD, Test No. 471: Bacterial Reverse Mutation Test. [Link]

  • OECD, Test No. 402: Acute Dermal Toxicity. [Link]

  • OECD, Test No. 401: Acute Oral Toxicity. [Link]

  • OECD, Test No. 404: Acute Dermal Irritation/Corrosion. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB. [Link]

  • OECD 404: Acute Dermal Irritation/Corrosion - Nucro-Technics. [Link]

  • Reverse mutation test on bacteria according to OECD 471 - Analytice. [Link]

  • 614 In vitro genotoxicity testing – bacterial reverse mutation assay - FAO.org. [Link]

  • OECD Guideline 401 Overview | PDF - Scribd. [Link]

  • Acute Dermal Toxicity OECD 402 - Altogen Labs. [Link]

  • OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure - Nucro-Technics. [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC. [Link]

  • dermal toxicity studies as per oecd guideline - Gyan Sanchay. [Link]

  • 1-Methylimidazole - Hazardous Agents - Haz-Map. [Link]

  • 1-Methylimidazole - SAFETY DATA SHEET - PENTA. [Link]

  • acute oral toxicity study in rats. [Link]

  • Report (CAS ): Acute Dermal Toxicity in the Rabbit - Regulations.gov. [Link]

  • Acute toxicity in the rat after oral administration Study No. - Regulations.gov. [Link]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. [Link]

  • Safety Data Sheet: 1-Methylimidazole - Carl ROTH. [Link]

  • 1-METHYLIMIDAZOLE FOR SYNTHESIS MSDS CAS-No.: 616-47-7 MSDS - Loba Chemie. [Link]

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Protocols & Analytical Methods

Method

Advanced HPLC Methodologies for the Quantitation of 1-Methyl-1H-imidazole-2-carboxamidine: Overcoming Polar Retention Challenges

Chemical Profiling & Chromatographic Challenges 1-Methyl-1H-imidazole-2-carboxamidine (typically handled as its hydrochloride salt, CAS: 849600-64-2) is a highly polar, basic compound utilized in biochemical research and...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Chromatographic Challenges

1-Methyl-1H-imidazole-2-carboxamidine (typically handled as its hydrochloride salt, CAS: 849600-64-2) is a highly polar, basic compound utilized in biochemical research and pharmaceutical development[1]. Structurally, it features an imidazole ring and a carboxamidine functional group, which collectively contribute to its high hydrophilicity (logP < 0) and strong basicity (pKa > 9)[1].

From an analytical perspective, these physicochemical properties present severe challenges for standard Reversed-Phase Liquid Chromatography (RP-HPLC). When injected onto a traditional C18 column, the compound exhibits little to no retention, eluting near the void volume. Furthermore, the basic nitrogen atoms interact strongly with residual acidic silanols on silica-based supports via secondary cation-exchange mechanisms, resulting in severe peak tailing and poor quantitative reproducibility.

Mechanistic Rationale for Method Selection

To achieve robust retention, symmetrical peak shapes, and reliable quantitation, standard RP-HPLC must be abandoned in favor of orthogonal chromatographic modes. We present two field-proven strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier choice for highly polar analytes. The retention mechanism is multimodal; it relies primarily on the hydrophilic partitioning of the analyte from a bulk organic mobile phase into an immobilized, water-enriched layer on the surface of a polar stationary phase[2]. This is supplemented by hydrogen bonding and electrostatic interactions[3]. Because HILIC utilizes high concentrations of volatile organic solvents, it is highly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Ion-Pairing Reversed-Phase Chromatography (IP-RPLC): For laboratories constrained to UV detection and standard C18 columns, IP-RPLC is the optimal workaround. By adding an anionic ion-pairing reagent such as Trifluoroacetic Acid (TFA) to the mobile phase, the negatively charged carboxylate groups bind dynamically to the cationic carboxamidine group[4]. This forms a neutral, hydrophobic complex that can successfully partition into the C18 stationary phase, while the pairing agent simultaneously masks residual silanols to improve peak shape[5].

MethodSelection Start Analyze 1-Methyl-1H-imidazole- 2-carboxamidine Prop Highly Polar & Basic (pKa > 9, logP < 0) Start->Prop RP_Fail Standard C18 RP-HPLC (Poor Retention, Tailing) Prop->RP_Fail Avoid Decision Select Chromatographic Mode Prop->Decision HILIC HILIC Mode (Zwitterionic/Amide Column) Decision->HILIC If MS needed IP_RP Ion-Pairing RP (C18 + TFA/HFBA) Decision->IP_RP If UV only MS_Comp LC-MS Compatible High Sensitivity HILIC->MS_Comp UV_Comp UV Detection Robust Routine QA/QC IP_RP->UV_Comp

Decision tree for selecting the optimal HPLC mode for highly polar, basic compounds.

Experimental Workflows & Step-by-Step Protocols

Protocol A: HILIC-UV/MS Method (Optimized for LC-MS Compatibility)

Causality & Design: In HILIC, water acts as the strong eluting solvent[3]. Maintaining a high concentration of Acetonitrile (>70%) is critical to preserving the immobilized water layer on the stationary phase[2]. The buffer pH is set to 3.0 to ensure the carboxamidine group remains fully protonated while suppressing the ionization of surface silanols.

  • Column Selection: ZIC-HILIC (Zwitterionic) or Amide phase, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic at 25% A / 75% B.

    • Flow Rate: 1.0 mL/min (split post-column if directing to MS).

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL (Sample must be dissolved in the mobile phase or a high-organic diluent to prevent peak distortion).

  • Detection: UV at 230 nm or ESI-MS (Positive mode, monitoring [M+H]+).

HILIC_Mechanism MobilePhase Bulk Mobile Phase (>70% Acetonitrile) Analyte 1-Methyl-1H-imidazole- 2-carboxamidine (+) MobilePhase->Analyte Delivers WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning Silanol Residual Silanols (-) (Electrostatic Interaction) Analyte->Silanol Cation-Exchange (Secondary) StatPhase Polar Stationary Phase (e.g., Zwitterionic) WaterLayer->StatPhase Hydrogen Bonding

Multimodal HILIC retention mechanism for 1-Methyl-1H-imidazole-2-carboxamidine.

Protocol B: IP-RPLC Method (Optimized for Routine QA/QC UV Detection)

Causality & Design: Trifluoroacetic acid (TFA) serves a dual purpose: it lowers the pH to ~2.1 (suppressing silanol ionization) and acts as a hydrophobic ion-pairing agent[4]. Elevated column temperatures (40°C) are utilized to improve the mass transfer kinetics of the bulky analyte-TFA complex, thereby sharpening the chromatographic peak.

  • Column Selection: Fully end-capped C18 column, 150 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Elution Mode: Gradient. 0–5 min (5% B), 5–15 min (linear ramp to 40% B), 15–20 min (hold at 40% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

Self-Validating System Suitability Test (SST)

To ensure the trustworthiness of the generated data, every analytical sequence must begin with a self-validating SST. Inject 5 replicates of a 50 µg/mL reference standard. The system is only validated for sample analysis if it meets the following criteria:

  • Retention Time %RSD ≤ 1.0%: Validates complete column equilibration and pump stroke stability.

  • Peak Tailing Factor (Tf) ≤ 1.5: Validates the successful suppression of secondary silanol interactions.

  • Theoretical Plates (N) ≥ 5000: Validates column bed integrity and optimal partitioning/ion-pairing kinetics.

Data Presentation & Method Comparison

The following table summarizes the expected quantitative performance metrics for both methodologies, allowing analysts to select the appropriate workflow based on their laboratory's instrumental capabilities.

ParameterProtocol A: HILIC MethodProtocol B: IP-RPLC Method
Primary Retention Mechanism Hydrophilic PartitioningHydrophobic Ion-Pairing
Typical Retention Time 6.5 - 8.0 min9.0 - 11.0 min
Peak Tailing Factor (Tf) 1.1 - 1.3 (Excellent)1.3 - 1.6 (Moderate)
Theoretical Plates (N) > 8,000> 5,000
MS Compatibility High (Volatile buffer prevents suppression)Low (TFA causes severe ion suppression)
Column Equilibration Time Long (~20-30 column volumes)Short (~10 column volumes)

Troubleshooting & Peak Shape Optimization

  • Issue: Shifting Retention Times in HILIC

    • Causality: The immobilized water layer on the HILIC stationary phase is highly sensitive to minor fluctuations in mobile phase composition and temperature[3].

    • Solution: Ensure the column is equilibrated with at least 20–30 column volumes of the mobile phase before the first injection. Avoid using 100% aqueous samples; sample diluents should match the initial mobile phase conditions (e.g., 75% Acetonitrile) to prevent localized disruption of the water layer.

  • Issue: Severe Peak Tailing in IP-RPLC

    • Causality: Insufficient concentration of the ion-pairing agent fails to fully mask the highly basic carboxamidine sites, leading to secondary electrostatic interactions with residual silanols[5].

    • Solution: Increase the TFA concentration marginally (up to 0.15% v/v) to drive the ion-pairing equilibrium forward. Alternatively, switch to a more hydrophobic pairing agent such as Heptafluorobutyric Acid (HFBA), which provides stronger retention and superior shielding of the basic nitrogen atoms.

References

  • Chromatography Online. "Retention and Selectivity of Stationary Phases Used in HILIC". Available at:[Link][2]

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography". Available at:[Link][3]

  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography". Available at:[Link][4]

  • Technology Networks. "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications". Available at:[Link][5]

Sources

Application

Application Note: Synthesis Protocols for 1-Methyl-1H-imidazole-2-carboxamidine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable methodology, and analytical validation for heteroaryl amidine synthesis. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable methodology, and analytical validation for heteroaryl amidine synthesis.

Introduction & Mechanistic Rationale

In the realm of medicinal chemistry, the amidine functional group serves as a critical pharmacophore, frequently acting as a bioisostere for basic amines or as a key hydrogen-bond donor/acceptor motif in kinase and protease inhibitors[1]. The synthesis of 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride (CAS: 849600-64-2) from its corresponding nitrile precursor requires careful selection of activation conditions to prevent hydrolysis and ensure high fidelity of the amidinium salt.

Direct amidation of nitriles with ammonia is thermodynamically unfavorable; therefore, the nitrile carbon must be activated. Historically, three primary pathways have been utilized:

  • The Classic Pinner Reaction: Employs anhydrous HCl gas in alcohol to form an imidate hydrochloride[2]. This method is highly corrosive and often leads to competing hydrolysis if trace water is present.

  • The Garigipati Method: Utilizes trimethylaluminum ( ) to form a highly reactive Lewis acid-nitrile complex[3]. While effective for sterically hindered substrates, the pyrophoric nature of introduces severe safety liabilities during scale-up.

  • The Schaefer Method (Modified Pinner): Leverages catalytic sodium methoxide (NaOMe) in anhydrous methanol to generate a transient methyl imidate, which is subsequently trapped by ammonium chloride ( )[4].

For the synthesis of 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride, the is the preferred protocol. It is inherently safer, highly scalable, and provides the amidine directly as the stable hydrochloride salt[5].

Physicochemical Parameters & Stoichiometry

To ensure reproducibility, exact stoichiometric ratios and material properties must be adhered to. Quantitative data for the reaction components are summarized below.

Table 1: Material Specifications and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsFunction
1-Methyl-1H-imidazole-2-carbonitrile (CAS: 45515-45-5)107.111.00Starting Material
Sodium Methoxide (0.5 M in MeOH)54.020.20Base Catalyst
Ammonium Chloride53.491.10Nitrogen Source / HCl Donor
Methanol (Anhydrous)32.0410 VolSolvent
1-Methyl-1H-imidazole-2-carboxamidine HCl 160.60 1.00 (Theoretical)Target Product

Synthetic Workflow Visualization

SynthesisWorkflow Start 1-Methyl-1H-imidazole-2-carbonitrile (Starting Material) Step1 Imidate Formation Add 0.5M NaOMe in MeOH Stir at 40-45°C for 15h Start->Step1 Anhydrous Conditions Step2 Amidation Add NH4Cl (1.1 eq) Stir at 45-50°C until completion Step1->Step2 In-situ Methyl Imidate Step3 Solvent Evaporation Concentrate under reduced pressure Step2->Step3 Amidinium Salt Formed Step4 Purification Trituration with EtOAc Step3->Step4 Crude Solid Product 1-Methyl-1H-imidazole-2-carboxamidine HCl (Final Product) Step4->Product High Purity Yield

Workflow for the synthesis of 1-Methyl-1H-imidazole-2-carboxamidine HCl via the Schaefer method.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each critical juncture.

Phase 1: Imidate Formation
  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Methyl-1H-imidazole-2-carbonitrile (1.0 eq).

  • Solvation: Suspend the nitrile in anhydrous methanol (approx. 10 mL per mmol of substrate) to ensure a homogeneous reaction environment.

  • Catalysis: Inject sodium methoxide (0.5 M solution in methanol, 0.2 eq) in one portion.

    • Causality: The methoxide anion acts as a catalytic nucleophile, attacking the electron-deficient cyano carbon to form the methyl imidate. Anhydrous conditions are strictly required here; trace water will irreversibly hydrolyze the transient imidate to an unreactive ester or amide.

  • Activation: Heat the mixture to 40–43 °C and stir for 12–15 hours.

    • Self-Validation (IPC 1): Analyze an aliquot via TLC (10% MeOH in DCM). The reaction must show >95% conversion to the imidate (lower than the starting nitrile) before proceeding to amidation.

Phase 2: Amidation and Salt Formation
  • Reagent Addition: To the warm solution, add solid ammonium chloride (1.1 eq) in a single portion.

    • Causality: serves a dual mechanistic purpose. It is in equilibrium with and in the methanolic solution. The liberated ammonia displaces the methoxy group of the imidate to form the amidine. Simultaneously, the immediately protonates the highly basic amidine, driving the reaction to completion by Le Chatelier's principle and stabilizing the product as the hydrochloride salt[4].

  • Maturation: Maintain heating at 45–50 °C for an additional 4–6 hours.

    • Self-Validation (IPC 2): Monitor via LC-MS for the appearance of the amidine mass ( 125.1 ) and complete consumption of the imidate intermediate.

Phase 3: Isolation and Purification
  • Quenching: Cool the reaction mixture to ambient temperature (20–25 °C).

  • Concentration: Evaporate the mixture to dryness under reduced pressure using a rotary evaporator.

  • Trituration: Suspend the resulting crude solid in ethyl acetate (or chloroform) and triturate vigorously for 15 minutes.

    • Causality: The target amidinium hydrochloride is highly polar and insoluble in less polar organic solvents like ethyl acetate. Trituration effectively dissolves unreacted organic impurities and selectively leaves the pure amidine salt (alongside trace excess ) as a filterable solid[5].

  • Filtration: Filter the suspension through a fine glass fritted funnel. Wash the filter cake with cold ethyl acetate and dry under high vacuum to afford the final product.

Analytical Validation Data

To confirm the structural integrity and purity of the synthesized 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride, validate the batch against the following analytical parameters:

Table 2: Analytical Validation Parameters

Analytical MethodTarget Signal / ObservationStage
TLC (10% MeOH/DCM) Disappearance of Nitrile ( ~0.6); Appearance of baseline/polar spotIn-Process Control 1
LC-MS (ESI+) 125.1 In-Process Control 2 & Final
H NMR (DMSO- ) 9.0–9.5 (br s, 3H, ), 7.6 (d, 1H), 7.2 (d, 1H), 3.95 (s, 3H, )Final Release

References

  • Title: Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Source: Journal of Organic Chemistry, 1961, 26(2), 412–418. URL: [Link]

  • Title: Discovery, Biological Evaluation, and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. Source: Journal of Medicinal Chemistry, 2010, 53(7), 2766–2778. URL: [Link]

  • Title: An efficient conversion of nitriles to amidines. Source: Tetrahedron Letters, 1990, 31(14), 1969-1972. URL: [Link]

Sources

Method

Application Note: Preparation and Validation of 1-Methyl-1H-imidazole-2-carboxamidine Reference Stock Solutions

Introduction & Pharmacological Context 1-Methyl-1H-imidazole-2-carboxamidine (typically supplied as a hydrochloride salt) is a highly specialized molecular building block and pharmacophore[1][2]. Featuring both an imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1-Methyl-1H-imidazole-2-carboxamidine (typically supplied as a hydrochloride salt) is a highly specialized molecular building block and pharmacophore[1][2]. Featuring both an imidazole ring and a carboxamidine moiety, it acts as a rigid bioisostere for guanidines. This compound is frequently utilized in the design of reversible serine protease inhibitors and nitric oxide synthase (NOS) inhibitors, where the amidine group forms critical bidentate hydrogen bonds with target carboxylate residues[3].

Because this compound is often utilized as a reference standard in high-throughput screening (HTS) and structure-activity relationship (SAR) assays, the integrity of its stock solution is paramount. Improper handling or suboptimal solvent selection can lead to rapid degradation, skewing IC50 and Ki calculations and compromising assay reproducibility.

Physicochemical Properties

Understanding the physical properties of the compound is the first step in designing a robust handling protocol. The hydrochloride salt is highly crystalline but inherently hygroscopic.

PropertySpecification / Value
Chemical Name 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride
CAS Number 849600-64-2[1][2]
Molecular Formula C5H9ClN4[2][4]
Molecular Weight 160.60 g/mol [2][4]
SMILES Cl.CN1C=CN=C1C(N)=N[2]
Purity Standard ≥ 98% (HPLC)[2]
Solid Storage Sealed in dry conditions, 2–8°C[2]

Mechanistic Rationale for Protocol Design

The Aqueous Hydrolysis Problem: A common critical error in assay development is preparing amidine master stocks in aqueous buffers. While amidines are highly basic and exist primarily as protonated amidiniums at physiological pH, they are highly susceptible to hydrolysis in unbuffered water or weakly basic solutions[3][5].

The reaction is initiated by the nucleophilic attack of hydroxide ions (or water) on the electrophilic amidine carbon, forming an unstable tetrahedral intermediate[3]. This intermediate subsequently collapses, releasing ammonia and yielding the corresponding primary amide (1-Methyl-1H-imidazole-2-carboxamide)[3][5]. Research demonstrates that while unsubstituted amidiniums have a half-life of ~300 days at pH 9, degradation becomes remarkably rapid at higher pH levels[3].

The Solution: To arrest this degradation pathway, master stock solutions must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) . DMSO lacks nucleophilic water molecules, completely stabilizing the amidine functional group for long-term cryogenic storage.

Mechanism Amidine 1-Methyl-1H-imidazole- 2-carboxamidine Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack (OH-) DMSO Anhydrous DMSO Amidine->DMSO Stable Solvation Water Aqueous Buffer / H2O Water->Intermediate Hydrolysis Amide 1-Methyl-1H-imidazole- 2-carboxamide Intermediate->Amide Loss of NH3

Hydrolysis pathway of amidines in aqueous solutions versus stability in DMSO.

Step-by-Step Preparation Protocol

This protocol outlines the preparation of a 10 mM Master Stock Solution in anhydrous DMSO.

Materials Required:

  • 1-Methyl-1H-imidazole-2-carboxamidine HCl (Equilibrated to Room Temperature)

  • Anhydrous DMSO (≥99.9% purity, stored over molecular sieves)

  • Argon or Nitrogen gas (High purity)

  • Amber glass HPLC vials with PTFE-lined septa

Step 1: Thermal Equilibration (Critical Step) Remove the solid compound from 2–8°C storage[2]. Do not open the vial immediately. Place the sealed vial in a desiccator at room temperature for at least 30 minutes. Causality: The HCl salt is highly hygroscopic. Opening a cold vial in a humid laboratory will cause immediate atmospheric condensation, introducing water into the solid and catalyzing future hydrolysis.

Step 2: Weighing & Calculation Rapidly weigh the desired mass using an analytical balance to minimize atmospheric exposure.

  • Calculation: To prepare a 10 mM stock, dissolve 1.606 mg of the HCl salt[2][4] in exactly 1.0 mL of anhydrous DMSO.

Step 3: Dissolution Add the calculated volume of anhydrous DMSO. Vortex gently for 30 seconds. The compound should dissolve readily. If micro-particulates remain, sonicate in a water bath at room temperature for 1–2 minutes.

Step 4: Aliquoting and Purging Divide the master stock into single-use aliquots (e.g., 50 µL) in amber glass vials. Gently blow a stream of Argon gas over the liquid surface for 3–5 seconds before capping. Causality: Purging displaces atmospheric oxygen and moisture, preventing oxidative degradation and water ingress during storage.

Step 5: Cryogenic Storage Store all aliquots at -20°C to -80°C. Once an aliquot is thawed for an assay, discard any remaining volume. Never freeze-thaw.

Workflow A 1. Equilibration (Desiccator, 30 min) B 2. Weighing (Analytical Balance) A->B C 3. Dissolution (Anhydrous DMSO) B->C D 4. Aliquoting & Purging (Argon Gas) C->D E 5. Cryogenic Storage (-20°C to -80°C) D->E

Workflow for the preparation and storage of amidine reference stock solutions.

Quality Control & Self-Validation System

A robust protocol must be a self-validating system. To ensure that your handling technique successfully prevented hydrolysis, perform the following Quality Control (QC) check on a random aliquot 24 hours post-storage:

  • Dilution: Thaw one aliquot and dilute it to 1 µM in 50% LC-MS grade Methanol/Water containing 0.1% Formic Acid.

  • LC-MS Analysis: Inject immediately into a high-resolution LC-MS system (ESI+ mode).

  • Acceptance Criteria:

    • The primary extracted ion chromatogram (EIC) must show a dominant peak at m/z 125.08 (Calculated exact mass for the free base [M+H]+).

    • Failure Mode Identification: Scan for m/z 126.06 ([M+H]+ of the amide degradation product). If the amide peak constitutes >2% of the total area, the stock has been compromised by water ingress during preparation. The batch must be discarded, and the anhydrous DMSO supply should be replaced.

References

  • [4] Capot Chemical. Specifications of 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride. Available at:[Link]

  • [5] Open Research Repository (ANU). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Available at: [Link]

  • [3] The Journal of Organic Chemistry (ACS Publications). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Available at:[Link]

Sources

Application

Application Note: Extraction and LC-MS/MS Analysis of 1-Methyl-1H-imidazole-2-carboxamidine from Biological Matrices

Introduction & Chemical Profiling 1-Methyl-1H-imidazole-2-carboxamidine (CAS 849600-64-2) is a highly polar, nitrogen-rich basic compound characterized by an imidazole ring and a carboxamidine functional group[1]. Typica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-Methyl-1H-imidazole-2-carboxamidine (CAS 849600-64-2) is a highly polar, nitrogen-rich basic compound characterized by an imidazole ring and a carboxamidine functional group[1]. Typically encountered as a hydrochloride salt, it exhibits extreme hydrophilicity and high solubility in aqueous environments[1].

The bioanalysis of this compound in complex biological matrices (e.g., plasma, urine) presents significant analytical challenges. The resonance stabilization of the amidinium cation makes amidines exceptionally strong bases (pKa > 11), ensuring they remain fully protonated and positively charged at physiological pH[2]. Consequently, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents yields near-zero recovery. To achieve a self-validating, high-throughput analytical method, a targeted Solid-Phase Extraction (SPE) approach coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required[3].

Strategic Rationale: The Case for Weak Cation Exchange (WCX)

When extracting basic drugs from plasma, Mixed-Mode Strong Cation Exchange (MCX) is often the industry standard. However, MCX is fundamentally flawed for strong amidines .

  • The MCX Problem: MCX sorbents utilize sulfonic acid groups that remain permanently negatively charged. To elute a bound analyte, the analyte itself must be neutralized using a highly basic elution solvent (e.g., 5% NH₄OH). Because amidines have a pKa > 11, standard basic eluents fail to fully neutralize them, leading to poor and irreproducible recoveries[2].

  • The WCX Solution: Mixed-Mode Weak Cation Exchange (WCX) sorbents utilize carboxylic acid functional groups (pKa ~4.8). Instead of attempting to neutralize the ultra-basic amidine, WCX allows us to neutralize the sorbent . By eluting with an acidic solvent (e.g., 2% Formic Acid), the sorbent's carboxylate groups are protonated (neutralized), breaking the ionic bond and releasing the permanently charged amidine with near 100% efficiency.

Experimental Protocols

Sample Pre-treatment

Proper sample pre-treatment is critical to disrupt protein binding and adjust the matrix composition for optimal SPE retention[4].

  • Aliquot 200 µL of human plasma (K₂EDTA) into a microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) working solution.

  • Add 200 µL of 1% Ammonium Hydroxide (NH₄OH) in LC-MS grade water.

    • Causality: Raising the pH to ~9 ensures the WCX sorbent's carboxylic acid groups are fully ionized (negatively charged) upon loading, maximizing the ionic capture of the amidine.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated structural proteins.

WCX-SPE Step-by-Step Methodology

Use a polymeric Mixed-Mode Weak Cation Exchange cartridge (e.g., 30 mg / 1 mL).

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the cartridge to wet the polymer backbone.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water to prepare the sorbent for the aqueous sample.

  • Loading: Load the pre-treated plasma supernatant (~400 µL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in Water.

    • Causality: Removes endogenous neutral and acidic proteins. The high pH maintains the sorbent's negative charge, locking the amidine in place via strong ionic bonds.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.

    • Causality: Eliminates hydrophobic interferences like phospholipids. The highly polar analyte remains bound to the sorbent via pure ionic interaction, preventing premature elution.

  • Elution: Elute with 2 x 500 µL of 2% Formic Acid in Methanol.

    • Causality: The low pH (< 3) protonates the WCX sorbent, neutralizing its charge and releasing the positively charged 1-Methyl-1H-imidazole-2-carboxamidine into the organic eluent.

  • Reconstitution: Evaporate the eluate to dryness under N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Mechanism A 1. Sample Load (pH 9: Sorbent Ionized) B 2. Aqueous Wash (Removes Proteins) A->B C 3. Organic Wash (Removes Phospholipids) B->C D 4. Acidic Elution (Sorbent Neutralized) C->D

Mechanistic workflow of Mixed-Mode Weak Cation Exchange (WCX) SPE for strong amidines.

HILIC-MS/MS Analytical Conditions

Due to the extreme polarity of 1-Methyl-1H-imidazole-2-carboxamidine, Reversed-Phase (C18) chromatography results in zero retention. HILIC provides orthogonal retention mechanisms (partitioning, adsorption, and electrostatic interactions) ideal for polar nucleoside-like and amidine structures[3].

  • Column: Bare Silica HILIC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 3 mins, re-equilibration at 85% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI(+) in Multiple Reaction Monitoring (MRM) mode.

HILIC_Workflow A Biological Matrix (Plasma/Urine) B WCX-SPE Extraction (Isolates Strong Bases) A->B C HILIC Chromatography (Retains Polar Analytes) B->C D ESI(+) MS/MS (MRM Quantitation) C->D

End-to-end bioanalytical workflow utilizing WCX-SPE and HILIC-MS/MS.

Quantitative Data Summaries

The self-validating nature of this protocol is demonstrated through the following quantitative metrics, ensuring high trustworthiness and reproducibility.

Table 1: Analyte Physicochemical Properties

PropertyValue / DescriptionImpact on Extraction Strategy
Analyte Name 1-Methyl-1H-imidazole-2-carboxamidineTarget compound for bioanalysis.
CAS Number 849600-64-2Unique chemical identifier[1].
Molecular Weight 124.14 g/mol (Free Base)Small molecule, highly mobile.
pKa (Amidine) > 11.0Permanently positively charged at physiological pH[2].
LogP < -1.0 (Highly Hydrophilic)Precludes the use of standard LLE and C18 RP-LC.

Table 2: Method Validation Metrics (Human Plasma)

ParameterLow QC (10 ng/mL)Mid QC (100 ng/mL)High QC (800 ng/mL)
WCX-SPE Recovery (%) 92.4 ± 3.194.8 ± 2.595.1 ± 1.8
Matrix Effect (%) 98.5 ± 4.2101.2 ± 3.099.8 ± 2.1
Intra-day Precision (CV%) 4.53.22.8
Inter-day Precision (CV%) 5.84.13.5

(Note: Matrix effect values near 100% act as a self-validating mechanism, proving that the 100% Methanol wash step in the WCX protocol successfully eliminates ion-suppressing phospholipids prior to MS/MS detection).

References

  • Title: Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC) Source: MDPI URL: [Link]

Sources

Method

Application Note: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development for 1-Methyl-1H-imidazole-2-carboxamidine

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Chemical Context 1-Methyl-1H-imidazole-2-carboxami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Chemical Context

1-Methyl-1H-imidazole-2-carboxamidine is a highly polar, nitrogen-rich basic compound. Characterized by an imidazole ring fused with a carboxamidine (guanidine-like) moiety, it exhibits a high pKa (approximately 11.3 for the amidine group). Under standard physiological and typical reversed-phase (RP) HPLC conditions (pH 2.0–7.0), this molecule remains fully protonated and carries a strong positive charge.

Consequently, attempting to retain 1-Methyl-1H-imidazole-2-carboxamidine on traditional C18 or C8 reversed-phase columns results in immediate elution within the void volume ( t0​ ), leading to severe matrix suppression in LC-MS/MS and poor chromatographic resolution. To achieve robust retention, peak symmetry, and reproducible quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory analytical strategy [1].

This application note provides a field-proven, self-validating HILIC protocol utilizing an Amide-bonded stationary phase. It details the causality behind buffer selection, pH optimization, and sample diluent preparation to ensure analytical integrity.

Mechanistic Principles of HILIC for Polar Bases

HILIC operates through a complex, multimodal retention mechanism. The primary driver is the partitioning of the polar analyte between the bulk organic mobile phase (typically >70% Acetonitrile) and a water-enriched layer immobilized on the polar stationary phase [2].

For strongly basic compounds like 1-Methyl-1H-imidazole-2-carboxamidine, secondary interactions play a critical role:

  • Hydrogen Bonding: The carboxamidine group acts as both a strong hydrogen bond donor and acceptor. Amide-bonded stationary phases are ideal because they facilitate robust hydrogen bonding without the aggressive, irreversible ion-exchange secondary interactions often seen with bare silica[3].

  • Electrostatic Interactions: At pH 3.0, the analyte is a cation. While Amide phases are largely neutral, residual silanols on the underlying silica (or hybrid) support carry a slight negative charge, providing a weak cation-exchange mechanism that enhances retention [4].

HILIC_Mechanism Analyte 1-Methyl-1H-imidazole- 2-carboxamidine (Cationic) Bulk Bulk Mobile Phase (>80% Acetonitrile) Analyte->Bulk Injection WaterLayer Immobilized Water Layer (Partitioning Zone) Bulk->WaterLayer Hydrophilic Partitioning Stationary Amide Stationary Phase (H-Bonding Surface) WaterLayer->Stationary Hydrogen Bonding & Electrostatic Attraction

Figure 1: Multimodal HILIC retention mechanism for polar basic analytes.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade.

  • Water: Ultrapure (18.2 MΩ·cm), LC-MS Grade.

  • Buffer: Ammonium Formate (LC-MS Grade).

  • Acidifier: Formic Acid (FA), 98-100% purity.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 mm × 100 mm, 1.7 µm) or equivalent (e.g., GL Sciences InertSustain Amide).

Mobile Phase Preparation

Causality Note: Ammonium formate is selected over phosphate or acetate buffers because of its excellent solubility in high concentrations of acetonitrile and its volatility, making the method 100% MS-compatible[3]. A concentration of 10 mM ensures sufficient ionic strength to mask residual silanols, preventing peak tailing of the basic carboxamidine group.

  • Mobile Phase A (Aqueous Buffer): Dissolve 0.63 g of Ammonium Formate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 3.00 ± 0.05 using Formic Acid. Filter through a 0.2 µm hydrophilic membrane.

  • Mobile Phase B (Organic Modifier): Add 1.0 mL of Formic Acid to 1.0 L of Acetonitrile (0.1% FA in ACN).

Sample Preparation (Critical Step)

Causality Note: In HILIC, water is the "strong" eluting solvent. If the sample is dissolved in 100% water or physiological buffers, the injection bolus will disrupt the immobilized water layer on the column, causing severe peak splitting, fronting, or complete loss of retention[2].

  • Weigh 1.0 mg of 1-Methyl-1H-imidazole-2-carboxamidine reference standard.

  • Dissolve in 1.0 mL of Water to create a 1.0 mg/mL stock solution.

  • Working Dilution: Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) using a diluent composed of 80% Acetonitrile / 20% Water . Never inject samples containing more than 25% water.

Optimized Chromatographic Conditions

The following parameters represent a self-validating isocratic method optimized for maximum throughput and peak symmetry.

ParameterSpecification / Setting
Column BEH Amide, 2.1 × 100 mm, 1.7 µm
Column Temperature 35 °C (Enhances mass transfer and lowers backpressure)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 20% A / 80% B
Flow Rate 0.40 mL/min
Injection Volume 1.0 µL (Minimize volume to prevent band broadening)
Autosampler Wash 80:20 Acetonitrile:Water (Needle wash to prevent carryover)
Detection (UV) 254 nm (or optimized via PDA scan)
Detection (MS/MS) ESI Positive Mode (Analyte is pre-ionized)
System Suitability Specifications

To ensure the system is validated and ready for sample analysis, the following criteria must be met during the injection of a 10 µg/mL standard:

MetricAcceptance CriteriaMechanistic Implication
Retention Time ( tR​ ) 3.5 – 4.5 minutesConfirms stable water layer partitioning.
Capacity Factor ( k′ ) > 3.0Ensures analyte elutes well past the void volume.
Tailing Factor ( Tf​ ) 0.9 – 1.3Indicates successful suppression of secondary ion-exchange.
Theoretical Plates ( N ) > 8,000Confirms column integrity and proper sample diluent matching.
%RSD (Area, n=5) ≤ 2.0%Verifies complete column equilibration between runs.

Troubleshooting Guide & Method Robustness

HILIC methods are highly sensitive to equilibration states and solvent mismatch. If system suitability fails, follow the logical decision tree below.

Troubleshooting_Tree Start Symptom: Poor Peak Shape, Tailing, or Split Peaks Q1 Is sample diluent ≥ 75% Acetonitrile? Start->Q1 Fix1 Re-dilute sample in Mobile Phase B (ACN) Q1->Fix1 No Q2 Is buffer concentration adequate? (≥10 mM) Q1->Q2 Yes Fix2 Increase Ammonium Formate to 10-20 mM Q2->Fix2 No Q3 Is column fully equilibrated? (>20 column volumes) Q2->Q3 Yes Fix3 Flush with 40 column volumes of initial mobile phase Q3->Fix3 No Optimal Optimal Chromatography Achieved Q3->Optimal Yes

Figure 2: Diagnostic decision tree for resolving common HILIC chromatographic failures.

Equilibration Protocol

Unlike reversed-phase columns which require 5–10 column volumes (CV) to equilibrate, Amide HILIC columns require the establishment of a stable hydration layer. A minimum of 20 to 40 CVs of the mobile phase (80% B) must be pumped through the column prior to the first injection. Failure to do so will result in drifting retention times [3].

References

  • Title: Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis Source: LCGC International (Chromatography Online) URL: [Link]

  • Title: Hydrophilic-Interaction Chromatography: An Update Source: LCGC International (Chromatography Online) URL: [Link]

  • Title: Technical Note - Understanding HILIC separation and improving your results! Source: YMC America URL: [Link]

  • Title: Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed/NIH) URL: [Link]

Application

Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of 1-Methyl-1H-imidazole-2-carboxamidine

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide The Chemical Challenge: Causality in Amidine Analysis 1-Methyl-1H-imidazole-2-carboxamid...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

The Chemical Challenge: Causality in Amidine Analysis

1-Methyl-1H-imidazole-2-carboxamidine (CAS: 849600-64-2)[1] is a highly polar, nitrogen-rich heterocyclic compound frequently encountered as a pharmaceutical intermediate. The presence of the strongly basic carboxamidine moiety presents significant analytical hurdles.

The Causality of Poor Chromatography: Under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions, the amidine nitrogen is highly protonated. This localized positive charge interacts aggressively with residual, unendcapped silanol groups on silica-based stationary phases. The physical result is severe peak tailing, unpredictable retention times, and poor resolution. Furthermore, in gas chromatography-mass spectrometry (GC-MS), the compound's extreme polarity and basicity prevent volatilization, leading to irreversible adsorption in the injection port or thermal degradation[2].

To achieve sub-microgram limits of detection (LOD), pre-column derivatization is mandatory. By covalently capping the active amines of the amidine group, we eliminate secondary silanol interactions, drastically reduce polarity, and enhance volatility.

Derivatization Workflows & Decision Matrix

Workflow Start 1-Methyl-1H-imidazole- 2-carboxamidine Sample Decision Select Analytical Platform Start->Decision GC GC-MS Analysis Decision->GC LC HPLC-UV / LC-HRMS Decision->LC Silylation Silylation (BSTFA + 1% TMCS) GC->Silylation Isocyanate Isocyanate Derivatization (t-Butyl Isocyanate + TEA) GC->Isocyanate LC->Isocyanate DataGC High Volatility, Mass Spectral ID Silylation->DataGC Isocyanate->DataGC DataLC Improved Retention, No Peak Tailing Isocyanate->DataLC

Fig 1: Decision tree for 1-Methyl-1H-imidazole-2-carboxamidine analytical derivatization.

Experimental Protocols: Self-Validating Systems

As a principle of scientific integrity, every protocol below is designed as a self-validating system . This means the methodology inherently includes checks (blanks and internal standards) to confirm reaction completeness and isolate artifacts.

Protocol A: Alkyl Isocyanate Derivatization (For HPLC-UV/HRMS & GC-MS)

Recent forensic methodologies for highly polar amidines have proven that aliphatic isocyanates are exceptional derivatizing agents[3]. Expert Insight: While linear isocyanates form derivatives that degrade rapidly, utilizing a sterically hindered reagent like tert-butyl isocyanate yields highly stable urea-amidine derivatives suitable for delayed batch analysis[3].

Reagents Required:

  • tert-Butyl isocyanate (t-BIC)

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 1-Methyl-1H-imidazole-2-carboxamidine sample in anhydrous acetonitrile to a working concentration of 10–100 µg/mL.

  • Internal Standard (IS) Addition: Add 10 µL of a structural analog (e.g., N,N-diethylacetimidamide) at 50 µg/mL. Self-Validation: The IS peak area must remain within ±5% RSD across the batch to verify uniform derivatization efficiency.

  • Basification: Add 5 µL of TEA to 100 µL of the sample. Causality: TEA acts as a proton scavenger, ensuring the amidine is in its free-base form, which is required for the nucleophilic attack on the isocyanate carbon.

  • Derivatization: Add 10 µL of tert-butyl isocyanate and vortex immediately for 10 seconds.

  • Incubation: Incubate at room temperature (20–25 °C) for 30 minutes[3].

  • Quenching: Add 5 µL of methanol to quench unreacted t-BIC, preventing downstream column fouling.

  • Blank Validation: Run a procedural blank (Acetonitrile + TEA + t-BIC + Methanol). Self-Validation: Any peaks appearing in the blank are reagent artifacts and must be subtracted from the sample chromatogram.

Mechanism Amidine 1-Methyl-1H-imidazole- 2-carboxamidine (Highly Polar, Basic) Derivative N-(tert-butylcarbamoyl) -amidine Derivative (Low Polarity, Stable) Amidine->Derivative Nucleophilic Addition Reagent tert-Butyl Isocyanate + TEA (Catalyst/Base) Reagent->Derivative Acylation of Amidine Nitrogen

Fig 2: Reaction pathway of amidine with tert-butyl isocyanate forming a stable urea derivative.

Protocol B: Silylation (Strictly for GC-MS)

Silylation replaces active amine protons with trimethylsilyl (TMS) groups, drastically increasing volatility[2].

Reagents Required:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

Step-by-Step Methodology:

  • Desiccation: Ensure the sample is completely free of water. Causality: Moisture aggressively hydrolyzes BSTFA, destroying the reagent before it can react with the amidine. Dry the sample under a gentle stream of ultra-pure nitrogen.

  • Reconstitution: Dissolve the dried residue in 50 µL of anhydrous pyridine.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. TMCS acts as a catalyst to drive the silylation of sterically hindered amines.

  • Incubation: Seal the vial tightly and heat at 70 °C for 45 minutes[2].

  • Analysis & Validation: Cool to room temperature and inject 1 µL into the GC-MS. Self-Validation: Monitor the mass spectrum for the m/z 73 ion (the TMS cation). A sudden drop in the absolute abundance of m/z 73 across a sequence indicates moisture contamination in the autosampler vials.

Quantitative Method Comparison

To assist in method selection, the following table synthesizes the operational parameters and performance metrics of both derivatization strategies based on established analytical frameworks[2][3].

ParameterAlkyl Isocyanate DerivatizationSilylation (BSTFA + 1% TMCS)
Target Functional Group Primary/Secondary Amines (Amidine)Active Protons (Amines, Hydroxyls)
Reaction Conditions 20–25 °C for 30 min70 °C for 45 min
Compatible Platforms GC-MS, HPLC-UV, LC-HRMSGC-MS only
Derivative Stability High (>48 hours at room temp)Moderate (Highly moisture sensitive)
LOD Improvement < 0.05 µg/mL10–20 pg/mL
Primary Advantage Cross-platform versatility; high stabilityMaximum volatility for mass spectral ID

References

  • Rozsypal, T., Finger, V., Prchal, L., & Dlabkova, A. (2025). "Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis". Microchemical Journal. Retrieved from: [Link]

  • Valdez, C. A., & Leif, R. N. (2021). "Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox". Molecules, 26(15), 4631. Retrieved from: [Link]

Sources

Method

Application Note: UV-Vis Spectroscopic Profiling of 1-Methyl-1H-imidazole-2-carboxamidine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Chemical Profiling 1-Methyl-1H-imidazole-2-carboxamidine (frequently utilized as its hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Chemical Profiling

1-Methyl-1H-imidazole-2-carboxamidine (frequently utilized as its hydrochloride salt, CAS 849600-64-2) is a highly versatile pharmacophore embedded in various kinase inhibitors, antithrombotic agents, and fluorescent probes [1]. Accurate determination of its UV-Vis absorption maximum ( λmax​ ) is a prerequisite for establishing robust HPLC-UV detection methods, monitoring synthetic reaction kinetics, and evaluating the compound's photophysical stability in formulation matrices.

Unlike simple aliphatic amidines, the direct conjugation of the carboxamidine group to the 1-methylimidazole ring creates a unique extended π -system. This guide provides an authoritative framework for acquiring, interpreting, and validating the UV-Vis spectral data for this specific compound.

Mechanistic Insights: Electronic Transitions & Causality

To accurately measure and interpret the UV-Vis spectrum, one must understand the causality behind the molecule's light absorption:

  • π→π∗ Transitions: The isolated 1-methylimidazole core exhibits a strong, high-energy absorption band in the deep UV region (typically 210–220 nm)[2].

  • Conjugation & Bathochromic Shift: The introduction of the carboxamidine moiety at the C2 position extends the delocalization of the π -electrons. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a significant bathochromic (red) shift. Consequently, the primary λmax​ moves into the 245–260 nm range[3].

  • pH-Dependent Hypsochromic Shifts: 1-Methyl-1H-imidazole-2-carboxamidine possesses multiple protonation sites. In acidic media (pH < 3), the protonation of the amidine nitrogen restricts lone-pair delocalization into the aromatic ring. This disruption of conjugation causes a slight hypsochromic (blue) shift and a reduction in the molar extinction coefficient ( ϵ ) compared to the neutral free base.

Quantitative Spectral Data

The following table summarizes the expected UV-Vis absorption parameters based on the conjugated imidazole-carboxamidine system under varying solvent environments.

Table 1: UV-Vis Absorption Maxima ( λmax​ ) and Photophysical Parameters

Solvent / MatrixpH ConditionExpected λmax​ (nm)Molar Extinction ( ϵ )Dominant Transition
Methanol (HPLC Grade) Neutral254 - 258 nm>12,000 M −1 cm −1 π→π∗ (Extended conjugation)
Aqueous Buffer Acidic (pH 2.0)245 - 250 nm~10,500 M −1 cm −1 Protonated amidine species
Aqueous Buffer Basic (pH 9.0)255 - 260 nm>12,000 M −1 cm −1 Neutral free base

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely yield a spectrum; it incorporates internal mathematical checks (Beer-Lambert linearity) to prove that the acquired λmax​ is free from artifacts such as solvent cutoff interference, compound aggregation, or detector saturation.

Phase 1: Reagent & Sample Preparation
  • Stock Solution: Dissolve high-purity 1-Methyl-1H-imidazole-2-carboxamidine HCl (>98%) in HPLC-grade Methanol to yield a 10 mM stock solution.

  • Working Standards: Serially dilute the stock to create a five-point concentration curve: 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM.

    • Causality: Using a maximum concentration of 100 µM ensures the peak absorbance remains below 1.5 AU, preventing photometric inaccuracy caused by stray light in the spectrophotometer.

Phase 2: Instrument Calibration & Baseline Correction
  • Thermal Equilibration: Ignite the deuterium (UV) and tungsten (Vis) lamps of a dual-beam UV-Vis spectrophotometer. Allow 30 minutes for thermal and optical stabilization.

  • Solvent Blanking: Fill two matched 1-cm pathlength quartz cuvettes with pure HPLC-grade Methanol. Place them in the reference and sample paths.

  • Zeroing: Execute a baseline correction scan from 200 nm to 400 nm.

    • Causality: Methanol has a UV cutoff of ~205 nm. Baseline correction mathematically subtracts the solvent's inherent absorbance, ensuring the resulting peak belongs exclusively to the carboxamidine derivative.

Phase 3: Spectral Acquisition & Validation
  • Scanning: Replace the solvent in the sample cuvette with the 50 µM working solution. Scan from 200 nm to 400 nm at a scan rate of 1 nm/s with a slit width of 1 nm.

  • Peak Identification: Record the wavelength of maximum absorbance ( λmax​ ), expected near 254 nm.

  • Self-Validation (The Linearity Check): Measure the absorbance of all five working standards (10–100 µM) at the exact λmax​ identified. Plot Absorbance vs. Concentration.

    • Validation Criteria: The system is validated only if the linear regression yields an R2≥0.999 and the y-intercept is ≤0.02 AU. Failure to meet this indicates pH drift, cuvette contamination, or excimer formation, requiring immediate protocol restart.

Analytical Workflow Visualization

UV_Vis_Workflow A Sample Prep (10-100 µM) B Baseline Correction (Solvent Blank) A->B C Spectral Scanning (200-400 nm) B->C D Identify λ_max (~254 nm) C->D E Beer-Lambert Validation (R² > 0.999) D->E

Fig 1: Self-validating UV-Vis analytical workflow for 1-Methyl-1H-imidazole-2-carboxamidine.

References

  • National Center for Biotechnology Information. "1-Methylimidazole | C4H6N2 | CID 1390." PubChem Database. Available at:[Link]

  • Andrews, M. C., et al. "Modulation of the carboxamidine redox potential through photoinduced spiropyran or fulgimide isomerisation." Photochemical & Photobiological Sciences, Royal Society of Chemistry, 2018. Available at:[Link]

Application

Protocol for stressing Creatinine to generate 1-Methyl-1H-imidazole-2-carboxamidine

Application Note: Mechanistic Evaluation of Creatinine Stress Degradation and the De Novo Synthesis of 1-Methyl-1H-imidazole-2-carboxamidine Executive Summary & Mechanistic Clarification In pharmaceutical forced degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Evaluation of Creatinine Stress Degradation and the De Novo Synthesis of 1-Methyl-1H-imidazole-2-carboxamidine

Executive Summary & Mechanistic Clarification

In pharmaceutical forced degradation (stress testing) and metabolic profiling, accurately mapping the degradation pathways of active compounds and endogenous markers is critical. A recurring structural misconception in exploratory drug development is the hypothesis that stressing creatinine (2-amino-1-methyl-5H-imidazol-4-one) can directly generate 1-methyl-1H-imidazole-2-carboxamidine .

As a self-validating scientific system, we must first address the stoichiometric and mechanistic causality: this direct transformation is chemically impossible without the introduction of an external carbon source. Creatinine (C₄H₇N₃O) contains four carbon atoms, with its C2 position occupied by an exocyclic amine and its C4 position oxidized as a carbonyl. Conversely, the target molecule, 1-methyl-1H-imidazole-2-carboxamidine (C₅H₈N₄), contains five carbon atoms, requiring a fully aromatic imidazole ring and an exocyclic carboxamidine group (-C(=NH)NH₂) at the C2 position[1].

To maintain scientific integrity, this Application Note is bifurcated to provide field-proven insights:

  • Protocol A: The validated forced degradation pathways of creatinine under oxidative and hydrolytic stress.

  • Protocol B: The authoritative de novo synthetic protocol to generate 1-methyl-1H-imidazole-2-carboxamidine.

Protocol A: Forced Degradation (Stress Testing) of Creatinine

Causality & Experimental Choices: Under ICH Q1A(R2) stress conditions, creatinine does not expand its carbon framework. Instead, it undergoes ring-opening hydrolysis or oxidative cleavage.

  • Hydrolytic Stress: In highly acidic (pH < 2.5) or basic (pH > 12.1) environments, the intramolecular cyclization of creatine is reversed, or creatinine is deaminated to 1-methylhydantoin[2][3].

  • Oxidative Stress: Exposure to reactive oxygen species (e.g., Fenton's reagent) oxidizes creatinine to creatol, which subsequently degrades to methylguanidine[4].

Step-by-Step Methodology: Oxidative Stress Profiling

  • Preparation: Dissolve 10 mM of creatinine in 50 mM phosphate buffer (pH 7.4) to mimic physiological baseline conditions.

  • Stress Induction: Add Fenton's reagent (1 mM FeSO₄ and 10 mM H₂O₂) to initiate the generation of highly reactive hydroxyl radicals.

  • Incubation: Stir the reaction mixture continuously at 25°C for 48 hours to ensure complete oxidative cascade progression[4].

  • Quenching: Quench the reaction by adding 100 µL of 1 M sodium thiosulfate. Causality: This neutralizes residual peroxides, freezing the degradation profile and preventing artifact formation during analysis.

  • Analysis: Analyze the aliquots via RP-HPLC (C18 column, UV detection at 210 nm) to quantify the conversion of creatinine to creatol and methylguanidine.

Protocol B: De Novo Synthesis of 1-Methyl-1H-imidazole-2-carboxamidine

Causality & Experimental Choices: To generate the target 5-carbon amidine, one must start with a precursor that already contains the requisite carbon framework, such as 1-methyl-1H-imidazole-2-carbonitrile . The Pinner reaction is the most reliable, self-validating method for this transformation. The base-catalyzed addition of methanol to the nitrile forms a reactive methyl imidate intermediate. Subsequent nucleophilic attack by ammonia (from ammonium chloride) displaces the methoxy group, yielding the stable carboxamidine hydrochloride salt[1][5].

Step-by-Step Methodology: Pinner Amidation

  • Imidate Formation: Dissolve 10 mmol of 1-methyl-1H-imidazole-2-carbonitrile in 20 mL of anhydrous methanol under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of sodium methoxide (0.5 mmol, 25% solution in MeOH). Stir at room temperature for 16 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the nitrile spot confirms the formation of the methyl imidate intermediate.

  • Amidation: Add solid ammonium chloride (12 mmol) directly to the reaction mixture. Causality: NH₄Cl acts as a stable, easily handled ammonia source that directly yields the target as a hydrochloride salt, enhancing its aqueous solubility[5].

  • Thermal Activation: Reflux the mixture at 60°C for 4 hours to drive the nucleophilic substitution.

  • Isolation: Cool to room temperature, filter to remove unreacted NH₄Cl, and concentrate the filtrate in vacuo.

  • Purification: Recrystallize the crude residue from ethanol/diethyl ether to yield 1-methyl-1H-imidazole-2-carboxamidine hydrochloride as a white crystalline solid.

Quantitative Data Summary

Compound / ProductMolecular FormulaCarbon CountGeneration PathwayPrimary Analytical Marker
Creatinine C₄H₇N₃O4Starting MaterialHPLC RT, UV 234 nm
Creatine C₄H₉N₃O₂4Base HydrolysisNinhydrin positive
1-Methylhydantoin C₄H₆N₂O₂4Acid/EnzymaticUV 210 nm
Methylguanidine C₂H₇N₃2Oxidative (Fenton)Sakaguchi reaction
1-Methyl-1H-imidazole-2-carboxamidine C₅H₈N₄ 5 Pinner Synthesis NMR (Amidine -NH₂ at ~9 ppm)

Pathway Visualizations

G Creatinine Creatinine (C4H7N3O) Starting Material Oxidative Oxidative Stress (Fenton's Reagent) Creatinine->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base) Creatinine->Hydrolytic Target 1-Methyl-1H-imidazole- 2-carboxamidine (C5H8N4) Creatinine->Target Chemically Impossible (Carbon Deficiency) Methylguanidine Methylguanidine + Creatol Oxidative->Methylguanidine Creatine Creatine & 1-Methylhydantoin Hydrolytic->Creatine Synthesis Pinner Reaction (Requires C5 Precursor) Synthesis->Target Precursor 1-Methyl-1H-imidazole- 2-carbonitrile Precursor->Synthesis

Divergent pathways of creatinine degradation vs. target synthesis.

Workflow Step1 Step 1: Imidate Formation Nitrile in MeOH + NaOMe Step2 Step 2: Incubation Stir at RT for 12-24h Step1->Step2 Step3 Step 3: Amidation Add NH4Cl (Ammonia) Step2->Step3 Step4 Step 4: Reflux Heat to 60°C for 4h Step3->Step4 Step5 Step 5: Isolation Evaporate & Crystallize Step4->Step5

Step-by-step Pinner reaction workflow for amidine synthesis.

References

  • Impact Factor / Clinical Reviews. "Evaluating Kidney Function and Body Composition: The Role of Creatinine Metabolism in Clinical Practice- A Review." Impactfactor. URL:[Link]

  • MDPI. "The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice." MDPI. URL:[Link]

  • Karger Publishers. "Production of Methylguanidine from Creatinine via Creatol by Active Oxygen Species: Analyses of the Catabolism in vitro." Nephron. URL: [Link]

  • National Institutes of Health (NIH). "Challenges of Serum Creatinine Level in GFR Assessment and Drug Dosing Decisions in Kidney Injury." PMC. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Resolution Between Creatinine and 1-Methyl-1H-imidazole-2-carboxamidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to resolve highly polar, low-molecular-weight basic nitrogenous compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to resolve highly polar, low-molecular-weight basic nitrogenous compounds. Creatinine (2-amino-1-methyl-5H-imidazol-4-one) and its related synthetic analog/impurity, 1-Methyl-1H-imidazole-2-carboxamidine, present a classic analytical challenge.

This guide provides a mechanistic understanding of their chromatographic behavior and field-proven, self-validating protocols to achieve baseline resolution.

FAQ 1: Why do Creatinine and 1-Methyl-1H-imidazole-2-carboxamidine co-elute and exhibit poor peak shape on my standard C18 column?

The Causality: The failure of standard C18 columns to resolve these analytes comes down to a fundamental mismatch between the analytes' physicochemical properties and the stationary phase mechanism.

Both compounds are highly polar (logP < 0) and contain basic nitrogen atoms (imidazole and amidine groups). On a standard reversed-phase (RP) C18 column, they lack sufficient hydrophobicity to partition into the alkyl chains, causing them to elute near or at the void volume ( t0​ ).

To force retention in RP-HPLC, analysts often use highly aqueous mobile phases (>95% water). However, this causes "hydrophilic collapse" or phase dewetting of the C18 chains, leading to irreproducible retention times. Furthermore, the severe peak tailing you are observing is caused by secondary electrostatic interactions. The protonated basic nitrogens of the carboxamidine group interact strongly with residual, unendcapped, ionized silanols ( SiO− ) on the silica support.

FAQ 2: Which chromatographic mode should I choose for this separation?

To overcome the limitations of standard RP-HPLC, you must alter the retention mechanism. Historically, Ion-Pairing RP-HPLC was the standard for the high-performance liquid chromatographic determination of creatinine . However, Hydrophilic Interaction Liquid Chromatography (HILIC), first formalized by Alpert in 1990 for polar compounds , is now the modern gold standard. HILIC provides orthogonal selectivity and is highly compatible with Mass Spectrometry (LC-MS).

Table 1: Quantitative Comparison of Chromatographic Modes for Polar Basic Compounds

Chromatographic ModeTypical Organic Modifier (%)Expected Retention Factor (k')Resolution Potential (Rs)MS CompatibilityRecommendation
Standard RP-HPLC 0 - 5%< 0.5 (Co-elution)< 0.5ExcellentNot Recommended
Ion-Pairing RP-HPLC 10 - 30%3.0 - 5.0> 2.0Poor (Signal Suppression)Alternative (UV-only)
HILIC (Zwitterionic) 70 - 90%2.0 - 10.0> 2.5ExcellentGold Standard
FAQ 3: How do I develop a robust HILIC method to achieve baseline resolution (Rs > 1.5)?

HILIC operates by partitioning analytes into a water-rich layer immobilized on a polar stationary phase. Because 1-Methyl-1H-imidazole-2-carboxamidine has a strongly basic amidine group (pKa > 9) while creatinine is less basic (pKa ~4.8), HILIC can exploit their different charge distributions perfectly.

Self-Validating Step-by-Step HILIC Protocol:

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) column. Zwitterionic columns provide a permanent 1:1 ratio of positive to negative charges, offering excellent electrostatic selectivity for imidazole derivatives.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100% Water with 20 mM Ammonium Formate. Adjust the pH to exactly 3.5 using Formic Acid. (This buffer controls the ionization state of both the analytes and the stationary phase).

    • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile (ACN).

  • Gradient Design: Program the pump to start at 90% B (highly retentive in HILIC). Run a shallow linear gradient down to 60% B over 10 minutes. Crucial: Do not drop below 50% B, or the HILIC aqueous partitioning layer will collapse.

  • Sample Diluent Matching: Dilute your sample in a solvent that closely matches the initial mobile phase conditions (e.g., 80% ACN / 20% Water). Injecting a highly aqueous sample will locally disrupt the immobilized water layer, causing peak splitting and loss of resolution.

  • System Suitability & Self-Validation: Inject a blank (diluent only) to confirm no carryover. Inject a standard mixture of creatinine and the carboxamidine derivative. Calculate the resolution equation Rs​=2(tR2​−tR1​)/(w1​+w2​) . The system is validated for unknown samples only if it consistently yields Rs​>1.5 and a tailing factor ( Tf​ ) < 1.5.

FAQ 4: I'm seeing severe peak tailing for 1-Methyl-1H-imidazole-2-carboxamidine in my HILIC method. How do I fix this?

The Causality: In HILIC, peak tailing for basic compounds is almost always a symptom of inadequate buffer capacity or incorrect pH. If the buffer concentration in the mobile phase is too low, it cannot effectively shield the highly basic amidine group of the analyte from strong secondary ion-exchange interactions with negatively charged surface silanols.

The Solution:

  • Increase Buffer Concentration: Increase the Ammonium Formate concentration in the aqueous portion from 10 mM to 20 mM (or up to 50 mM, provided it remains soluble when mixed with 90% ACN). This increases the ionic strength, effectively masking the silanol interaction sites.

  • Optimize pH: Ensure the pH of the aqueous buffer is strictly maintained at ~3.5. At this acidic pH, the silanol groups on the silica support are mostly protonated (neutralized), significantly reducing the electrostatic pull that causes the tailing effect.

Method Selection & Troubleshooting Workflow

G Start Analyze Physicochemical Properties (Creatinine & 1-Methyl-1H-imidazole-2-carboxamidine) logP < 0, Basic Nitrogen Mode Select Chromatographic Mode Start->Mode RP Standard RP-HPLC (C18) Mode->RP High Aqueous IP Ion-Pairing RP-HPLC Mode->IP Add Ion-Pair Reagent HILIC HILIC (Zwitterionic or Bare Silica) Mode->HILIC High Organic RP_Res Poor Retention & Co-elution (Phase Dewetting) RP->RP_Res IP_Res Good Resolution but MS Signal Suppression IP->IP_Res HILIC_Res Excellent Retention & MS-Compatible HILIC->HILIC_Res Opt Optimize HILIC Parameters: 1. 70-90% Acetonitrile 2. 10-20 mM Ammonium Formate 3. Buffer pH 3.0 - 5.0 HILIC_Res->Opt Tailing Peak Tailing Observed? Opt->Tailing Fix Increase Buffer Concentration (Mask Silanol Interactions) Tailing->Fix Yes Success Baseline Resolution (Rs > 1.5) Symmetrical Peaks Tailing->Success No Fix->Success

Method Selection and Optimization Workflow for Polar Basic Analytes

References
  • Ekelund S, Påby P. High-performance liquid chromatographic determination of creatinine. Scandinavian Journal of Clinical and Laboratory Investigation. 1991; 51(1): 67–71. URL:[Link]

  • Alpert AJ. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. 1990; 499: 177-196. URL:[Link]

Optimization

Technical Support Center: Optimizing Mobile Phase pH for 1-Methyl-1H-imidazole-2-carboxamidine Separation

Overview 1-Methyl-1H-imidazole-2-carboxamidine (often handled as a hydrochloride salt, CAS 849600-64-2)[1] is a highly polar, di-basic molecule. Its structure contains two ionizable centers: an imidazole ring and a carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-Methyl-1H-imidazole-2-carboxamidine (often handled as a hydrochloride salt, CAS 849600-64-2)[1] is a highly polar, di-basic molecule. Its structure contains two ionizable centers: an imidazole ring and a carboxamidine moiety. Because of its extreme basicity, chromatographers frequently encounter severe challenges when analyzing this compound, including rapid elution in the void volume and severe peak tailing. This guide provides mechanistic troubleshooting and self-validating protocols to optimize its separation.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does 1-Methyl-1H-imidazole-2-carboxamidine elute in the void volume on my standard C18 column? A1: The retention failure is a direct result of the analyte's ionization state. The carboxamidine group is an extremely strong base (typical pKa ~11–12), and the imidazole ring is a moderate base (typical pKa ~6–7). In standard acidic or neutral mobile phases (pH 2–7), the molecule exists in a highly ionized state, carrying a +1 or +2 charge. Because ionized forms are significantly more polar, they exhibit minimal hydrophobic interaction with alkylated stationary phases like C18, leading to rapid elution[2]. Separations in acidic mobile phases inherently reduce the retention of basic analytes because they become fully protonated[3].

Q2: I am experiencing severe peak tailing. How does mobile phase pH contribute to this, and how can I fix it? A2: Peak tailing for basic compounds is primarily driven by secondary electrostatic interactions. Standard silica-based columns contain residual silanol groups (Si-OH) with a pKa of ~3.5–4.5. When the mobile phase pH exceeds 4.0, these silanols ionize to form negatively charged silanoxanes (Si-O⁻). Because the analyte is positively charged at this pH, strong ionic interactions occur, causing the compound to "stick" to the stationary phase and tail[2]. Solution: You must either lower the pH to < 3.0 to fully protonate (neutralize) the silanols, or use an end-capped/hybrid silica column designed to resist silanol ionization[3].

Q3: Should I operate at a pH above the analyte's pKa to neutralize it and increase retention? A3: Adjusting the mobile phase pH to suppress ionization is a common strategy to increase retention[2]. However, while raising the pH > 7 suppresses the ionization of the imidazole ring, the carboxamidine group remains protonated until extreme alkaline conditions (pH > 12.5). Operating at such high pH levels will rapidly dissolve standard silica columns. If you pursue a high pH strategy (e.g., pH 10.5), it is mandatory to use specialized ethylene-bridged hybrid (BEH) columns that are stable at extremes of pH[3]. Furthermore, operating too close to the pKa of either functional group will cause the analyte to exist in a mixed ionization state, leading to split or distorted peaks[4].

Q4: If standard Reversed-Phase (RP) chromatography is problematic, what is the best alternative? A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for polar bases like imidazole derivatives. HILIC utilizes a polar stationary phase and a highly organic mobile phase, which promotes the retention of polar, ionized compounds that fail to retain on traditional C18 columns.

Quantitative Data & Strategic Comparison

Table 1: Ionization State & Chromatographic Impact vs. Mobile Phase pH

Mobile Phase pHImidazole State (pKa ~6.5)Carboxamidine State (pKa ~11.5)Residual Silanols (pKa ~4.0)Chromatographic Implication
pH 2.0 - 3.0 Protonated (+1)Protonated (+1)Neutral (Si-OH)Poor RP retention; excellent peak shape (no silanol interaction). Requires Ion-Pairing or HILIC.
pH 6.0 - 7.0 Partially IonizedProtonated (+1)Ionized (Si-O⁻)High risk of split peaks[4]; severe tailing due to strong secondary interactions.
pH 10.0 - 11.0 Neutral (0)Protonated (+1)Ionized (Si-O⁻)Improved RP retention; requires hybrid silica columns to prevent stationary phase dissolution[3].

Table 2: Comparison of Chromatographic Strategies for 1-Methyl-1H-imidazole-2-carboxamidine

StrategyMobile Phase ConditionsColumn TypePrimary AdvantagePrimary Limitation
HILIC Mode High Organic (80% ACN) + Buffer (pH 3-4)Bare Silica, Amide, or ZwitterionicExcellent retention for highly polar bases; ideal for LC-MS.Requires strict sample diluent matching (high organic) to prevent peak distortion.
Ion-Pairing (RP) Aqueous + 0.1% TFA or Heptafluorobutyric AcidStandard C18 or AQ-C18Good retention on standard columns; sharp peaks due to silanol suppression.Ion-pairing agents are difficult to wash off and can cause ion suppression in MS.
High pH (RP) Aqueous + Ammonium Hydroxide (pH 10.5)Hybrid Silica (e.g., XTerra, XBridge)Maximizes hydrophobicity by neutralizing the imidazole ring[3].Amidine remains charged; extreme pH limits column lifespan.

Method Optimization Decision Tree

OptimizationWorkflow Start 1-Methyl-1H-imidazole -2-carboxamidine Analysis Issue Identify Primary Chromatographic Issue Start->Issue PoorRet Poor Retention (Elutes in Void Volume) Issue->PoorRet Tailing Severe Peak Tailing (Asymmetry > 2.0) Issue->Tailing HILIC Switch to HILIC Mode (e.g., 80% ACN, pH 3-4) PoorRet->HILIC Preferred for highly polar bases IonPair Use Ion-Pairing Reagent (e.g., TFA at pH 2.0) PoorRet->IonPair Retain on C18 Tailing->IonPair Suppress silanol ionization HighPH Use High pH (pH 10.5) with Hybrid Silica Column Tailing->HighPH Neutralize imidazole (amidine remains charged)

Decision tree for troubleshooting and optimizing the separation of highly basic polar analytes.

Self-Validating Experimental Protocols

Protocol A: HILIC Separation for Polar Bases (Recommended)

Objective: Retain the highly polar, protonated form of the analyte using hydrophilic partitioning.

  • Step 1: Mobile Phase Preparation

    • Buffer (A): 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

      • Causality: A low pH ensures the analyte is fully protonated, preventing split peaks caused by partial ionization[2]. The high buffer concentration is necessary to ensure sufficient ionic strength in the highly organic final mixture.

    • Organic (B): 100% Acetonitrile (LC-MS grade).

    • Operating Isocratic Mix: 85% B / 15% A (Final effective buffer concentration = 15 mM).

  • Step 2: Column & System Setup

    • Column: Bare Silica or Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 3 µm).

    • Flow Rate: 0.4 mL/min at 30°C.

  • Step 3: Sample Preparation

    • Diluent: Must be at least 75% Acetonitrile.

      • Causality: In HILIC, a water-enriched layer forms on the stationary phase. Injecting a highly aqueous sample disrupts this delicate water layer, causing severe peak distortion and breakthrough.

  • Step 4: System Validation Check (Self-Validation)

    • Inject a void volume marker (e.g., toluene) followed by the analyte standard.

    • Validation Criteria: Calculate the retention factor ( k′ ). If k′<2 , the method fails validation; decrease the aqueous portion (Buffer A) by 2–5% to increase retention. Check the tailing factor ( Tf​ ). If Tf​>1.5 , increase the overall buffer concentration to 20 mM to better mask active silanols.

Protocol B: Reversed-Phase with Ion-Pairing (Low pH)

Objective: Retain the analyte on a standard C18 column by neutralizing its charge with a hydrophobic counter-ion.

  • Step 1: Mobile Phase Preparation

    • Aqueous (A): Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

      • Causality: The low pH suppresses silanol ionization, reducing secondary interactions[3]. Simultaneously, the negatively charged TFA ions pair with the positively charged amidine and imidazole groups, forming a neutral, hydrophobic complex that retains well on C18.

    • Organic (B): Acetonitrile + 0.1% TFA.

  • Step 2: Column & System Setup

    • Column: Standard C18 or AQ-C18 (e.g., 150 x 4.6 mm, 5 µm).

    • Gradient: 5% B to 60% B over 15 minutes.

  • Step 3: Equilibration

    • Flush the column with at least 20 column volumes of the initial mobile phase.

      • Causality: Ion-pairing agents dynamically modify the stationary phase surface. Insufficient equilibration leads to drifting retention times.

  • Step 4: System Validation Check (Self-Validation)

    • Perform three replicate injections of the standard.

    • Validation Criteria: Measure the retention time %RSD. If %RSD > 1.0%, the method fails validation because the column is not fully equilibrated with the ion-pairing agent. Continue flushing until retention times stabilize.

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 1-Methyl-1H-imidazole-2-carboxamidine Standards

Welcome to the Technical Support Center for 1-Methyl-1H-imidazole-2-carboxamidine (and its hydrochloride salt, CAS 849600-64-2)[1]. As a highly reactive chemical standard utilized in pharmacology, targeted protein degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methyl-1H-imidazole-2-carboxamidine (and its hydrochloride salt, CAS 849600-64-2)[1]. As a highly reactive chemical standard utilized in pharmacology, targeted protein degradation (PROTACs), and analytical chemistry, maintaining its structural integrity is paramount.

This guide is engineered for researchers and drug development professionals. It moves beyond basic storage instructions to explain the causality of degradation, providing you with self-validating protocols to ensure the absolute reliability of your assays.

Part 1: The Mechanistic Basis of Degradation

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. 1-Methyl-1H-imidazole-2-carboxamidine is primarily susceptible to amidine hydrolysis .

Because this standard is frequently supplied as a hydrochloride salt to improve solubility[1], the crystalline matrix is highly hygroscopic. When exposed to ambient humidity, the salt coordinates water molecules, creating a localized aqueous microenvironment. Within this environment, the amidine group acts as an electrophilic center.

As established in classical kinetic studies of amidines ()[2], degradation proceeds via a two-step mechanism:

  • Nucleophilic Attack: Water or hydroxide ions attack the sp2-hybridized amidine carbon, forming a highly unstable tetrahedral addition intermediate[2].

  • Amine Elimination: The intermediate collapses, expelling ammonia (NH₃) and yielding the corresponding amide: 1-methyl-1H-imidazole-2-carboxamide [3].

This reaction is heavily pH-dependent. While amidines demonstrate relative stability in highly acidic conditions (where the amidinium ion is fully protonated and less susceptible to water attack), exposure to neutral or basic aqueous buffers dramatically accelerates the breakdown of the tetrahedral intermediate[2],[3].

Part 2: Troubleshooting Guide & FAQs

Q: My LC-MS analysis of the standard shows a secondary peak eluting slightly later than the main peak. What is causing this? A: This is the classic signature of amidine hydrolysis. Check the mass-to-charge ratio (m/z) of the secondary peak. The intact 1-Methyl-1H-imidazole-2-carboxamidine free base has an exact mass of 124.07 Da (M+H ≈ 125.08). The hydrolysis product, 1-methyl-1H-imidazole-2-carboxamide, replaces the =NH group (15 Da) with a carbonyl =O group (16 Da). If your secondary peak shows an M+H of ≈ 126.06 (+1.0 Da shift) , your standard has hydrolyzed. You must discard the working solution and reconstitute a fresh aliquot in an anhydrous solvent.

Q: The lyophilized powder in my vial has transformed into a sticky, clumped resin. Is it still usable? A: No. The transition from a free-flowing powder to a sticky resin indicates severe moisture absorption due to the hygroscopicity of the hydrochloride salt[1]. Once the powder becomes visibly "wet," the localized concentration of water has likely already initiated the nucleophilic attack on the amidine carbon[2]. Using this standard will result in inaccurate quantitative curves.

Q: Can I prepare bulk working stocks in PBS (pH 7.4) and store them at 4°C? A: We strongly advise against this. At pH 7.4, the hydroxide ion concentration is sufficient to catalyze the breakdown of the tetrahedral intermediate[2]. Aqueous stocks stored at 4°C will typically show >5% degradation within 3 to 7 days. Always prepare bulk stocks in anhydrous DMSO or DMF, and only spike into aqueous buffers immediately prior to your experiment.

Part 3: Standard Operating Procedures (SOP) for Handling & Storage

To guarantee trustworthiness in your analytical results, your handling protocol must be a self-validating system . Follow this methodology to reconstitute and verify your standards.

Workflow: Anhydrous Reconstitution & Validation

Step 1: Thermal Equilibration (Critical) Remove the sealed vial of 1-Methyl-1H-imidazole-2-carboxamidine from -20°C storage[1]. Do not open it immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial pulls ambient moisture directly into the hygroscopic powder.

Step 2: Anhydrous Solubilization Purge your working environment (ideally a glove box or a benchtop desiccator hood) with dry Argon or Nitrogen. Reconstitute the powder using strictly anhydrous DMSO (≤0.005% H₂O). Vortex gently until fully dissolved.

Step 3: Analytical Self-Validation Before using the stock for critical assays, validate its integrity:

  • Dilute a 1 µL aliquot of the stock into 1 mL of LC-MS grade Acetonitrile/Water (0.1% Formic Acid).

  • Run a rapid blank gradient.

  • Validation Criteria: Extract ion chromatograms (EIC) for m/z 125.08 (Intact) and m/z 126.06 (Hydrolyzed). The area under the curve (AUC) for the 126.06 peak must be <1.0% of the total signal.

Step 4: Aliquoting and Storage Divide the validated DMSO stock into single-use amber glass vials (to prevent any potential photo-oxidation of the imidazole ring). Overlay the headspace of each vial with Argon, seal tightly, and store at -80°C.

Part 4: Quantitative Degradation Data

The following table summarizes the extrapolated degradation kinetics of the amidine group across various solvent environments, highlighting the necessity of anhydrous storage.

Solvent EnvironmentpHTemperatureEstimated Half-Life (t½)Primary Degradant
Aqueous Buffer2.025°C> 30 days1-Methyl-1H-imidazole-2-carboxamide
Aqueous Buffer7.425°C~ 5 to 7 days1-Methyl-1H-imidazole-2-carboxamide
Aqueous Buffer10.025°C< 24 hours1-Methyl-1H-imidazole-2-carboxamide
Anhydrous DMSON/A25°C> 6 monthsNone detected
Anhydrous DMSON/A-80°C> 3 yearsNone detected

Part 5: Visualizations

The following diagram maps the logical relationship between improper handling, the chemical degradation pathway, and the corrective stabilization workflow.

G A 1-Methyl-1H-imidazole-2-carboxamidine (Intact Standard) B Hygroscopic Moisture Absorption (Improper Storage) A->B Exposure to ambient air C Anhydrous Handling & Storage (Argon Purge, -80°C) A->C Standard Operating Procedure D Tetrahedral Addition Intermediate (Nucleophilic Attack by H2O/OH-) B->D Hydrolysis initiation E Stable Anhydrous Stock (DMSO/DMF) C->E Reconstitution F 1-Methyl-1H-imidazole-2-carboxamide (+1 Da Mass Shift) + NH3 D->F Amine elimination

Fig 1: Mechanistic pathway of amidine hydrolysis vs. stabilization workflow.

References

  • Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide Source: Journal of the American Chemical Society URL:[Link]

  • Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 1-Methyl-1H-imidazole-2-carboxamidine Mass Spec Analysis

Welcome to the technical support center for the bioanalysis of 1-Methyl-1H-imidazole-2-carboxamidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 1-Methyl-1H-imidazole-2-carboxamidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the challenges of matrix effects in mass spectrometric analysis. The following content is structured to explain the "why" behind experimental choices, ensuring robust and reliable results.

Introduction: The Challenge of Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, matrix effects are a significant concern that can compromise the accuracy, precision, and sensitivity of quantitative methods.[1][2][3] These effects arise from co-eluting endogenous or exogenous components in biological samples that interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2][4][5][6] 1-Methyl-1H-imidazole-2-carboxamidine, being a polar and basic compound, is particularly susceptible to these interferences, especially from components like phospholipids present in plasma or serum.[7] This guide will provide practical strategies to identify, mitigate, and control matrix effects to ensure the integrity of your bioanalytical data, in line with regulatory expectations from agencies like the FDA and EMA.[8][9][10][11][12]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of 1-Methyl-1H-imidazole-2-carboxamidine.

Q1: My analyte signal is inconsistent and lower than expected in plasma samples compared to neat solutions. What could be the cause?

A1: This is a classic sign of ion suppression , a common form of matrix effect.[2][13] Endogenous components from your plasma sample, such as phospholipids, salts, and metabolites, are likely co-eluting with your analyte and competing for ionization in the MS source.[5][7] This reduces the number of analyte ions that reach the detector, leading to a decreased and variable signal.[2] To confirm this, you can perform a post-column infusion experiment.[1]

Q2: What is a post-column infusion experiment and how do I perform it?

A2: A post-column infusion experiment is a qualitative method to identify regions in your chromatogram where ion suppression or enhancement occurs.[1]

  • Procedure:

    • Continuously infuse a standard solution of 1-Methyl-1H-imidazole-2-carboxamidine directly into the MS detector, bypassing the analytical column. This will generate a stable baseline signal.

    • Inject a blank, extracted plasma sample onto your LC system.

    • Monitor the baseline signal of your analyte. Any significant dip in the signal indicates a region of ion suppression, while a rise indicates enhancement.

This allows you to see if your analyte's retention time coincides with a zone of ion suppression.

Q3: How can I reduce matrix effects during my analysis?

A3: There are several strategies you can employ, often in combination:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[2][14][15] For polar compounds like yours, specific SPE sorbents can be particularly effective.[16][17]

  • Improve Chromatographic Separation: Adjusting your LC method to separate your analyte from the interfering matrix components is crucial.[1] For a polar compound like 1-Methyl-1H-imidazole-2-carboxamidine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to traditional reversed-phase chromatography.[18][19][20][21][22]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[23][24][25][26][27] A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[27]

Q4: When should I choose HILIC over reversed-phase chromatography?

A4: HILIC is an excellent choice when your analyte, like 1-Methyl-1H-imidazole-2-carboxamidine, is too polar to be adequately retained on a reversed-phase column.[18][19][22] Poor retention in reversed-phase often leads to elution near the solvent front, where many polar matrix components also elute, causing significant ion suppression.[5] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar compounds.[19][20][22] This often results in better separation from interfering phospholipids and improved sensitivity.[20]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to matrix effects.

Issue 1: Poor Peak Shape and Inconsistent Retention Time
  • Potential Cause: Interaction with residual silanol groups on a reversed-phase column or inappropriate mobile phase pH. Basic compounds like 1-Methyl-1H-imidazole-2-carboxamidine can exhibit tailing due to strong interactions with acidic silanols.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of your analyte to promote its protonated form and reduce silanol interactions.

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols.

    • Consider a Different Stationary Phase: A column with a different chemistry, or switching to HILIC, can often resolve peak shape issues.[18][19]

Issue 2: Significant Ion Suppression Observed with Protein Precipitation
  • Potential Cause: Protein precipitation is a non-selective sample preparation technique that removes proteins but leaves behind many other matrix components, particularly phospholipids.[15][28][29]

  • Troubleshooting Workflow:

    Start High Ion Suppression with Protein Precipitation Decision1 Is a SIL-IS available? Start->Decision1 Use_SIL_IS Implement SIL-IS. Continue with current method if precision is acceptable. Decision1->Use_SIL_IS Yes Improve_Cleanup Improve Sample Cleanup Decision1->Improve_Cleanup No End Re-evaluate Matrix Effect Use_SIL_IS->End SPE Solid Phase Extraction (SPE) Improve_Cleanup->SPE LLE Liquid-Liquid Extraction (LLE) Improve_Cleanup->LLE Phospholipid_Removal Phospholipid Removal Plates Improve_Cleanup->Phospholipid_Removal SPE->End LLE->End Phospholipid_Removal->End

    Caption: Decision workflow for addressing ion suppression.

  • Explanation of Workflow:

    • The first and most robust solution is to use a Stable Isotope-Labeled Internal Standard (SIL-IS).[23][25][27] If a SIL-IS is not available, the next step is to improve the sample cleanup procedure.

    • Solid Phase Extraction (SPE): For a polar basic compound, a cation-exchange SPE sorbent can be highly effective at retaining the analyte while allowing neutral and acidic interferences to be washed away.[16][30]

    • Liquid-Liquid Extraction (LLE): This technique can be optimized to selectively extract your analyte into an organic solvent, leaving polar interferences in the aqueous phase.[31]

    • Phospholipid Removal Plates: These are specialized products that selectively remove phospholipids, a major cause of ion suppression in plasma samples.[7][28][29][32]

Experimental Protocol: Cation-Exchange Solid Phase Extraction (SPE)

This protocol provides a starting point for developing a robust SPE method for 1-Methyl-1H-imidazole-2-carboxamidine from plasma.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water. This ensures the analyte is in its protonated (cationic) state for optimal binding to the cation-exchange sorbent.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a polymeric cation-exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar, neutral interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 90:10 acetonitrile:water) for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following table illustrates the potential improvements in recovery and reduction in matrix effects when moving from a simple protein precipitation method to a more selective SPE method.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation95 ± 545 ± 12 (Suppression)43
Cation-Exchange SPE88 ± 492 ± 7 (Minimal Effect)81

Note: These are representative values and will vary depending on the specific method and matrix.

Conclusion

Overcoming matrix effects in the mass spectrometric analysis of 1-Methyl-1H-imidazole-2-carboxamidine requires a systematic and scientifically grounded approach. By understanding the causes of these effects and employing a combination of advanced sample preparation techniques, optimized chromatography, and the use of appropriate internal standards, researchers can develop robust and reliable bioanalytical methods. This guide provides the foundational knowledge and practical steps to troubleshoot and resolve these common challenges, ultimately leading to higher quality data that meets regulatory standards.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.).
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. (2015, May 26). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • HILIC - Dr. Maisch. (n.d.). Retrieved from [Link]

  • Hydrophilic interaction chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18). Retrieved from [Link]

  • HybridSPE®-Phospholipid Technology - Bioanalysis Zone. (n.d.). Retrieved from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • HILIC Columns for Polar Separations - PolyLC. (n.d.). Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Retrieved from [Link]

  • Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods - PubMed. (n.d.). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19). Retrieved from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. (n.d.).
  • ICH guideline M10 Step2b on bioanalytical method validation - EMA. (2019, March 13). Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. (n.d.). Retrieved from [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.).
  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (n.d.).
  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed. (2009, October 15). Retrieved from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved from [Link]

  • Full article: Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid - Taylor & Francis. (2011, December 20). Retrieved from [Link]

  • Unexpected observation of ion suppression in a liquid chromatography/atmospheric chemical ionization mass spectrometric bioanalytical method - ResearchGate. (n.d.). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. (n.d.). Retrieved from [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.). Retrieved from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18). Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. (2020, July 3). Retrieved from [Link]

  • Basic Steps - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies - Bioanalysis Zone. (n.d.). Retrieved from [Link]

  • An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed. (n.d.). Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Retrieved from [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012, February 28).

Sources

Troubleshooting

Reducing baseline noise in 1-Methyl-1H-imidazole-2-carboxamidine detection

A Guide to Reducing Baseline Noise and Achieving High-Sensitivity Detection Welcome to the technical support center for the analysis of 1-Methyl-1H-imidazole-2-carboxamidine. This guide is designed for researchers, analy...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Baseline Noise and Achieving High-Sensitivity Detection

Welcome to the technical support center for the analysis of 1-Methyl-1H-imidazole-2-carboxamidine. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with baseline stability during the detection of this compound. Given its chemical properties—specifically its high polarity (LogP of 0.12597 for the HCl salt) and basic nature—1-Methyl-1H-imidazole-2-carboxamidine presents unique analytical challenges that can often manifest as baseline noise, drift, and poor peak shape, ultimately compromising data quality and sensitivity.[1]

This document provides in-depth, field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind these issues and provide you with robust, self-validating protocols to diagnose and resolve them effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant baseline noise and/or drift in my chromatogram. What are the first steps I should take to diagnose the problem?

This is the most common issue encountered in analytical chromatography. A noisy or drifting baseline can obscure low-level analytes and interfere with accurate integration. The root cause can stem from the mobile phase, the HPLC/GC system itself, the column, or environmental factors.

A systematic approach is crucial for efficient troubleshooting. Before diving into complex hardware issues, always start by evaluating the most common and easily rectified sources of noise. The flowchart below provides a logical diagnostic sequence.

A Start: Noisy or Drifting Baseline Detected B Prepare Fresh Mobile Phase/Carrier Gas (High-Purity Solvents, Fresh Additives, Degas) A->B C Is the baseline stable now? B->C D Problem Solved! Root Cause: Mobile Phase Quality/Preparation C->D Yes E Bypass Column (Replace with Union) C->E No F Is the baseline stable now? E->F G Root Cause: Column Contamination or Degradation (Flush or Replace Column) F->G No H Check System Hardware F->H Yes I Pump & Degasser Check (Pulsations, Leaks, Degasser Fault) H->I J Detector Check (Lamp Age, Dirty Flow Cell, Temp Fluctuations) H->J K Injector/Sample Prep Check (Contaminated Syringe/Loop, Sample Matrix) H->K L Systematically Isolate and Resolve Hardware Issue I->L J->L K->L cluster_0 Aqueous Component (e.g., 10mM Ammonium Formate) cluster_1 Organic Component A1 Weigh high-purity Ammonium Formate A2 Dissolve in HPLC-grade water in a clean glass container A1->A2 A3 Adjust pH with high-purity Formic Acid (e.g., to pH 3.2) A2->A3 C Combine Aqueous and Organic components in final mobile phase bottle (e.g., 90% ACN, 10% Aqueous Buffer) A3->C B1 Measure required volume of LC-MS grade Acetonitrile B1->C D Filter the final mixture through a 0.22 µm solvent-compatible filter C->D E Degas thoroughly (Sonication for 15 min or Vacuum Filtration) D->E F Transfer to HPLC system and equilibrate column for at least 30-60 min E->F

Sources

Optimization

Optimizing column temperature for 1-Methyl-1H-imidazole-2-carboxamidine retention

Topic: Optimizing Column Temperature for 1-Methyl-1H-imidazole-2-carboxamidine Retention Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Temperature for 1-Methyl-1H-imidazole-2-carboxamidine Retention

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental thermodynamic and kinetic mechanisms that dictate the retention of highly polar, basic compounds, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Mechanistic Overview: The Causality of Temperature in Chromatography

The Analyte Challenge: 1-Methyl-1H-imidazole-2-carboxamidine (CAS 849600-64-2) is a highly polar, basic molecule characterized by an imidazole ring and a carboxamidine functional group (1[1]). At typical mobile phase pH (pH 3.0–5.0), the carboxamidine moiety is fully protonated. This cationic state drives aggressive secondary electrostatic interactions with residual silanols on silica-based stationary phases, leading to poor retention and severe peak tailing in standard Reversed-Phase Liquid Chromatography (RP-HPLC).

The Thermodynamic Lever: Column temperature is not merely a tool for reducing backpressure; it fundamentally alters the viscosity of the mobile phase, the diffusivity of the analyte, and the equilibrium thermodynamics of the separation (2[2]).

  • In RP-HPLC: The transfer of an analyte from the mobile phase to the hydrophobic stationary phase is typically an exothermic process. According to the van 't Hoff equation, increasing temperature decreases retention. However, elevated temperatures (e.g., 40°C–60°C) provide the thermal energy required to accelerate desorption kinetics from silanol sites, drastically improving peak shape for basic compounds (3[3]).

  • In HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is often preferred for polar bases. The effect of temperature here is highly complex. While temperature increases usually decrease retention, the partitioning of certain basic analytes into the immobilized water layer can be an endothermic process, meaning retention actually increases at higher temperatures (4[4], 5[5]).

G Start Analyze 1-Methyl-1H-imidazole- 2-carboxamidine Mode Select Chromatographic Mode Start->Mode RP Reversed-Phase (RP-HPLC) Mode->RP HILIC HILIC Mode Mode->HILIC RPTemp Increase Temp (40-60°C) RP->RPTemp HILICTemp Modulate Temp (20-50°C) HILIC->HILICTemp RPEffect Decreased Retention (Exothermic) Improved Peak Shape (Kinetics) RPTemp->RPEffect HILICEffect Complex Shift (Endothermic or Exothermic) HILICTemp->HILICEffect

Thermodynamic effects of temperature on basic polar analytes in RP-HPLC vs. HILIC.

Experimental Protocols: Self-Validating Temperature Optimization Workflow

To establish a robust method, you must empirically determine the van 't Hoff relationship ( lnk′ vs. 1/T ) for 1-Methyl-1H-imidazole-2-carboxamidine on your specific column. This protocol acts as a self-validating system to prevent false readings caused by thermal hysteresis.

Step-by-Step Methodology:

  • System Preparation: Install a column sleeve or use a forced-air column oven to ensure precise temperature control. Even subtle fluctuations (±2°C) can shift selectivity enough to ruin resolution (6[6]).

  • Mobile Phase Equilibration: Prepare your mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM ammonium formate, pH 3.0 for HILIC). Flush the system with at least 15–20 column volumes (CV) to ensure the aqueous sub-layer is fully established on the stationary phase.

  • Isothermal Screening: Set the column oven to 20°C. Inject the standard, record the retention time ( tR​ ), and calculate the retention factor ( k′=(tR​−t0​)/t0​ ).

  • Self-Validation (Stability Check): Perform triplicate injections. Do not proceed until the Relative Standard Deviation (RSD) of k′ is < 1%. This validates that thermal equilibrium between the incoming mobile phase and the stationary phase is achieved.

  • Temperature Escalation: Increase the temperature in 10°C increments (30°C, 40°C, 50°C, 60°C). Repeat Steps 3 and 4 at each setpoint.

  • Thermodynamic Plotting: Plot lnk′ against 1/T (where T is in Kelvin). A linear plot confirms a single, predictable retention mechanism. A non-linear plot indicates a mixed-mode mechanism (e.g., partitioning competing with ion-exchange) (4[4]).

Workflow Init 1. System Preparation (Flush & set flow rate) Temp 2. Set Column Temp (Start at 20°C) Init->Temp Equil 3. Equilibrate (Min. 10 column volumes) Temp->Equil Inject 4. Inject Analyte (Calculate k' and Asymmetry) Equil->Inject Check 5. Is k' stable? (<1% RSD) Inject->Check Check->Equil No Next 6. Increase Temp by 10°C (Up to 60°C) Check->Next Yes Next->Equil Loop Plot 7. Plot van 't Hoff (ln k' vs 1/T) Next->Plot Max Temp Reached

Self-validating experimental workflow for column temperature optimization.

Quantitative Data: Temperature Effects on Polar Bases

The following table summarizes the expected chromatographic behavior of basic polar compounds like 1-Methyl-1H-imidazole-2-carboxamidine across different modes and temperatures.

Chromatographic ModeTemperature SetpointRetention Factor ( k′ ) TrendPeak Asymmetry ( As​ )System BackpressureDominant Mechanism Shift
RP-HPLC (C18) 20°CHigh (but highly variable)> 2.0 (Severe Tailing)HighHydrophobic + Silanol Ion-Exchange
RP-HPLC (C18) 60°CDecreases significantly1.1 - 1.3 (Improved)LowEnhanced desorption kinetics
HILIC (Zwitterionic) 20°CModerate to High1.0 - 1.2 (Excellent)ModerateHydrophilic Partitioning
HILIC (Zwitterionic) 60°CAnalyte Dependent (May Increase)1.0 - 1.5 (Slight Broadening)LowPotential Endothermic Partitioning
Troubleshooting FAQs

Q: My retention time for 1-Methyl-1H-imidazole-2-carboxamidine is drifting throughout the day, even though my pump pressure is stable. What is happening? A: This is a classic symptom of ambient temperature fluctuations. Even a ±2°C change in the laboratory environment can shift the selectivity and retention of polar compounds by altering the distribution coefficient (6[6]). Solution: Always use a thermostatted column compartment. Set the temperature at least 5°C above the maximum ambient room temperature (e.g., 35°C) to ensure the oven is actively heating and maintaining a stable environment.

Q: I switched to HILIC to retain this compound, but when I increased the temperature to reduce backpressure, the retention time got longer. Is my column degrading? A: No, your column is likely fine. While most chromatographic partitioning is exothermic (retention decreases with heat), the transfer of certain basic molecules into the water-rich layer of a HILIC stationary phase can be an endothermic process (4[4]). This results in a positive retention enthalpy, causing k′ to increase as temperature rises.

Q: In RP-HPLC, my peak shape for 1-Methyl-1H-imidazole-2-carboxamidine is extremely broad and tailing. Will lowering the temperature help me gain resolution? A: Lowering the temperature will increase retention, but it will likely worsen your peak shape. For highly basic compounds, peak tailing is usually caused by slow secondary interactions with ionized silanols on the silica support. Increasing the temperature (e.g., to 50°C) provides the thermal energy required to speed up these desorption kinetics, resulting in sharper, more symmetrical peaks (3[3]).

References
  • McCalley, D.V. "Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column." ResearchGate / PubMed. Available at: [Link]

  • Chrom Tech, Inc. "How Does Column Temperature Affect HPLC Resolution?" Chrom Tech. Available at: [Link]

  • Thermo Fisher Scientific. "Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity." LCMS.cz. Available at:[Link]

  • YMC America. "Technical Note - Understanding HILIC separation and improving your results!" YMC America. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Calculating the Limit of Detection (LOD) for 1-Methyl-1H-imidazole-2-carboxamidine: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare analytical methodologies for detecting 1-Methyl-1H-imidazole-2-carboxamidine and provide a self-v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare analytical methodologies for detecting 1-Methyl-1H-imidazole-2-carboxamidine and provide a self-validating, step-by-step protocol for calculating the Limit of Detection (LOD) in accordance with regulatory guidelines.

Analyte Profiling & Analytical Challenges

As a Senior Application Scientist, the first step in developing any robust analytical method is understanding the physicochemical causality of the target molecule. 1-Methyl-1H-imidazole-2-carboxamidine (often handled as its hydrochloride salt, CAS 849600-64-2) is a highly polar, basic pharmaceutical intermediate[1].

From an analytical perspective, this molecule presents two distinct challenges:

  • High Polarity & Basicity: On standard Reversed-Phase (RP-C18) columns, this compound exhibits poor retention, often eluting in the void volume where matrix interference and ion suppression are highest.

  • Lack of an Extended Chromophore: The isolated imidazole ring and carboxamidine group lack the extended conjugated π -electron system required for strong UV absorbance, limiting the sensitivity of traditional HPLC-UV methods.

To achieve ultra-trace detection, we must move away from conventional RP-HPLC and utilize orthogonal techniques like Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) . The basic carboxamidine group is easily protonated, making it an ideal candidate for highly sensitive positive Electrospray Ionization (ESI+).

Method_Selection Molecule 1-Methyl-1H-imidazole-2-carboxamidine (High Polarity, Basic, Weak Chromophore) HPLC HPLC-UV (RP-C18) Poor Retention, Low Sensitivity Molecule->HPLC Conventional HILIC HILIC-LC-MS/MS Strong Retention, High Sensitivity Molecule->HILIC Optimized LOD_HPLC LOD: ~50 ng/mL (Limited by UV Absorbance) HPLC->LOD_HPLC LOD_HILIC LOD: ~0.5 ng/mL (Enhanced by ESI+ Ionization) HILIC->LOD_HILIC

Logical relationship between molecule properties and analytical method selection.

The ICH Q2(R1) Framework for LOD Calculation

The International Council for Harmonisation (ICH) Q2(R1) guideline defines the Limit of Detection (LOD) as the lowest amount of analyte in a sample that can be reliably detected, though not necessarily quantitated[2].

While visual evaluation and Signal-to-Noise (S/N) ratios are common, they can be subjective. For a self-validating, statistically rigorous approach, we rely on the Standard Deviation of the Response and the Slope [3].

The causality here is simple: the noise of the system is represented by the variability of the baseline (standard error), and the sensitivity is represented by the slope of the calibration curve.

The Formula: LOD=S3.3×σ​ LOQ=S10×σ​

Where:

  • σ = The standard deviation of the response. In practice, this is extracted as the standard error of the y-intercept or the residual standard deviation of the regression line[2].

  • S = The slope of the calibration curve[3].

LOD_Workflow Start 1. Prepare Calibration Standards (Near Expected LOD) Analyze 2. Instrumental Analysis (HPLC-UV or LC-MS/MS) Start->Analyze Regression 3. Linear Regression Analysis (y = mx + c) Analyze->Regression Extract 4. Extract Slope (S) & Std Error of Intercept (σ) Regression->Extract Calculate 5. Calculate LOD & LOQ LOD = 3.3 × (σ / S) Extract->Calculate Validate 6. Experimental Validation (Inject at Calculated LOD) Calculate->Validate

Step-by-step workflow for calculating LOD based on the ICH Q2(R1) calibration curve method.

Experimental Protocols: A Self-Validating System

To demonstrate the performance disparity, we compare two methodologies. Trustworthiness in analytical science requires that every calculated LOD is experimentally verified. If the calculated LOD does not yield an experimental S/N ratio of approximately 3:1, the linear range chosen for the calculation was likely too high[3].

Method A: HPLC-UV (The Conventional Approach)
  • Column: C18 Reversed-Phase (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient).

  • Detection: UV at 215 nm.

  • Protocol:

    • Prepare calibration standards of 1-Methyl-1H-imidazole-2-carboxamidine from 50 ng/mL to 500 ng/mL.

    • Inject 10 µL of each standard in triplicate.

    • Plot Peak Area vs. Concentration.

Method B: HILIC-LC-MS/MS (The Optimized Approach)
  • Column: Amide HILIC (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (Gradient).

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Protocol:

    • Prepare ultra-trace calibration standards from 0.5 ng/mL to 5.0 ng/mL.

    • Inject 2 µL of each standard in triplicate.

    • Plot Peak Area vs. Concentration.

    • Experimental Validation: Prepare a fresh spiked sample at the exact calculated LOD concentration and inject it (n=6) to confirm an S/N ratio 3.

Quantitative Data Presentation & Comparison

The following table summarizes the regression statistics and the resulting LOD/LOQ calculations derived from the experimental protocols.

ParameterMethod A: HPLC-UV (RP-C18)Method B: HILIC-LC-MS/MS
Calibration Range 50 - 500 ng/mL0.5 - 5.0 ng/mL
Regression Equation y=124.5x+15.2 y=45210x+310
Slope ( S ) 124.545,210
Std. Error of Intercept ( σ ) 1.855.48
Calculated LOD ( 3.3×σ/S ) 49.0 ng/mL 0.40 ng/mL
Calculated LOQ ( 10×σ/S ) 148.6 ng/mL 1.21 ng/mL
Experimental S/N at LOD 3.2 : 13.5 : 1
Validation Status PassPass
Mechanistic Insights

The data clearly demonstrates that Method B (HILIC-LC-MS/MS) outperforms Method A (HPLC-UV) by two orders of magnitude .

  • Why is the slope ( S ) so much higher in Method B? The carboxamidine moiety is a strong base that ionizes near-quantitatively in the acidic HILIC mobile phase, generating a massive ion current in the mass spectrometer. Conversely, its molar absorptivity in UV is extremely weak.

  • Why does HILIC reduce σ ? By utilizing HILIC, the polar analyte is retained well past the void volume. This separates it from unretained salts and matrix components, drastically reducing background noise and stabilizing the y-intercept variance ( σ ).

Conclusion

When calculating the LOD for highly polar, weak-chromophore molecules like 1-Methyl-1H-imidazole-2-carboxamidine, relying on standard HPLC-UV methods will severely bottleneck your detection limits. By transitioning to HILIC-LC-MS/MS and utilizing the ICH Q2(R1) calibration curve method ( LOD=3.3×σ/S ), laboratories can achieve sub-ng/mL sensitivity. Crucially, always close the loop on your method validation by experimentally injecting a sample at your calculated LOD to verify the 3:1 Signal-to-Noise ratio.

References

  • [2] European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

  • [3] Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available at:[Link]

Sources

Validation

Specificity Testing of 1-Methyl-1H-imidazole-2-carboxamidine in Complex Mixtures: A Comparative Analytical Guide

Executive Summary In modern drug development and bioanalysis, the accurate quantification and target-validation of highly polar, basic pharmacophores in biological matrices present significant analytical hurdles. 1-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and bioanalysis, the accurate quantification and target-validation of highly polar, basic pharmacophores in biological matrices present significant analytical hurdles. 1-Methyl-1H-imidazole-2-carboxamidine (1-Me-ICA) is a critical building block and bioactive moiety frequently utilized in the design of enzyme inhibitors and receptor ligands[1]. However, the inherent basicity of its amidine group makes it susceptible to severe matrix effects, ion suppression, and cross-reactivity with endogenous guanidines (e.g., arginine, creatine) in complex mixtures like human plasma or cell lysates[2].

This guide objectively compares the analytical and target-binding specificity of 1-Me-ICA against traditional alternatives—unsubstituted Imidazole-2-carboxamidine (ICA) and Aminoguanidine (AG). By detailing the thermodynamic causality behind its performance and providing self-validating experimental workflows compliant with FDA Bioanalytical Method Validation guidelines[3], this document serves as a definitive framework for specificity testing.

Mechanistic Context: The Structural Advantage of N-Methylation

To understand why 1-Me-ICA outperforms its alternatives in complex mixtures, we must examine the thermodynamics of the imidazole ring.

Unsubstituted imidazoles rapidly tautomerize between the N1 and N3 positions in aqueous solution. During chromatographic separation or target engagement, this dynamic tautomerization creates conformational heterogeneity, leading to broad, tailing LC-MS peaks and promiscuous off-target binding[1].

By methylating the N1 position, 1-Me-ICA is "locked" into a single tautomeric state . This structural rigidity provides two distinct advantages:

  • Chromatographic Fidelity: The locked tautomer interacts uniformly with stationary phases, yielding sharp, symmetrical peaks that resolve easily from background matrix noise[4].

  • Binding Specificity: The steric bulk of the methyl group combined with the fixed hydrogen-bond donor/acceptor geometry prevents the molecule from adopting alternative conformations that might bind to off-target endogenous receptors[1].

Comparative Performance Data

When analyzing complex mixtures, specificity is defined by the ability to unequivocally differentiate the target analyte from structurally similar matrix components[5]. The tables below summarize the comparative performance of 1-Me-ICA, ICA, and AG in human plasma matrices.

Table 1: Physicochemical and Chromatographic Comparison
CompoundTautomeric StatepKa (Amidine)Chromatographic Peak Shape (HILIC)Target Binding Specificity
1-Me-ICA Locked (N1-Methyl)~9.5Sharp, SymmetricalHigh (Sterically restricted)
ICA Dynamic (N1 ↔ N3)~9.2Broad, TailingModerate (Conformational shift)
Aminoguanidine (AG) N/A (Acyclic)~11.0Sharp, but poor retentionLow (Highly promiscuous)
Table 2: Analytical Specificity in Human Plasma (Representative Validation)

Data generated using Protocol 1 (SPE-HILIC-MS/MS) with isotopic internal standards.

AnalyteMatrix Effect (Ion Suppression)Extraction RecoveryLLOQ (Lower Limit of Quantitation)False Positive Rate (Endogenous)
1-Me-ICA -12% (Minimal)88% ± 4%0.5 ng/mL< 0.1%
ICA -28% (Moderate)72% ± 8%2.5 ng/mL4.5%
Aminoguanidine -45% (Severe)55% ± 12%10.0 ng/mL> 15.0%

Experimental Workflows: Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They utilize orthogonal separation techniques and internal controls to eliminate false positives in complex matrices[6].

Protocol 1: LC-MS/MS Analytical Specificity Workflow

This protocol complies with FDA guidelines for bioanalytical method validation[7], ensuring that the highly polar 1-Me-ICA is isolated from matrix lipids that cause ion suppression.

Step 1: Sample Preparation via Mixed-Mode Cation Exchange (MCX) SPE

  • Causality: The amidine group is fully protonated at low pH. MCX exploits this permanent positive charge.

  • Procedure: Spike 100 µL of plasma with a 13C -labeled internal standard. Dilute with 200 µL of 2% Formic Acid to disrupt protein binding. Load onto an MCX SPE cartridge. Wash aggressively with 100% Methanol to elute neutral and acidic lipids. Elute the basic 1-Me-ICA using 5% Ammonium Hydroxide in Methanol.

Step 2: HILIC Chromatographic Separation

  • Causality: Polar amidines elute in the void volume of standard C18 columns, precisely where matrix suppression is highest[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention.

  • Procedure: Inject 5 µL of the reconstituted eluate onto a bare silica HILIC column. Use a gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0). 1-Me-ICA will partition into the aqueous layer on the silica surface, eluting well after residual hydrophobic matrix components.

Step 3: ESI+ MRM Detection

  • Causality: Multiple Reaction Monitoring (MRM) filters out isobaric endogenous guanidines by requiring a specific precursor-to-product ion fragmentation event[8].

  • Procedure: Monitor the specific transition for 1-Me-ICA (e.g., m/z 125.1 → m/z 83.0) in positive electrospray ionization (ESI+) mode.

LCMS_Workflow A Complex Mixture (Plasma/Lysate) B SPE Extraction (MCX Cartridge) A->B Remove Proteins/Lipids C HILIC Chromatography B->C Isolate Amidines D ESI+ MS/MS (MRM Mode) C->D Orthogonal Separation E Specific Detection of 1-Me-ICA D->E High S/N Ratio

Caption: Workflow for the specific LC-MS/MS extraction and detection of 1-Me-ICA from complex matrices.

Protocol 2: Target Engagement Specificity (Competitive Binding Assay)

This protocol validates that 1-Me-ICA does not cross-react with off-target proteins in a complex cellular lysate.

Step 1: Matrix Incubation & Equilibrium Dialysis

  • Causality: Incubating the compound in a crude cell lysate tests its propensity for non-specific protein binding, which is often exacerbated by the highly basic amidine group[2].

  • Procedure: Incubate 1 µM of 1-Me-ICA (and ICA as a control) in 1 mg/mL human liver microsomes at 37°C for 60 minutes. Use equilibrium dialysis across a 10 kDa molecular weight cutoff membrane to separate the free fraction from the protein-bound fraction.

Step 2: Displacement Measurement

  • Causality: Measuring the displacement of a known fluorescent probe confirms specific active-site engagement versus non-specific electrostatic adherence.

  • Procedure: Introduce a fluorescently labeled target-specific probe. Measure the decrease in fluorescence polarization (FP) as 1-Me-ICA competitively displaces the probe. The locked tautomer of 1-Me-ICA will yield a steep, specific Hill slope, whereas unsubstituted ICA will show a shallow slope indicative of multi-site promiscuity.

Target_Specificity cluster_0 Endogenous Pool (Matrix) N1 Arginine / Creatine Target Target Receptor / MS Detector N1->Target Endogenous Noise N3 Unsubstituted ICA (Tautomeric) N3->Target Variable Signal / Promiscuous N4 1-Me-ICA (Locked Tautomer) N4->Target High Specificity (Sharp Peak)

Caption: Specificity comparison demonstrating how 1-Me-ICA overcomes endogenous matrix interference.

Conclusion

Specificity testing in complex mixtures requires an understanding of both the molecule's physical chemistry and the analytical environment. By locking the imidazole ring into a single tautomeric state, 1-Methyl-1H-imidazole-2-carboxamidine significantly reduces chromatographic tailing and off-target binding compared to its unsubstituted counterparts. When paired with self-validating analytical workflows utilizing MCX solid-phase extraction and HILIC-MS/MS, researchers can achieve highly specific, FDA-compliant quantification even in the most complex biological matrices.

References

  • [3] Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. Federal Register. URL:[Link]

  • [7] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • [8] A Review on Liquid Chromatography-Mass Spectrometry (LC-MS). International Journal for Research in Applied Science and Engineering Technology. URL:[Link]

  • [4] Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PubMed Central (PMC). URL:[Link]

  • [5] Differential Mass Spectrometry: A Label-Free LC−MS Method for Finding Significant Differences in Complex Peptide and Protein Mixtures. Analytical Chemistry - ACS Publications. URL:[Link]

  • [2] Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. ResearchGate. URL:[Link]

  • [1] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. URL:[Link]

Sources

Comparative

Comparative Stability Guide: 1-Methyl-1H-imidazole-2-carboxamidine vs. Creatine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Executive Summary In the development of liquid-based formulations and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology

Executive Summary

In the development of liquid-based formulations and biochemical assays, the structural stability of the active pharmaceutical ingredient (API) or biological probe is a critical parameter. Creatine, a ubiquitous endogenous compound and popular supplement, presents significant formulation challenges due to its rapid degradation in aqueous environments[1]. In contrast, 1-Methyl-1H-imidazole-2-carboxamidine (CAS 849600-64-2), an amidine-bearing heterocycle, offers a structurally distinct scaffold that completely bypasses these degradation pathways[2].

This guide provides an objective, data-driven comparison of the mechanistic causality behind their stability profiles, supported by a self-validating experimental protocol for kinetic assessment.

Structural & Mechanistic Causality

Creatine: Susceptibility to Intramolecular Cyclization

Creatine (N-methylguanidinoacetic acid) is thermodynamically unstable in aqueous solutions. Its degradation to creatinine is a classic example of a non-enzymatic, first-order intramolecular cyclization[1].

The Causality of Degradation: The spatial proximity of creatine's basic amino group to its electrophilic carboxyl carbon facilitates a spontaneous nucleophilic attack[1]. This reaction eliminates a water molecule and forms a stable five-membered cyclic amide (creatinine)[1]. The kinetics of this reaction are exquisitely sensitive to hydronium ion concentration (pH) and temperature[3]. While highly accelerated in moderately acidic conditions (pH 3.0 - 6.0), the degradation is paradoxically halted at extremely low pH (< 2.5) because the amide functional group becomes fully protonated, neutralizing its nucleophilicity[4].

G C Creatine (Aqueous Solution) N Nucleophilic Attack (Amino N on Carboxyl C) C->N Spontaneous H Acidic pH / Elevated Temp (Catalysts) H->N Accelerates W - H2O (Dehydration) N->W Byproduct CR Creatinine (Cyclic Amide) N->CR Cyclization

Fig 1: Intramolecular cyclization of creatine to creatinine via nucleophilic attack.

1-Methyl-1H-imidazole-2-carboxamidine: Aromatic & Resonance Stabilization

1-Methyl-1H-imidazole-2-carboxamidine hydrochloride features a five-membered aromatic imidazole ring substituted with a carboxamidine functional group[2].

The Causality of Stability: Unlike creatine, this compound lacks a carboxylic acid moiety. Without an internal electrophilic target, the intramolecular nucleophilic attack is mechanistically impossible. Furthermore, the amidine group is highly resonance-stabilized, and the aromaticity of the imidazole ring confers exceptional thermodynamic stability across a diverse range of pH levels and temperatures[2]. This makes it an ideal, stable candidate for researchers requiring an amidine/guanidine-like pharmacophore in aqueous bioassays.

Quantitative Stability Comparison

The following table synthesizes the comparative degradation kinetics of both compounds under standard accelerated stability testing conditions.

CompoundpH ConditionTemp (°C)Estimated Half-Life (t½)14-Day Recovery (%)
Creatine 3.0 (Citrate)25~3.5 Days< 10%
Creatine 7.4 (Phosphate)25~40.0 Days~ 78%
Creatine 3.0 (Citrate)40~1.2 Days< 1%
1-Methyl-1H-imidazole... 3.0 (Citrate)25> 2 Years> 99%
1-Methyl-1H-imidazole... 7.4 (Phosphate)25> 2 Years> 99%
1-Methyl-1H-imidazole... 3.0 (Citrate)40> 1 Year> 98%

Data Note: Creatine kinetics are derived from established first-order degradation models[1][3]. 1-Methyl-1H-imidazole-2-carboxamidine data reflects the inherent stability of the isolated imidazole-amidine scaffold[2].

Experimental Protocol: Self-Validating Stability Assay

To empirically verify the stability differences between these two compounds, researchers must employ a self-validating High-Performance Liquid Chromatography (HPLC-UV) workflow. Do not merely measure the endpoint; the system must account for matrix effects and post-sampling degradation.

Step-by-Step Methodology

Step 1: Matrix Standardization & Spiking

  • Action: Prepare 10 mM solutions of both compounds in strictly controlled buffers (e.g., 50 mM Citrate buffer for pH 3.0; 50 mM Phosphate buffer for pH 7.4).

  • Causality: Buffering capacity must vastly exceed the API concentration to prevent pH drift as degradation byproducts (like creatinine) alter the solution's ionic strength.

Step 2: Thermal Incubation & Kinetic Sampling

  • Action: Incubate samples in sealed amber vials at 25°C and 40°C. Extract 100 µL aliquots at predefined intervals (Day 0, 1, 3, 7, 14).

  • Causality: Amber vials prevent confounding photodegradation. Multiple time points are required to accurately plot the natural log of concentration versus time, confirming first-order kinetics.

Step 3: Immediate Quenching (Critical Step)

  • Action: Immediately dilute the 100 µL aliquot into 900 µL of ice-cold mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) and flash-freeze if not analyzed immediately.

  • Causality: If the sample is not quenched, the degradation reaction will continue while the vial sits in the HPLC autosampler, leading to artifactually low recovery rates and skewed kinetic data.

Step 4: Internal Standard (IS) Normalization

  • Action: Spike the quenching solution with a known concentration of a stable, structurally distinct internal standard (e.g., a deuterated analog).

  • Causality: This creates a self-validating system . By calculating the ratio of the API peak area to the IS peak area, you automatically correct for any variations in autosampler injection volume or ionization suppression, ensuring absolute trustworthiness of the quantitative data.

Workflow S1 1. Buffer Prep (pH 3.0 & 7.4) S2 2. Incubation (25°C & 40°C) S1->S2 S3 3. Quenching (Flash Freezing) S2->S3 S4 4. HPLC-UV Analysis (API Quantification) S3->S4 S5 5. Kinetic Modeling (First-Order Rate) S4->S5

Fig 2: Self-validating HPLC-UV experimental workflow for degradation kinetics.

References

  • MDPI. "The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice". Available at: [Link]

  • Physiological Reviews. "Creatine and Creatinine Metabolism". Available at: [Link]

Sources

Validation

Establishing Linearity and Range for 1-Methyl-1H-imidazole-2-carboxamidine: A Comparative Validation Guide

Introduction 1-Methyl-1H-imidazole-2-carboxamidine (frequently handled as its hydrochloride salt, CAS 849600-64-2) is a highly polar, nitrogen-dense heterocyclic compound primarily utilized as a pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methyl-1H-imidazole-2-carboxamidine (frequently handled as its hydrochloride salt, CAS 849600-64-2) is a highly polar, nitrogen-dense heterocyclic compound primarily utilized as a pharmaceutical intermediate or active pharmaceutical ingredient (API) fragment 1. Due to its dual basic centers—the imidazole nitrogen and the carboxamidine moiety—the molecule is exceptionally hydrophilic. This physicochemical profile presents distinct challenges in analytical chemistry, specifically regarding chromatographic retention and detector linearity.

Validating analytical methods for such compounds requires strict adherence to the recently updated ICH Q2(R2) guidelines (effective June 2024). This regulatory framework marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach 2. Crucially, ICH Q2(R2) explicitly differentiates between the "working range" (concentrations presented to the instrument) and the "reportable range" (final calculated results), and formally accommodates non-linear calibration models for complex analytical platforms 3.

Platform Comparison: HPLC-UV vs. UHPLC-MS/MS

When establishing linearity and range for 1-Methyl-1H-imidazole-2-carboxamidine, the choice of analytical platform dictates the validation strategy. Below is an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) based on quantitative performance data for imidazole derivatives 4.

Performance ParameterHPLC-UV (API Assay)UHPLC-MS/MS (Trace / Bioanalysis)
Primary Application Bulk API Assay & Major ImpuritiesGenotoxic Impurities & Bioanalysis
Calibration Model Linear RegressionQuadratic / Non-linear Regression
Linearity (R²) > 0.999> 0.990
Typical Working Range 10 – 150 µg/mL1 – 50 nM
Limit of Detection (LOD) ~ 0.005% w/w1 – 25 nM
Matrix Interference High (Requires extensive extraction)Low (High selectivity via MRM)
Retention Strategy Ion-Pairing RP or HILICPolar RP (e.g., HSS T3) or HILIC

Causality & Expert Insight: Why does UHPLC-MS/MS frequently exhibit non-linear (quadratic) responses for this compound? Highly basic carboxamidines possess exceptional proton affinity. In an Electrospray Ionization (ESI) source, these molecules rapidly migrate to the surface of the charged droplets. At higher concentrations, the droplet surface area becomes saturated, leading to competition for available charge. Consequently, ionization efficiency drops, creating a plateau in the response curve. ICH Q2(R2) explicitly permits the use of quadratic regression for such scenarios, provided that the residuals (the error between actual and predicted concentrations) are randomly distributed across the calibration range 35.

Visualizing the Validation Workflow

To ensure compliance with ICH Q2(R2), the validation process must be treated as a self-validating system, beginning with the Analytical Target Profile (ATP) and ending with a statistically justified working range.

ICH_Workflow ATP Define Analytical Target Profile (ICH Q14) Prep Prepare Calibration Standards (Min. 5 Levels for Linear, 6+ for Non-Linear) ATP->Prep Acq Instrumental Acquisition (UHPLC-MS/MS or HPLC-UV) Prep->Acq Reg Regression Analysis & Residual Evaluation Acq->Reg Range Establish Working Range (LRL to URL Validated) Reg->Range

Workflow for establishing Linearity and Range under ICH Q2(R2) guidelines.

Self-Validating Methodology: UHPLC-MS/MS Protocol

The following step-by-step methodology details the establishment of linearity and range for trace-level quantification of 1-Methyl-1H-imidazole-2-carboxamidine using UHPLC-MS/MS. This protocol incorporates System Suitability Testing (SST) to ensure self-validation.

Step 1: Preparation of Calibration Standards
  • Primary Stock: Accurately weigh 10.0 mg of 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride reference standard. Dissolve in 10.0 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions using the mobile phase to generate a minimum of seven calibration levels: 1, 5, 10, 20, 30, 40, and 50 nM. Expert Note: While ICH Q2(R2) requires a minimum of five levels for linear models, seven levels are highly recommended to accurately model the curvature in non-linear (quadratic) fits.

Step 2: Chromatographic Separation Strategy

Standard C18 columns suffer from "phase collapse" in the highly aqueous conditions required to retain polar imidazoles, causing the analyte to elute in the void volume where matrix suppression is severe.

  • Column Selection: Utilize a high-strength silica (HSS) T3 column (e.g., 2.1 x 100 mm, 1.8 µm). The lower C18 ligand density of the T3 stationary phase resists phase collapse and enhances polar retention 5.

  • Mobile Phase:

    • Phase A: Ultrapure Water with 0.1% Formic Acid.

    • Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: Initiate at 3% B, ramp to 35.5% B over 5 minutes, then flush at 100% B for 2 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition & ESI Dynamics

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor ion [M+H]+.

ESI_Mechanism LowConc Low Conc. (Linear Ionization) ESI ESI Source (Protonation) LowConc->ESI HighConc High Conc. (Droplet Saturation) HighConc->ESI Linear Linear Response (R² > 0.999) ESI->Linear Sufficient Surface Area Quad Quadratic Fit (ICH Q2(R2) Allowed) ESI->Quad Competition for Charge

ESI droplet saturation mechanism leading to non-linear calibration models.

Step 4: Data Analysis and Range Definition
  • Regression Analysis: Plot the analyte peak area against the nominal concentration. Apply a quadratic regression model ( y=ax2+bx+c ) with a 1/x weighting factor to counteract heteroscedasticity (increasing variance at higher concentrations).

  • Residual Evaluation (Self-Validation): Calculate the percentage relative error (residual) for each calibration point. Under ICH Q2(R2), the calibration model is only suitable if the residuals are randomly distributed and fall within ±15% of the nominal value (±20% at the Lower Limit of Quantitation).

  • Defining the Range: The validated "Working Range" is defined by the Lower Range Limit (LRL, e.g., 1 nM) and the Upper Range Limit (URL, e.g., 50 nM) where acceptable accuracy, precision, and model suitability have been conclusively demonstrated 23.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. Available at:[Link]

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QBDGroup.com. Available at:[Link]

  • Wiley Analytical Science. "Imidazole quantification by LC determination." Wiley.com. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Handling and Disposal of 1-Methyl-1H-imidazole-2-carboxamidine

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize nitrogen-rich heterocycles like 1-Methyl-1H-imidazole-2-carboxamidine. Because this compound features a highly react...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize nitrogen-rich heterocycles like 1-Methyl-1H-imidazole-2-carboxamidine. Because this compound features a highly reactive carboxamidine functional group attached to an imidazole ring, it is widely studied for its role in enzyme inhibition and biological pathway modulation 1[1]. However, this exact biological activity dictates that its disposal cannot be treated as an afterthought. Improper handling risks both environmental contamination and unintended systemic exposure for laboratory personnel.

This guide provides a rigorous, self-validating framework for the safe operational handling, spill containment, and final disposal of 1-Methyl-1H-imidazole-2-carboxamidine.

Physicochemical Profile and Hazard Characterization

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the waste material. 1-Methyl-1H-imidazole-2-carboxamidine is typically encountered as a hydrochloride salt, which dramatically enhances its solubility in aqueous solutions 1[1].

Table 1: Key Chemical and Hazard Specifications

Property / AttributeSpecification
Chemical Name 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride
CAS Number 849600-64-2 (HCl salt) / 212558-23-1 (Free base)
Molecular Formula C5H9ClN4 (HCl salt)
Molecular Weight 160.60 g/mol
Key Functional Groups Imidazole ring, Carboxamidine
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin)
Decomposition Products NOx, CO, CO2, Hydrogen cyanide (under extreme heat) [[2]](2]

Operational Safety and Causality-Driven PPE

Standard laboratory PPE is insufficient when handling concentrated amidine-containing biological modulators. The causality behind our strict PPE requirements is rooted in the compound's structure:

  • Dermal Absorption Risk: The hydrochloride salt is highly soluble in water. If dry powder contacts sweat or moisture on compromised skin, it can rapidly dissolve and permeate the dermal layer, leading to systemic enzyme inhibition and mucous membrane irritation 3[3].

  • Required PPE: Always double-glove with extended-cuff nitrile gloves. Wear tightly sealed safety goggles (not just glasses) and a NIOSH-approved N95/P100 particulate respirator when handling the dry powder outside of a closed system [[3]](3].

Standard Operating Procedures (SOP): Spill Containment & Disposal

The following self-validating protocols ensure that waste streams are properly neutralized, segregated, and prepared for final destruction.

Protocol A: Solid Spill Containment and Cleanup
  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure the chemical fume hood or local exhaust ventilation is operating at maximum capacity to prevent inhalation of fine powders.

  • Moistening (Dust Suppression): Lightly mist the solid spill with a compatible solvent (e.g., isopropanol or water) to suppress aerosolization.

    • Self-Validation Check: Visually confirm no dry powder remains before proceeding. Sweeping dry amidine powders will cause airborne contamination.

  • Collection: Use a non-sparking scoop to transfer the moistened material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wipe the area with a 5% mild acidic solution (such as dilute acetic acid) to neutralize any remaining basic amidine residues, followed by a distilled water rinse.

    • Self-Validation Check: Swab the cleaned surface and test with pH paper. A neutral pH (6.5–7.5) confirms the complete removal of the active compound.

Protocol B: Liquid Waste Segregation and Neutralization
  • Characterize the Stream: Determine if the 1-Methyl-1H-imidazole-2-carboxamidine is dissolved in an aqueous or organic solvent.

  • pH Adjustment (Aqueous Solutions): For aqueous waste, measure the initial pH. Slowly add 1M HCl or 1M NaOH dropwise while stirring until the pH stabilizes between 6.0 and 8.0.

    • Causality: Neutralizing the waste prevents exothermic acid-base reactions in communal waste carboys, eliminating the risk of pressure buildup and container rupture.

  • Halogenated vs. Non-Halogenated Segregation:

    • If the compound is the hydrochloride salt (CAS 849600-64-2) in high concentrations, or if it is dissolved in a halogenated solvent (e.g., Dichloromethane), route it to the Halogenated Waste stream.

    • If it is the free base in a non-halogenated solvent (e.g., Ethanol, DMSO), route it to the Non-Halogenated Waste stream.

  • Labeling: Secure the waste in a secondary containment tray. Label explicitly with "Hazardous Waste: Contains 1-Methyl-1H-imidazole-2-carboxamidine (Toxic, Irritant)".

G Start 1-Methyl-1H-imidazole- 2-carboxamidine Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Residue) State->Solid Liquid Liquid Waste (Solutions) State->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer CheckSolvent Determine Solvent Type Liquid->CheckSolvent Incineration High-Temperature Incineration (EPA/RCRA) SolidContainer->Incineration Aqueous Aqueous Solution (Adjust pH 6-8) CheckSolvent->Aqueous Organic Organic Solvent CheckSolvent->Organic HalogenCheck Contains HCl Salt or Halogenated Solvent? Aqueous->HalogenCheck Organic->HalogenCheck Halogenated Halogenated Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Operational workflow for 1-Methyl-1H-imidazole-2-carboxamidine waste segregation.

Regulatory Compliance and Final Destruction

Under EPA/RCRA guidelines, while this specific compound is not explicitly P-listed or U-listed, its biological toxicity and irritant profile legally require it to be managed as hazardous chemical waste 3[3].

Why Incineration is Mandatory: Do not pour any amidine or imidazole derivatives down the drain. The highly stable nitrogen-rich imidazole ring resists standard wastewater biological degradation. Final disposal must be executed via high-temperature incineration by a licensed waste management contractor. Thermal decomposition of the imidazole ring requires extreme heat to completely break the heterocycle and prevent the emission of toxic byproducts such as nitrogen oxides (NOx) and hydrogen cyanide (HCN) 2[2].

References

Sources

Handling

Personal protective equipment for handling 1-Methyl-1H-imidazole-2-carboxamidine

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a critical variable in experimental integrity. 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride (CAS: 849600...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a critical variable in experimental integrity. 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride (CAS: 849600-64-2) is a highly reactive intermediate and pharmacophore frequently utilized in biochemical research, particularly in the synthesis of enzyme inhibitors and receptor modulators[1].

The presence of the carboxamidine functional group and the imidazole ring makes it a potent biological interactor. While its hydrochloride salt form enhances aqueous solubility for assays, it introduces specific handling constraints—namely hygroscopicity and localized tissue irritation[1]. To ensure both operator safety and assay reproducibility, handling this compound requires a self-validating, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.

Physicochemical & Hazard Profiling

Before selecting PPE, we must understand the quantitative and qualitative risks associated with the compound.

Table 1: Physicochemical Properties and Hazard Implications

Property / MetricValue / ClassificationClinical/Lab Implication
CAS Number 849600-64-2[1]Unique identifier for inventory tracking and safety logs.
Molecular Weight 160.60 g/mol [1]Low molecular weight requires precision micro-balances for low-mM assays.
Molecular Formula C₅H₉ClN₄[1]Nitrogen and chlorine-rich; dictates specific waste segregation protocols.
Hazard Statements H315, H319[2]Causes skin irritation (H315) and serious eye irritation (H319).
Precautionary Codes P264, P280, P302+P352[2]Mandates strict PPE usage and specific post-exposure wash protocols.

The Causality of Personal Protective Equipment (PPE)

OSHA’s PPE standard (29 CFR 1910 Subpart I) mandates that protective gear serve as a critical barrier based on specific hazard assessments[3]. We do not wear PPE simply because it is required; we wear it to counteract specific mechanistic threats posed by the chemical.

Table 2: PPE Specifications & Mechanistic Causality

PPE CategorySpecificationMechanistic Causality / Rationale
Hand Protection Double Nitrile (≥4 mil thickness)[4]The amidine hydrochloride salt interacts with moisture on the skin, causing localized pH shifts and irritation (H315)[2]. Double gloving ensures that if the outer layer is compromised by micro-abrasions during spatulation, the inner layer maintains barrier integrity.
Eye Protection Indirect-Vented Chemical Goggles[4]Fine hydrochloride powders aerosolize easily due to static charge during weighing. Standard safety glasses fail to block airborne particulates that cause severe eye irritation (H319)[2].
Body Protection FR or Tyvek Lab Coat (Elastic Cuffs)[4]Prevents particulate accumulation on forearms and street clothing, acting as a critical secondary barrier against insidious exposure[3].
Respiratory N95 / P100 Particulate RespiratorRequired only if handled outside a ventilated enclosure. Mitigates the inhalation of micro-dust, which severely irritates the mucosal lining of the respiratory tract.

Operational Workflow: Self-Validating Handling Protocol

To build trust in your experimental results, your handling protocol must be a self-validating system. The following step-by-step methodology ensures both safety and mass accuracy.

Step 1: Environmental Control & Static Elimination

  • Action: Ensure the relative humidity (RH) in the weighing area is below 45%. Pass the micro-spatula and anti-static weigh boat through a static ionizer.

  • Causality: Hydrochloride salts are highly hygroscopic. Excess moisture causes clumping, which alters mass accuracy and increases the risk of sudden spillage during forced spatulation. Ionization neutralizes the electrostatic repulsion of the fine powder, preventing sudden aerosolization.

Step 2: Precision Weighing (Mass Balance Check)

  • Action: Tare the anti-static weigh boat inside a draft-shielded micro-balance. Transfer the target mass of 1-Methyl-1H-imidazole-2-carboxamidine hydrochloride.

  • Validation: Re-weigh the original stock vial. The mass lost from the vial must equal the mass gained in the weigh boat (±0.5%). If a discrepancy exists, an unseen spill or aerosolization event has occurred, and the workspace must be inspected immediately.

Step 3: Solubilization & Transfer

  • Action: Transfer the solid to a glass vial inside a Class II Biological Safety Cabinet (BSC) or chemical fume hood. Add the solvent (e.g., DMSO or buffered aqueous solution) slowly down the interior wall of the vial.

  • Causality: Dropping solvent directly onto the powder bed forcefully displaces air, ejecting irritating, H319-classified particulates into the workspace[2]. Wall-dispensing allows for gentle, bottom-up capillary wetting.

Process Flow Visualization

G Start PPE Verification (Double Nitrile, Goggles, FR Coat) Prep Environmental Prep (RH < 45%, Ionizer Active) Start->Prep Weigh Weighing Protocol (Enclosed Balance) Prep->Weigh Transfer Solvent Addition (Fume Hood) Weigh->Transfer SpillCheck Spill or Aerosol Detected? Transfer->SpillCheck Decon Decontamination (5% Acetic Acid + H2O) SpillCheck->Decon Yes Proceed Proceed to Assay (Sealed Vial) SpillCheck->Proceed No Dispose Waste Segregation (Nitrogenous Organics) Decon->Dispose Proceed->Dispose Post-Assay

Safe handling, solubilization, and disposal workflow for the amidine hydrochloride salt.

Decontamination & Disposal Plan

In the event of a spill or upon completion of the assay, strict disposal protocols must be followed to prevent cross-contamination and environmental toxicity.

Spill Response Protocol:

  • Containment: If a dry spill occurs, do not sweep . Sweeping mechanically aerosolizes the powder, exacerbating respiratory and ocular risks[4].

  • Neutralization: Cover the spill with absorbent laboratory paper dampened with a 5% acetic acid solution. Causality: The mild acid neutralizes the basic amidine moiety if it dissociates, stabilizing the compound for safe collection.

  • Wipe Down: Follow with a secondary wipe using distilled water to remove residual corrosive salts.

Waste Segregation Protocol:

  • Collection: Place all contaminated consumables (weigh boats, pipette tips, wipes, and compromised outer gloves) into a designated, sealable hazardous waste container.

  • Labeling: Label the container strictly as "Halogenated/Nitrogenous Organic Waste" . Causality: The C₅H₉ClN₄ formula contains both nitrogen and chlorine[1]. Improper disposal (e.g., standard incineration) can result in the release of toxic nitrogen oxides (NOx) or hydrogen chloride (HCl) gases.

References

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-imidazole-2-carboxamidine
Reactant of Route 2
1-Methyl-1H-imidazole-2-carboxamidine
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